molecular formula C13H16O3 B1678092 precocene II CAS No. 644-06-4

precocene II

カタログ番号: B1678092
CAS番号: 644-06-4
分子量: 220.26 g/mol
InChIキー: PTIDGSWTMLSGAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Precocene II (CAS 644-06-4), also known as 6,7-dimethoxy-2,2-dimethylchromene, is a natural chromene isolated from plants like Ageratum houstonianum and is a valuable tool for research in entomology and mycology . In insect studies, it is renowned for its anti-juvenile hormone activity. Application to susceptible insect larval instars induces precocious metamorphosis, resulting in the formation of sterile adultoids, while treatment of adult females can lead to sterilization . These effects are attributed to the compound's bioactivation within the corpora allata, leading to the specific cytotoxicity of this gland and the subsequent inhibition of juvenile hormone biosynthesis . Beyond entomology, this compound has been identified as a specific inhibitor of trichothecene production in the fungus Fusarium graminearum , without inhibiting fungal growth . The molecular mechanism involves binding to the Voltage-Dependent Anion Channel (VDAC) in the mitochondrial outer membrane, increasing superoxide levels within mitochondria, which ultimately suppresses the biosynthetic pathway for these mycotoxins . This dual activity makes this compound a crucial reagent for probing hormonal control mechanisms in insects and investigating the regulatory pathways of mycotoxin production in fungi. Our product is supplied with high purity (typically ≥97-99%) for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

6,7-dimethoxy-2,2-dimethylchromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)6-5-9-7-11(14-3)12(15-4)8-10(9)16-13/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIDGSWTMLSGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060942
Record name 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-06-4
Record name Precocene II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Precocene II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Precocene II
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-2,2-dimethyl2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRECOCENE II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W2R4TRY5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pro-Oxidative Mechanism of Precocene II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Precocene II, a naturally occurring chromene derivative, has garnered significant scientific interest due to its potent biological activities, primarily as an anti-juvenile hormone agent in insects and an antifungal compound. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its pro-oxidative properties and mitochondrial targets.

Core Mechanism of Action: A Dual-Pronged Attack

The primary mechanism of action of this compound involves the disruption of crucial physiological processes in insects and fungi through a combination of hormonal interference and the induction of oxidative stress. In insects, this compound effectively inhibits the biosynthesis of juvenile hormone, a key regulator of development and reproduction.[1][2][3][4][5][6][7][8] This leads to premature metamorphosis in larval stages and sterilization in adults.[3][4] The compound achieves this by inducing atrophy and cellular destruction within the corpora allata, the endocrine glands responsible for juvenile hormone production.[3][6][9] Notably, the cytotoxic effects are most pronounced in actively secreting glands.[6] The anti-juvenile hormone effects of this compound can be reversed by the exogenous application of juvenile hormone I.[3]

A growing body of evidence points to the mitochondria as a primary subcellular target of this compound. In fungi, the compound has been demonstrated to bind to the voltage-dependent anion channel (VDAC), a crucial protein embedded in the outer mitochondrial membrane.[1][10][11][12] This interaction triggers a cascade of events culminating in a significant increase in the production of mitochondrial superoxide, a highly reactive oxygen species (ROS).[1][10][11][12] This surge in ROS leads to oxidative stress, damaging cellular components and inhibiting vital processes such as trichothecene production in fungi.[10][11] A similar mitochondrial-damaging effect is observed in the corpora allata of insects treated with this compound, suggesting a conserved mechanism of action across different organisms.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

ParameterOrganism/Cell LineValueReference
IC50 (3-ADON production)Fusarium graminearum1.2 µM[10][11]
IC50 (Cytotoxicity)HeLa cells45 µg/mL[1]

Note: Further quantitative data on binding affinities and dose-response relationships for various physiological effects are areas of ongoing research.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Signaling Pathway of this compound in Fungi

precocene_fungi precocene This compound vdac VDAC (Voltage-Dependent Anion Channel) precocene->vdac Binds to ros Increased Mitochondrial Superoxide (ROS) vdac->ros Leads to mitochondrion Mitochondrion oxidative_stress Oxidative Stress ros->oxidative_stress inhibition Inhibition of Trichothecene Production oxidative_stress->inhibition precocene_insect precocene This compound corpora_allata Corpora Allata precocene->corpora_allata Targets inhibition_jh Inhibition precocene->inhibition_jh mitochondria_ca Mitochondrial Degeneration corpora_allata->mitochondria_ca Induces jh_synthesis Juvenile Hormone Biosynthesis corpora_allata->jh_synthesis precocious_metamorphosis Precocious Metamorphosis jh_synthesis->precocious_metamorphosis sterilization Sterilization jh_synthesis->sterilization inhibition_jh->jh_synthesis experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Fungal or Insect Cells) treatment Treat with this compound (Varying Concentrations) cell_culture->treatment vdac_binding VDAC Binding Assay (e.g., Affinity Chromatography) treatment->vdac_binding ros_detection Mitochondrial ROS Detection (e.g., MitoSOX Red) treatment->ros_detection mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mmp_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity_assay

References

The Discovery and Endocrine-Disrupting Potential of Precocene II from Ageratum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Precocene II, a naturally occurring chromene derivative isolated from plants of the genus Ageratum, has garnered significant scientific interest due to its potent anti-juvenile hormone activity in insects. This technical guide provides a comprehensive overview of the discovery, history, and biological effects of this compound. It details the methodologies for its isolation, identification, and bioassays, and presents quantitative data on its efficacy against various insect species. Furthermore, this guide elucidates the mechanism of action of this compound, including its cytotoxic effects on the corpus allatum and the ensuing disruption of the juvenile hormone signaling pathway. This document is intended for researchers, scientists, and drug development professionals in the fields of entomology, natural product chemistry, and insecticide development.

Introduction

The search for novel and selective methods of insect control has led to the exploration of naturally occurring compounds that interfere with unique physiological processes in insects. A pivotal breakthrough in this area was the discovery of anti-juvenile hormones, compounds that disrupt the endocrine regulation of insect development and reproduction. Among the most prominent of these are the precocenes, with this compound being a particularly potent example.

This guide focuses on the journey of this compound from its discovery in Ageratum species to its characterization as a powerful tool for studying insect endocrinology and a potential lead for the development of "fourth-generation" insecticides.

History of Discovery and Key Research Milestones

The discovery of precocenes was a landmark event in insect endocrinology. Prior to their discovery, the focus of hormonal insect control was primarily on juvenile hormone (JH) mimics, which were effective against a limited range of developmental stages. The discovery of anti-JH compounds opened up new avenues for research and pest management strategies.

Initial Discovery:

In 1976, Bowers and his colleagues isolated two chromene compounds from the common bedding plant, Ageratum houstonianum, which they named precocene I and this compound.[1] Their research revealed that these compounds could induce precocious metamorphosis in immature insects and sterilize adults, effects that were reversible with the application of exogenous juvenile hormone.[1] This demonstrated that the precocenes were acting as anti-juvenile hormone agents, effectively causing a JH-deficient state in treated insects.

Elucidation of the Mechanism of Action:

Subsequent research focused on understanding how precocenes exerted their anti-JH effects. Studies revealed that precocenes are not competitive antagonists at the JH receptor but rather act as "pro-allatocidins." This means they are metabolized within the insect's corpora allata (the glands that produce JH) into highly reactive epoxides. These epoxides then alkylate and destroy the parenchymal cells of the corpora allata, leading to a cessation of JH synthesis.[2] This cytotoxic action is particularly effective in insects where the corpora allata are active.[3]

Timeline of Key Research Events:

  • 1976: W.S. Bowers and colleagues report the isolation of precocene I and II from Ageratum houstonianum and describe their anti-juvenile hormone activity.[1]

  • 1977: Pratt and Bowers demonstrate that this compound inhibits juvenile hormone biosynthesis by cockroach corpora allata in vitro.[2]

  • Late 1970s - Early 1980s: Numerous studies explore the effects of precocenes on a wide range of insect orders, revealing varying degrees of sensitivity. Hemipterans are found to be particularly susceptible.

  • 1980s: Research delves into the metabolism of precocenes, identifying the formation of cytotoxic epoxides within the corpora allata as the key mechanism of action.

  • 1990s - Present: Precocenes continue to be used as valuable chemical tools to study the roles of juvenile hormone in insect physiology, including development, reproduction, and behavior. Research also explores their potential as leads for the development of novel insecticides.

Quantitative Data on this compound

The biological activity of this compound varies significantly among different insect species and developmental stages. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of this compound in Ageratum Species

Ageratum SpeciesPlant PartThis compound ConcentrationReference
Ageratum houstonianumEssential Oil43.99%
Ageratum conyzoidesEssential Oil0.2% - 10.5%

Table 2: Toxicological Data of this compound against Various Insect Species

Insect SpeciesOrderDevelopmental StageBioassay MethodValueReference
Spodoptera littoralisLepidoptera4th Instar LarvaeLeaf DippingLC50: 128.53 mg/L[4][5]
Euprepocnemis plorans ploransOrthoptera2nd Instar NymphsTopical ApplicationLD50: 0.388 µg/cm²[6]
Euprepocnemis plorans ploransOrthoptera4th Instar NymphsTopical ApplicationLD50: 17.022 µg/cm²[6]
Rhodnius prolixusHemipteraNymphsTopical ApplicationEC50 for precocious metamorphosis reported[7]
Triatoma dimidiataHemipteraNymphsTopical ApplicationEC50 similar to R. prolixus[7]

Table 3: Effects of this compound on Insect Reproduction and Development

Insect SpeciesOrderEffectDosage/ConcentrationReference
Oncopeltus fasciatusHemipteraInhibition of vitellogenesis in adult femalesTopical application[3]
Rhodnius prolixusHemipteraPrevention of oogenesis in adult femalesTopical application[7]
Eurygaster integricepsHemipteraIncreased egg and nymphal mortality8.5 and 14.4 µg/mL (Precocene I)[8]
Myzus persicaeHemipteraIncreased reproduction at sublethal dosesSublethal concentrations[9]
Schistocerca gregariaOrthopteraInhibition of pheromone production50 µg topical application to 5th instar nymphs[10]
Nilaparvata lugensHemipteraInduction of macroptery and precocious metamorphosis1 ng topical application to 3rd instar nymphs[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Ageratum Species

Objective: To isolate and purify this compound from the plant material of Ageratum species.

Materials:

  • Dried and powdered aerial parts of Ageratum houstonianum or Ageratum conyzoides.

  • Hexane or petroleum ether.

  • Methanol.

  • Silica gel for column chromatography.

  • Solvent system for column chromatography (e.g., hexane-ethyl acetate gradient).

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel).

  • UV lamp.

Procedure:

  • Extraction:

    • Macerate the dried and powdered plant material in hexane or petroleum ether at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Load the crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC.

  • Fraction Analysis and Pooling:

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.

    • Visualize the spots under a UV lamp. This compound will appear as a distinct spot.

    • Pool the fractions containing pure this compound based on the TLC analysis.

  • Final Purification and Characterization:

    • Concentrate the pooled fractions to obtain purified this compound.

    • Confirm the identity and purity of the compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Induction of Precocious Metamorphosis Bioassay

Objective: To assess the anti-juvenile hormone activity of this compound by observing the induction of premature metamorphosis in immature insects.

Materials:

  • Early instar nymphs of a sensitive insect species (e.g., Oncopeltus fasciatus, Rhodnius prolixus).

  • This compound dissolved in a suitable solvent (e.g., acetone).

  • Micropipette or topical applicator.

  • Rearing containers for the insects.

  • Stereomicroscope.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of this compound in acetone.

    • Include a solvent-only control group.

  • Topical Application:

    • Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal or ventral side of the thorax or abdomen of each nymph.

  • Rearing and Observation:

    • Place the treated insects in individual or group rearing containers with adequate food and water.

    • Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod).

    • Observe the insects daily for signs of molting.

  • Data Collection and Analysis:

    • Record the instar at which each insect molts.

    • Note the morphology of the resulting individuals. Precocious metamorphosis is indicated by the appearance of adult characteristics (e.g., wings, developed genitalia) in an insect that should have molted to another nymphal instar.

    • Calculate the percentage of insects exhibiting precocious metamorphosis for each treatment group.

    • Determine the EC50 (the concentration that causes the effect in 50% of the population).

Insect Sterilization Bioassay

Objective: To evaluate the effect of this compound on the reproductive capacity of adult insects.

Materials:

  • Newly emerged adult insects (males and females) of a susceptible species.

  • This compound dissolved in a suitable solvent.

  • Topical applicator or fumigation chamber.

  • Mating cages.

  • Oviposition substrate (e.g., cotton swabs, filter paper).

  • Incubator.

Procedure:

  • Treatment of Adults:

    • Treat newly emerged adult insects with this compound either by topical application (as described above) or by exposure to a fumigant in a sealed container.

    • Include a control group treated with solvent only.

  • Mating and Oviposition:

    • Pair treated males with untreated females, and treated females with untreated males. Also, include pairs where both sexes are treated and a control group of untreated pairs.

    • Place each pair in a mating cage with an appropriate oviposition substrate.

  • Egg Collection and Incubation:

    • Collect the eggs laid by the females at regular intervals.

    • Count the number of eggs laid per female (fecundity).

    • Incubate the eggs under optimal conditions for hatching.

  • Data Collection and Analysis:

    • Determine the percentage of eggs that hatch (fertility).

    • Compare the fecundity and fertility of the treated groups with the control group.

    • Statistical analysis can be used to determine if there is a significant reduction in reproductive output in the treated insects.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the targeted destruction of the corpora allata, the glands responsible for juvenile hormone (JH) synthesis. This leads to a cascade of physiological disruptions due to the absence of JH.

Juvenile Hormone Signaling Pathway

The juvenile hormone signaling pathway is crucial for regulating metamorphosis and reproduction in insects. In the presence of JH, the hormone binds to its receptor, Methoprene-tolerant (Met), which then forms a heterodimer with another protein, such as Taiman or FISC. This complex then binds to specific DNA sequences called JH response elements (JHREs) in the promoter regions of target genes, regulating their transcription. One of the key target genes is Krüppel-homolog 1 (Kr-h1), which is a critical factor in preventing the premature initiation of metamorphosis.

Juvenile_Hormone_Signaling JH Juvenile Hormone (JH) Met Methoprene-tolerant (Met) Receptor JH->Met Binds to JH_Met_Taiman JH-Met-Taiman Complex Met->JH_Met_Taiman Forms complex with Taiman Taiman/FISC Taiman->JH_Met_Taiman JHRE JH Response Element (JHRE) on DNA JH_Met_Taiman->JHRE Binds to Krh1_gene Krüppel-homolog 1 (Kr-h1) gene JHRE->Krh1_gene Activates transcription of Krh1_protein Kr-h1 Protein Krh1_gene->Krh1_protein Leads to synthesis of Metamorphosis Metamorphosis Krh1_protein->Metamorphosis Inhibits

Fig. 1: Simplified Juvenile Hormone Signaling Pathway.
Mechanism of this compound Cytotoxicity

This compound is a pro-allatocidin, meaning it is converted to a toxic substance within the target cells. This process is highly specific to the corpora allata due to the presence of specific enzymes in these glands.

Precocene_Cytotoxicity cluster_CA Inside Corpus Allatum PrecoceneII This compound Corpus_Allatum Corpus Allatum Cell PrecoceneII->Corpus_Allatum Enters Monooxygenases Monooxygenases (e.g., Cytochrome P450) Precocene_Epoxide This compound-3,4-epoxide (Reactive Alkylating Agent) Monooxygenases->Precocene_Epoxide Metabolizes this compound to Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA, etc.) Precocene_Epoxide->Cellular_Macromolecules Alkylates Cell_Death Cell Death (Necrosis) Cellular_Macromolecules->Cell_Death Leads to JH_Synthesis_Inhibition Inhibition of Juvenile Hormone Synthesis Cell_Death->JH_Synthesis_Inhibition

Fig. 2: Mechanism of this compound Cytotoxicity in Corpora Allata.

Histological Changes in the Corpus Allatum:

Treatment with this compound leads to distinct and irreversible ultrastructural changes in the corpora allata of susceptible insects. These changes include:

  • Mitochondrial degeneration.

  • Swelling and vacuolization of the cytoplasm.

  • Disruption of the endoplasmic reticulum and Golgi apparatus.

  • Pyknosis (condensation) of the nucleus.

  • Ultimately, complete necrosis and lysis of the glandular cells.[12]

These histopathological effects directly correlate with the observed decline in juvenile hormone synthesis.

Experimental Workflow for Evaluating this compound Effects

The following diagram outlines a typical experimental workflow for the comprehensive evaluation of this compound's biological activity.

Experimental_Workflow Start Start: this compound Sample Isolation Isolation & Purification from Ageratum Start->Isolation Identification Spectroscopic Identification (NMR, MS) Isolation->Identification Bioassays Biological Assays Identification->Bioassays Toxicity Toxicity Assays (LD50, LC50) Bioassays->Toxicity Metamorphosis Precocious Metamorphosis Assay Bioassays->Metamorphosis Sterilization Sterilization Assay Bioassays->Sterilization Data_Analysis Data Analysis & Interpretation Toxicity->Data_Analysis Metamorphosis->Data_Analysis Sterilization->Data_Analysis Mechanism Mechanism of Action Studies Data_Analysis->Mechanism Histology Corpus Allatum Histology Mechanism->Histology JH_Titer JH Titer Measurement Mechanism->JH_Titer Conclusion Conclusion & Reporting Histology->Conclusion JH_Titer->Conclusion

Fig. 3: Experimental Workflow for this compound Evaluation.

Conclusion

The discovery of this compound in Ageratum species marked a significant advancement in the field of insect endocrinology and pest control research. Its unique mode of action, involving the targeted destruction of the corpora allata, provides a powerful tool for studying the multifaceted roles of juvenile hormone in insect physiology. While the broad-spectrum toxicity and potential non-target effects have limited its direct application as a commercial insecticide, this compound remains an invaluable research compound. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers working to further understand and potentially exploit the endocrine-disrupting properties of this fascinating natural product. Future research may focus on developing more selective analogs of this compound with improved safety profiles for integrated pest management programs.

References

Precocene II as an Anti-Juvenile Hormone Agent in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Precocene II, a 6,7-dimethoxy-2,2-dimethylchromene, is a natural compound originally isolated from the plant Ageratum houstonianum. It is a potent anti-juvenile hormone (AJH) agent, also referred to as an allatotoxin, that selectively disrupts endocrine processes in many insect species.[1][2] By inhibiting the action of juvenile hormone (JH), this compound can induce developmental and reproductive abnormalities, making it a valuable tool for endocrinological research and a model for the development of fourth-generation insecticides.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism, physiological impacts, and experimental evaluation of this compound for researchers, scientists, and professionals in drug development.

Mechanism of Action: Selective Cytotoxicity

The primary mechanism of this compound is the targeted destruction of the corpora allata (CA), the endocrine glands responsible for JH biosynthesis.[1][5] This action is not direct; this compound is a "suicide substrate" that requires metabolic bioactivation within the CA cells to become cytotoxic.[1]

Bioactivation and Alkylation

The cells of active corpora allata have a high concentration of cytochrome P450 monooxygenases, the enzymes that initiate the bioactivation of this compound. The process unfolds as follows:

  • Epoxidation: this compound is metabolized by cytochrome P450 into a highly unstable and reactive intermediate, this compound-3,4-epoxide.[1] The 3,4-double bond in the precocene structure is essential for this conversion and for its biological activity.[1]

  • Alkylation: The resulting epoxide is a potent alkylating agent. It readily forms covalent bonds with nucleophilic sites on essential cellular macromolecules, including proteins, lipids, and nucleic acids.[1]

  • Cell Death: This widespread alkylation causes irreversible damage to cellular components, leading to membrane lysis, nuclear pyknosis, mitochondrial degeneration, and ultimately, cell death (necrosis) of the CA parenchyma cells.[1][6][7] This destruction halts the production and secretion of juvenile hormone.[1][8]

Bioactivation_Pathway PrecoceneII This compound (Pro-allatotoxin) Epoxide This compound-3,4-epoxide (Reactive Alkylating Agent) PrecoceneII->Epoxide Cytochrome P450 (in Corpora Allata) Macromolecules Cellular Macromolecules (Proteins, DNA, etc.) Epoxide->Macromolecules Alkylation CellDeath Corpora Allata Cell Necrosis Macromolecules->CellDeath Irreversible Damage JH_Signaling_Disruption cluster_precocene This compound Action cluster_hormonal Hormonal Regulation cluster_downstream Physiological Processes PrecoceneII This compound CA Corpora Allata PrecoceneII->CA Cytotoxicity JH Juvenile Hormone (JH) CA->JH Synthesis MetReceptor Met Receptor Activation JH->MetReceptor Binding Metamorphosis Maintain Larval State MetReceptor->Metamorphosis Signal Reproduction Promote Reproduction MetReceptor->Reproduction Signal Topical_Workflow start Select synchronized early-instar larvae/nymphs prep Prepare serial dilutions of This compound in acetone (e.g., 1-100 µg/µL) start->prep apply Apply 1 µL of solution to the dorsal abdomen/thorax using a microapplicator prep->apply control Treat control group with 1 µL of acetone only prep->control rear Rear insects under standard conditions (temp, humidity, photoperiod, diet) apply->rear control->rear observe Monitor daily for signs of precocious metamorphosis, mortality, or developmental arrest rear->observe record Quantify the percentage of insects showing anti-JH effects at each dose and calculate ED50 observe->record InVitro_Workflow dissect Dissect Corpora Allata (CA) glands from reproductively active adult females culture Place glands in culture medium containing radiolabeled L-[methyl-³H]methionine dissect->culture add_precocene Add this compound (in DMSO) to the medium at various final concentrations culture->add_precocene incubate Incubate glands for 3-4 hours at a controlled temperature (e.g., 28°C) add_precocene->incubate extract Extract JH from the medium using an organic solvent (e.g., isooctane) incubate->extract quantify Quantify radiolabeled JH using liquid scintillation counting extract->quantify analyze Calculate the rate of JH synthesis (fmol/gland/hr) and determine the IC50 of this compound quantify->analyze

References

Precocene II: A Technical Guide to its Effects on the Corpora Allata in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precocene II, a naturally occurring chromene derivative isolated from the plant Ageratum houstonianum, has garnered significant attention in the field of insect endocrinology and pest management. Its potent anti-juvenile hormone activity, primarily mediated through cytotoxic effects on the corpora allata (CA), the endocrine glands responsible for juvenile hormone (JH) biosynthesis, makes it a valuable tool for research and a potential lead compound for novel insecticides. This technical guide provides an in-depth analysis of the effects of this compound on the insect corpora allata, detailing its mechanism of action, summarizing quantitative data on its physiological impacts, outlining key experimental protocols, and visualizing the associated biochemical pathways and experimental workflows.

Introduction

The corpora allata are a pair of endocrine glands in insects that synthesize and secrete juvenile hormones (JHs), a group of sesquiterpenoids crucial for regulating development, reproduction, and metamorphosis.[1] High JH titers maintain the larval state, while a decline in JH levels is a prerequisite for metamorphosis. In adult insects, JH plays a vital role in reproductive maturation, including vitellogenesis (yolk protein synthesis) and oocyte development.

This compound (6,7-dimethoxy-2,2-dimethylchromene) and its analogue Precocene I are chromene derivatives that exhibit potent anti-juvenile hormone effects in many insect species.[2] They act as "pro-allatocidins," meaning they are converted into cytotoxic agents within the target cells of the corpora allata.[3] This targeted destruction of the CA leads to a deficiency in JH, resulting in a range of physiological disruptions, including precocious metamorphosis in larvae and sterility in adults.[4][5] This specific mode of action has made precocenes invaluable tools for studying JH-dependent processes and has spurred interest in their potential as selective insect control agents.

Mechanism of Action

The cytotoxic action of this compound is not direct but relies on its bioactivation within the parenchymal cells of the corpora allata. The currently accepted mechanism involves the following key steps:

  • Uptake: this compound is absorbed by the insect and transported to the corpora allata.

  • Epoxidation: Within the CA cells, cytochrome P-450 monooxygenases, enzymes involved in the final steps of JH biosynthesis, metabolize this compound at its 3,4-double bond.[6] This reaction forms a highly reactive and unstable intermediate, this compound-3,4-epoxide.[7]

  • Alkylation and Cytotoxicity: The reactive epoxide readily alkylates cellular macromolecules, including proteins, lipids, and nucleic acids.[7] This widespread alkylation leads to cellular damage, disruption of essential processes, and ultimately, cell death (necrosis) of the corpora allata parenchymal cells.[3]

This "suicide substrate" mechanism ensures the high specificity of this compound for actively secreting corpora allata.[7] Glands with low JH biosynthetic activity are less affected.

Signaling Pathway Diagram

PrecoceneII_Mechanism cluster_CA Within Corpora Allata Cell Precocene_II This compound CA_Cell Corpora Allata Parenchymal Cell Precocene_II->CA_Cell Uptake P450 Cytochrome P-450 Monooxygenase Epoxide This compound-3,4-epoxide (Reactive Intermediate) P450->Epoxide Bioactivation Alkylation Alkylation Epoxide->Alkylation Macromolecules Cellular Macromolecules (Proteins, DNA, etc.) Macromolecules->Alkylation Cell_Death Cell Death (Necrosis) Alkylation->Cell_Death

Caption: Mechanism of this compound bioactivation and cytotoxicity in corpora allata cells.

Quantitative Effects of this compound on Corpora Allata and Associated Processes

The following tables summarize quantitative data from various studies on the effects of this compound on the corpora allata and related physiological processes in different insect species.

Table 1: Effects of this compound on Corpora Allata Volume and Ultrastructure
Insect SpeciesTreatment DetailsObserved Effect on CA VolumeUltrastructural ChangesReference(s)
Drosophila melanogasterExposure to Precocene I vaporNo increase in volume post-eclosion (control volume increased)No necrotic cells observed; effect was reversible.[8]
Blattella germanica200 µg topical applicationTransient arrest of CA functionMitochondrial degeneration, membrane lysis, nuclear pyknosis, vacuolization (in vitro).[9]
Anacridium aegyptium500 µg topical applicationNo marked atrophyChanges in nuclei, mitochondria, ER, and Golgi complexes.[10]
Hodotermopsis sjostedti50 µg topical applicationDegeneration observed at day 14Significant decrease in cytosol size; increased cell density.[11]
Oncopeltus fasciatus1-hour contact (2nd instar)Gland inactivationAtrophy of the gland.[5]
Table 2: Inhibition of Juvenile Hormone (JH) Biosynthesis by this compound
Insect SpeciesExperimental SetupThis compound Concentration% Inhibition of JH BiosynthesisReference(s)
Periplaneta americanaIn vitro (isolated CA)1 mMSignificant inhibition[12][13]
Oncopeltus fasciatusIn vitro incubation followed by reimplantation10⁻⁵.³⁵ M (1 µg/ml)Loss of ability to secrete JH[14]
Dipetalogaster maximaTopical applicationNot specifiedDecrease in JHSB₃ titers[15]
Table 3: Effects of this compound on Oocyte Development and Reproduction
Insect SpeciesTreatment DetailsEffect on Oogenesis/VitellogenesisOther Reproductive EffectsReference(s)
Drosophila melanogasterDose-dependent exposure to Precocene I & IIReduction in the number of vitellogenic oocytesReversible sterility[16]
Rhodnius prolixusTreatment of newly emerged femalesPrevention of oogenesisHigh toxicity to adult females[2]
Oncopeltus fasciatus12-hour contact (young adults)Inhibition of vitellogenesisSterility in females[5]
Sarcophaga ruficornis75-150 µg topical applicationDegeneration of follicles, inhibition of follicular growthPrevention of larviposition
Eurygaster integricepsLC₅₀ on eggs (Precocene I)-Increased nymphal mortality, morphological abnormalities in adults.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research on this compound. Below are outlines of key experimental protocols.

In Vivo Topical Application of this compound

This protocol is adapted for general use on various insect species.

Objective: To assess the in vivo effects of this compound on insect development, reproduction, or corpora allata integrity.

Materials:

  • This compound

  • Acetone (or another suitable solvent)

  • Micropipette or repeating dispenser

  • Insects of the desired species and developmental stage

  • CO₂ or chilling on ice for anesthetization

  • Rearing containers

Procedure:

  • Preparation of this compound solution: Dissolve this compound in acetone to achieve the desired concentrations (e.g., 1 µg/µl).

  • Insect Anesthetization: Anesthetize the insects using a brief exposure to CO₂ or by placing them on a cold surface (e.g., a petri dish on ice).[17]

  • Topical Application: Using a micropipette, apply a small, precise volume (e.g., 1 µl) of the this compound solution to the dorsal thorax or abdomen of the anesthetized insect.[17] For control groups, apply the same volume of acetone alone.

  • Recovery and Rearing: Allow the insects to recover in a well-ventilated area to permit solvent evaporation. Return the insects to their rearing containers with access to food and water.

  • Observation: Monitor the insects daily for developmental changes (e.g., precocious metamorphosis), mortality, behavioral changes, and effects on reproduction (e.g., egg laying, oocyte development).

  • Endpoint Analysis: At predetermined time points, dissect out the corpora allata for volume measurement or ultrastructural analysis, or collect hemolymph for JH titer analysis.

In Vitro Corpora Allata Culture and JH Biosynthesis Assay (Radiochemical Method)

This protocol allows for the direct measurement of JH biosynthesis by the corpora allata and the inhibitory effects of this compound.

Objective: To quantify the rate of JH biosynthesis by isolated corpora allata in the presence or absence of this compound.

Materials:

  • Insect Ringer's solution or appropriate culture medium (e.g., TC-199)

  • L-[methyl-³H]methionine

  • This compound dissolved in a suitable solvent (e.g., ethanol)

  • Dissection tools (fine forceps, scissors)

  • Incubation vials

  • Organic solvent for extraction (e.g., isooctane or hexane)

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter and fluid

Procedure:

  • Corpora Allata Dissection: Dissect out the corpora allata-corpora cardiaca complexes from insects in cold Ringer's solution.

  • Incubation Setup: Place individual or pooled glands in incubation vials containing culture medium.

  • This compound Treatment: Add this compound solution to the treatment vials to achieve the desired final concentration. Add an equivalent volume of solvent to the control vials.

  • Radiolabeling: Add L-[methyl-³H]methionine to each vial. The radiolabeled methyl group will be incorporated into the JH molecule.

  • Incubation: Incubate the glands for a defined period (e.g., 2-4 hours) at a controlled temperature.

  • JH Extraction: Stop the reaction and extract the newly synthesized radiolabeled JH from the medium using an organic solvent.

  • Separation and Quantification: Separate the radiolabeled JH from unincorporated methionine and other metabolites using TLC or HPLC.

  • Scintillation Counting: Quantify the amount of radioactivity in the JH fraction using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of JH biosynthesis.[4]

Quantification of JH Titers in Hemolymph by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring circulating JH levels.

Objective: To determine the concentration of JH in insect hemolymph following this compound treatment.

Materials:

  • Hemolymph samples from control and treated insects

  • Methanol/isooctane (1:1, v/v) or other suitable extraction solvents[18]

  • Internal standard (e.g., a synthetic JH analogue)

  • LC-MS/MS system with a C18 column[18]

  • Water and methanol (LC-MS grade) for mobile phase[18]

Procedure:

  • Hemolymph Collection: Collect hemolymph from insects into a tube containing an anticoagulant and phenylthiourea to prevent melanization.

  • Extraction: Add the internal standard to the hemolymph sample. Extract the JHs by adding methanol/isooctane, vortexing, and centrifuging to precipitate proteins.[18]

  • Sample Preparation: Collect the organic supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a gradient elution with water and methanol to separate the different JH homologs.[18]

  • Quantification: Monitor for the specific mass-to-charge ratio (m/z) of the parent and daughter ions for each JH homolog and the internal standard. Calculate the concentration of JH in the original hemolymph sample based on the peak areas and the known concentration of the internal standard.

Visualizing Experimental Workflows

In Vivo Experimental Workflow

InVivo_Workflow cluster_endpoints Endpoint Analysis start Start: Select Insect Species and Stage prep Prepare this compound Solutions (Varying Concentrations) start->prep treat Topical Application of this compound (and Solvent Control) prep->treat rear Rear Insects under Controlled Conditions treat->rear observe Daily Observation (Mortality, Development, Reproduction) rear->observe ca_analysis Corpora Allata Dissection: - Volume Measurement - Ultrastructure (TEM) observe->ca_analysis Anatomical jh_analysis Hemolymph Collection: - JH Titer by LC-MS/MS observe->jh_analysis Hormonal repro_analysis Reproductive Assessment: - Oocyte Measurement - Fecundity observe->repro_analysis Physiological end End: Data Analysis and Comparison ca_analysis->end jh_analysis->end repro_analysis->end

Caption: General workflow for in vivo studies of this compound effects on insects.

In Vitro Experimental Workflow

InVitro_Workflow start Start: Dissect Corpora Allata (CA) from Donor Insects setup Place Glands in Culture Medium start->setup treat Add this compound (Treatment) or Solvent (Control) setup->treat radiolabel Add L-[methyl-³H]methionine treat->radiolabel incubate Incubate for a Defined Period radiolabel->incubate extract Extract Radiolabeled JH with Organic Solvent incubate->extract separate Separate JH via TLC or HPLC extract->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify end End: Calculate JH Biosynthesis Rate quantify->end

Caption: Workflow for the in vitro radiochemical assay of JH biosynthesis.

Conclusion

This compound remains a cornerstone tool for insect endocrinologists. Its specific cytotoxic action on the corpora allata provides a powerful method for chemical allatectomy, enabling detailed studies of the myriad roles of juvenile hormone in insect physiology. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers designing experiments to further elucidate the effects of this potent anti-hormonal agent. For drug development professionals, the targeted mechanism of this compound continues to serve as a valuable model for the rational design of novel, species-specific insect growth regulators for integrated pest management programs. Further research focusing on the molecular interactions of the reactive epoxide and the potential for resistance development will be crucial for advancing both fundamental and applied aspects of this fascinating compound.

References

Precocene II: A Technical Guide to its Fungal Growth Inhibition Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal properties of precocene II, a naturally occurring benzopyran derivative. The document consolidates key research findings on its mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the involved biological pathways and workflows.

Core Mechanism of Action: Mitochondrial Disruption

This compound exhibits a distinct antifungal mechanism primarily centered on the disruption of mitochondrial function. Unlike classical azole antifungals that target ergosterol biosynthesis, this compound induces cellular stress through the generation of reactive oxygen species (ROS).

The primary molecular target of this compound in fungi has been identified as the Voltage-Dependent Anion Channel (VDAC), a protein located in the outer mitochondrial membrane.[1][2][3][4] The binding of this compound to VDAC leads to a significant increase in superoxide levels within the mitochondria.[1][2][3][4][5] This elevation in mitochondrial superoxide results in oxidative stress, leading to the oxidation of mitochondrial proteins and the inhibition of specific cellular processes, most notably the production of mycotoxins such as trichothecenes in Fusarium graminearum.[1][2][3][4] It is noteworthy that in some fungal species like F. graminearum, this compound has been observed to inhibit mycotoxin production at concentrations that do not significantly affect overall mycelial growth, suggesting a targeted effect on secondary metabolism regulation.[3][4]

Quantitative Data on Antifungal Efficacy

The following tables summarize the quantitative data on the antifungal and inhibitory activities of this compound against various fungal species.

Table 1: Mycelial Growth Inhibition

Fungal SpeciesAssay MethodEffective Concentration (EC50) (µg/mL)Reference
Aspergillus nigerPoison Food Technique106.8[6][7][8]
Rhizoctonia solaniPoison Food Technique4.94[6][7][8]

Table 2: Inhibition of Mycotoxin Production

Fungal SpeciesMycotoxinConcentration of this compoundInhibitionReference
Fusarium graminearum3-acetyldeoxynivalenol (3-ADON)3 µMStrong Inhibition[3][4]
Fusarium graminearum3-acetyldeoxynivalenol (3-ADON)30 µMStrong Inhibition[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the evaluation of this compound's antifungal properties.

Antifungal Susceptibility Testing: Poison Food Technique

This method is utilized to determine the effective concentration of a compound that inhibits fungal mycelial growth.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving.

  • Compound Incorporation: Allow the PDA to cool to approximately 45-50°C. Add the desired concentrations of this compound (dissolved in a suitable solvent) to the molten agar. A control plate with only the solvent should also be prepared.

  • Plating: Pour the agar mixed with this compound into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small, uniform plug of the test fungus (e.g., Aspergillus niger or Rhizoctonia solani) at the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period.

  • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition. The EC50 value, the concentration at which 50% of growth is inhibited, can be determined by testing a range of concentrations.[6][7][8]

Identification of Protein Binding Target: Affinity Magnetic Bead Method

This protocol was employed to identify the VDAC as the binding protein for this compound in Fusarium graminearum.[1][3][4]

  • Preparation of Affinity Beads: Immobilize this compound onto magnetic beads.

  • Protein Extraction: Prepare mitochondrial, cytosolic, and nuclear protein extracts from fungal protoplasts.

  • Binding Assay: Incubate the this compound-immobilized magnetic beads with the different protein fractions.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the proteins that have specifically bound to the this compound on the beads.

  • Analysis: Analyze the eluted proteins using SDS-PAGE (Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis).

  • Protein Identification: Excise the protein band of interest and identify the protein using mass spectrometry.

  • Competitive Inhibition: To confirm specific binding, perform a competitive inhibition experiment where free this compound is added along with the affinity beads, which should result in the disappearance of the specific protein band.[3]

Measurement of Mitochondrial Superoxide Levels
  • Fungal Culture: Culture the fungus in the presence and absence of this compound.

  • Mitochondria Isolation: Isolate mitochondria from the fungal cells through differential centrifugation.

  • Superoxide Detection: Utilize a superoxide-specific fluorescent probe (e.g., MitoSOX Red). Incubate the isolated mitochondria with the probe.

  • Fluorometric Analysis: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of mitochondrial superoxide.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental processes described.

G This compound Mechanism of Action Precocene_II This compound VDAC Voltage-Dependent Anion Channel (VDAC) (Mitochondrial Outer Membrane) Precocene_II->VDAC Binds to Superoxide Increased Mitochondrial Superoxide (O2-) VDAC->Superoxide Leads to Mitochondria Mitochondria Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Protein_Oxidation Oxidation of Mitochondrial Proteins Oxidative_Stress->Protein_Oxidation Tox_Inhibition Inhibition of Trichothecene Mycotoxin Production Oxidative_Stress->Tox_Inhibition G Workflow for VDAC Binding Protein Identification cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., F. graminearum) Protein_Extraction Protein Fractionation (Mitochondrial, Cytosolic, etc.) Fungal_Culture->Protein_Extraction Incubation Incubate Protein Fractions with this compound-Beads Protein_Extraction->Incubation Bead_Prep This compound Immobilization on Magnetic Beads Bead_Prep->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Mass_Spec Protein Identification (Mass Spectrometry) SDS_PAGE->Mass_Spec VDAC_ID VDAC Identified Mass_Spec->VDAC_ID

References

Precocene II: A Technical Guide to its Inhibition of Fungal Trichothecene Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Precocene II in the inhibition of trichothecene mycotoxin production in fungi, with a primary focus on Fusarium graminearum. It is designed to be a comprehensive resource, detailing the molecular mechanisms, experimental protocols, and key quantitative data to support further research and development in this area.

Executive Summary

This compound, a natural chromene derivative found in certain plants, has been identified as a potent and specific inhibitor of trichothecene biosynthesis in fungi. Unlike many antifungal agents, this compound can significantly reduce mycotoxin production at concentrations that do not inhibit fungal growth.[1] Its mechanism of action centers on the induction of mitochondrial oxidative stress, which in turn disrupts the regulatory and metabolic pathways essential for trichothecene synthesis. This guide elucidates this mechanism, provides detailed experimental methodologies for its study, and presents the quantitative data underpinning these findings.

Molecular Mechanism of Action

The inhibitory effect of this compound on trichothecene production is initiated by its specific interaction with a key mitochondrial protein. This interaction triggers a cascade of events leading to the suppression of the trichothecene biosynthetic gene cluster.

Binding to Voltage-Dependent Anion Channel (VDAC)

The primary molecular target of this compound in Fusarium graminearum has been identified as the Voltage-Dependent Anion Channel (VDAC), a protein located on the outer mitochondrial membrane.[1][2][3] This binding was confirmed through affinity magnetic bead-based proteomic approaches.[1][3] It is hypothesized that the binding of this compound to VDAC alters the channel's gating properties, leading to downstream effects.[1]

Induction of Mitochondrial Superoxide Production

The binding of this compound to VDAC results in a significant increase in the level of superoxide, a reactive oxygen species (ROS), within the mitochondria.[1][2][3] This effect has been visualized using mitochondria-specific fluorescent probes such as MitoSOX Red.[4] The elevated superoxide levels lead to oxidative stress, characterized by an increase in oxidized mitochondrial proteins.[1][3]

Downregulation of Key Biosynthetic and Regulatory Genes

The oxidative stress induced by this compound has profound effects on the expression of genes critical for trichothecene biosynthesis.

  • Tri6 Repression: this compound treatment leads to a significant reduction in the mRNA levels of Tri6, a zinc finger transcription factor that is the master regulator of the trichothecene gene cluster.[1] The expression of other Tri genes under the control of Tri6 is consequently also suppressed.

  • Inhibition of Acetyl-CoA Synthesis: The expression of ATP citrate lyase (ACL) is also downregulated.[1] ACL is a key enzyme responsible for the production of cytosolic acetyl-CoA, the primary metabolic precursor for the trichothecene backbone. This reduction in precursor supply further contributes to the inhibition of mycotoxin synthesis.

The proposed signaling pathway is visualized in the diagram below.

PrecoceneII_Pathway cluster_0 This compound Action cluster_1 Mitochondrial Response cluster_2 Downstream Effects This compound This compound VDAC VDAC (Mitochondrial Outer Membrane) This compound->VDAC Binds to Superoxide Increased Mitochondrial Superoxide (ROS) VDAC->Superoxide Induces OxidativeStress Oxidative Stress (Oxidized Proteins) Superoxide->OxidativeStress Causes Tri6 Tri6 Gene Expression Superoxide->Tri6 Downregulates ACL ACL Gene Expression Superoxide->ACL Downregulates Trichothecene Trichothecene Biosynthesis Tri6->Trichothecene Inhibits ACL->Trichothecene Inhibits (reduces precursor)

Figure 1: Proposed signaling pathway for this compound-mediated inhibition of trichothecene biosynthesis.

Quantitative Data Summary

The inhibitory effect of this compound on trichothecene production has been quantified in several studies. The following table summarizes the key findings.

Fungal SpeciesTrichothecene MeasuredInhibitory ConcentrationEffect on Fungal GrowthReference
Fusarium graminearum3-Acetyldeoxynivalenol (3-ADON)IC50 = 1.2 µMNo significant inhibition[1]
Fusarium graminearum3-Acetyldeoxynivalenol (3-ADON)Significant inhibition at 30 µMNot specified[1]

Note: Further research is required to establish a comprehensive dose-response relationship and to evaluate the efficacy of this compound against a broader range of trichothecenes and other mycotoxins.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in elucidating the mechanism of action of this compound.

Identification of this compound-Binding Protein using Affinity Magnetic Beads

This protocol outlines the procedure for identifying the cellular target of this compound.

Objective: To isolate and identify the protein(s) that directly bind to this compound.

Workflow Diagram:

Affinity_Purification_Workflow Start Start: Fungal Culture (e.g., F. graminearum) Protoplast Protoplast Preparation Start->Protoplast Lysis Cell Lysis and Fractionation (Mitochondrial, Cytosolic, Nuclear) Protoplast->Lysis Incubation Incubation of Protein Fractions with this compound-immobilized Magnetic Beads Lysis->Incubation Washing Washing Steps (Removal of non-specific binders) Incubation->Washing Elution Elution of Bound Proteins (using free this compound) Washing->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Identification Protein Identification (e.g., LC-MS/MS) SDS_PAGE->Identification End End: Identification of VDAC as the binding partner Identification->End

Figure 2: Experimental workflow for the identification of the this compound binding protein.

Materials:

  • F. graminearum mycelia

  • Lysis buffer (specific composition to be optimized, but typically contains a non-ionic detergent like Triton X-100, protease inhibitors, and a buffering agent like Tris-HCl at a physiological pH)

  • This compound-immobilized magnetic beads (requires chemical synthesis to couple this compound to activated magnetic beads)

  • Wash buffer (similar to lysis buffer, may contain a lower concentration of detergent)

  • Elution buffer (Wash buffer supplemented with a high concentration of free this compound)

  • SDS-PAGE reagents

  • Mass spectrometry facility

Procedure:

  • Fungal Culture and Protoplast Preparation: Culture F. graminearum under conditions conducive to protein expression. Prepare protoplasts from the mycelia using standard enzymatic digestion methods.

  • Cell Lysis and Fractionation: Lyse the protoplasts and perform differential centrifugation to separate the mitochondrial, cytosolic, and nuclear fractions.

  • Incubation with Magnetic Beads: Incubate each protein fraction with the this compound-immobilized magnetic beads for a sufficient time (e.g., 2-4 hours) at 4°C with gentle rotation to allow for binding.

  • Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads multiple times (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by incubating the beads with the elution buffer containing free this compound. The free this compound will compete for binding to the target protein, thus releasing it from the beads.

  • SDS-PAGE Analysis: Analyze the eluted proteins by SDS-PAGE to visualize the specifically bound protein(s).

  • Protein Identification: Excise the protein band(s) of interest from the gel and identify the protein(s) using mass spectrometry (e.g., LC-MS/MS).

Measurement of Mitochondrial Superoxide Levels

This protocol describes the use of a fluorescent probe to measure changes in mitochondrial superoxide levels in response to this compound treatment.

Objective: To quantify the relative levels of superoxide in the mitochondria of fungal cells.

Materials:

  • F. graminearum protoplasts or mycelia

  • This compound

  • MitoSOX Red indicator (or a similar mitochondria-targeted superoxide probe)

  • Fluorescence microscope or plate reader

  • Appropriate buffer (e.g., HBSS)

Procedure:

  • Cell Preparation and Treatment: Prepare fungal protoplasts or use young mycelia. Treat the cells with the desired concentration of this compound for a specified time period. Include a vehicle control (e.g., DMSO).

  • Staining: Incubate the treated and control cells with MitoSOX Red (typically at a final concentration of 1-5 µM) in a suitable buffer for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with warm buffer to remove excess probe.

  • Imaging and Quantification:

    • Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for MitoSOX Red (e.g., excitation/emission ~510/580 nm). Capture images and quantify the fluorescence intensity within the mitochondria using image analysis software.

    • Plate Reader: Measure the fluorescence intensity of the cell suspension in a microplate reader using the appropriate excitation and emission wavelengths. Normalize the fluorescence values to cell density or protein concentration.

Quantification of Trichothecene Production

This protocol details the extraction and quantification of trichothecenes from fungal cultures.

Objective: To accurately measure the amount of specific trichothecenes (e.g., 3-ADON, DON) produced by the fungus.

Materials:

  • Fungal culture filtrate

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Solid-phase extraction (SPE) columns for cleanup (optional but recommended)

  • HPLC-MS/MS system

  • Certified trichothecene standards

Procedure:

  • Sample Preparation: Grow F. graminearum in liquid culture with and without this compound. After the desired incubation period, separate the mycelia from the culture filtrate.

  • Extraction: Extract the trichothecenes from the culture filtrate using a suitable organic solvent. An 84% (v/v) aqueous acetonitrile solution with 1% (v/v) formic acid is a commonly used extraction solvent.

  • Cleanup (Optional): To remove interfering matrix components, pass the extract through a solid-phase extraction (SPE) column.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Inject the cleaned-up extract onto a suitable HPLC column (e.g., C18) to separate the different trichothecenes. A gradient elution with a mobile phase consisting of water and acetonitrile, both often containing a small amount of an additive like formic acid or ammonium acetate to improve ionization, is typically used.

    • Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification. Precursor and product ion pairs for each target trichothecene must be optimized. For 3-ADON, example precursor-product ion transitions could be m/z 339.1 > 137.1 and 339.1 > 261.1.[5]

  • Quantification: Create a calibration curve using certified standards of the trichothecenes of interest. Quantify the amount of each trichothecene in the samples by comparing their peak areas to the calibration curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the relative expression levels of target genes such as Tri6 and ACL.

Objective: To determine the effect of this compound on the transcript levels of key regulatory and biosynthetic genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for Tri6, ACL, and a suitable reference gene (e.g., actin or GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from fungal mycelia treated with this compound and from untreated controls.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform the qRT-PCR reaction using the synthesized cDNA, gene-specific primers, and a suitable master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anti-mycotoxin agents. Its specific mechanism of action, which involves targeting a mitochondrial protein to induce oxidative stress and subsequently downregulate trichothecene biosynthesis, offers a targeted approach to mycotoxin control. The detailed protocols provided in this guide are intended to facilitate further research into this and other natural product-based mycotoxin inhibitors.

Future research should focus on:

  • A more detailed characterization of the this compound-VDAC interaction.

  • Elucidating the precise signaling cascade that links mitochondrial superoxide production to the downregulation of Tri6 and ACL expression, and its potential intersection with other known regulatory pathways such as MAPK and TOR signaling.

  • Expanding the investigation to other trichothecene-producing fungi and other classes of mycotoxins.

  • In vivo studies to assess the efficacy of this compound in preventing trichothecene contamination in agricultural settings.

By building upon the foundational knowledge and methodologies outlined in this guide, the scientific community can continue to explore the potential of this compound and similar compounds in ensuring food and feed safety.

References

Precocene II: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Precocene II, a naturally occurring benzopyran derivative. It details its primary natural sources, methods for its isolation and purification, and quantitative data on its prevalence. Furthermore, this guide explores the compound's biological activities and mechanisms of action, which are of significant interest in the fields of agriculture and pharmacology.

Introduction to this compound

This compound (6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran) is a chromene compound first identified in plants of the Ageratum genus.[1][2] It is recognized for its potent biological activities, most notably as an anti-juvenile hormone in insects, which disrupts their normal development and reproductive processes.[2][3][4] Beyond its insecticidal properties, this compound has demonstrated a range of other biological effects, including antifungal, antibacterial, antioxidant, and cytotoxic activities.[3][5][6] These diverse properties make it a molecule of interest for the development of novel pesticides and potential therapeutic agents.

Natural Sources of this compound

The primary natural sources of this compound are plants belonging to the Asteraceae family, particularly the genus Ageratum.

  • Ageratum houstonianum : The essential oil of this species is a rich source of this compound.[2][7] Studies have shown that it can be a major constituent of the volatile oil extracted from the aerial parts of the plant.[7]

  • Ageratum conyzoides : Also known as goat weed, this plant is another significant source of this compound.[6][8][9] The compound is found in various parts of the plant and contributes to its well-known insecticidal properties.[6]

  • Calea serrata : The essential oil from this plant, also in the Asteraceae family, has been found to contain this compound.[10]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, environmental conditions, and the extraction or cultivation method employed. In vitro techniques, such as plant tissue culture, have been explored to enhance the production of this valuable secondary metabolite. Elicitation with signaling molecules like methyl jasmonate (MeJa) has been shown to significantly increase the yield of this compound in shoot cultures of Ageratum conyzoides.[1][6][8][11]

SourceMethodThis compound ContentReference
Ageratum houstonianum (Essential Oil)Steam Distillation42.16%[7]
Ageratum houstonianum (Essential Oil)Hydrodistillation62.68%[12]
Ageratum conyzoides (Control Shoot Culture)GC-MS Analysis13.44% (Peak Area)[6][8]
Ageratum conyzoides (Control Shoot Culture)HPLC Analysis4.0 ± 0.002 µg/mg[6][8]
Ageratum conyzoides (MeJa-Elicited Shoot Culture)GC-MS Analysis29.92% (Peak Area)[6][8]
Ageratum conyzoides (MeJa-Elicited Shoot Culture)HPLC Analysis13.5 ± 0.007 µg/mg[1][6][8]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process, typically beginning with extraction followed by chromatographic purification and analytical verification.

Protocol 1: Steam Distillation for Essential Oil

This method is commonly used to extract volatile compounds, including this compound, from the aerial parts of plants like Ageratum houstonianum.[7]

  • Plant Material Preparation : Fresh or dried aerial parts of the plant are collected and placed into a distillation flask.

  • Distillation : Steam is passed through the plant material, causing the volatile essential oils to vaporize.

  • Condensation : The steam and oil vapor mixture is then directed through a condenser, where it cools and liquefies.

  • Separation : The collected liquid, a mixture of water and essential oil, is allowed to separate. The less dense essential oil layer, containing this compound, is then collected.

Protocol 2: Solvent Extraction from Plant Tissue

This protocol is suitable for extracting this compound from fresh plant material or in vitro cultures.[1][9]

  • Homogenization : Plant tissue (e.g., whole plant, shoots) is homogenized in a suitable solvent. Methanol is a commonly used solvent for this purpose.[1] For dried plant material, an initial extraction with a non-polar solvent like petroleum ether or n-hexane can be performed.[9][13]

  • Filtration and Concentration : The homogenate is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Fractionation (Optional) : The crude extract can be further partitioned using solvents of varying polarity to achieve a preliminary separation of compounds.

Following initial extraction, chromatographic techniques are essential for the isolation, identification, and quantification of this compound.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful tool for identifying volatile compounds in a complex mixture like an essential oil or plant extract.

  • Sample Injection : A small volume of the extract is injected into the GC system.

  • Separation : The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection and Identification : As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows a unique fragmentation pattern (m/z 220 [M⁺], 205, 177 for this compound), is used for identification by comparing it to spectral libraries.[1]

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the standard method for accurately quantifying the amount of this compound in an extract.[1][6]

  • System Configuration : A reverse-phase C18 column is typically used.[1]

  • Mobile Phase : A gradient of solvents is often employed. For instance, a gradient of acetonitrile/0.1% methanolic acid and water/0.01% methanolic acid can be used.[6]

  • Sample Preparation : The extract is dissolved in a suitable solvent (e.g., methanol), filtered, and injected into the HPLC system.

  • Detection : A UV detector set at a specific wavelength (e.g., 280 nm) is used to detect this compound as it elutes from the column.[1][6]

  • Quantification : The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated using known concentrations of a pure this compound standard.[1]

Mechanism_of_Action cluster_fungi Effect in Fungi cluster_insects Effect in Insects Precocene This compound VDAC Voltage-Dependent Anion Channel (VDAC) (Mitochondrial Outer Membrane) Precocene->VDAC Binds to Superoxide Increased Mitochondrial Superoxide (O2⁻) VDAC->Superoxide Leads to Mito_Dysfunction Mitochondrial Dysfunction & Oxidative Stress Superoxide->Mito_Dysfunction Fungi_Effect Inhibition of Trichothecene Biosynthesis Mito_Dysfunction->Fungi_Effect Results in Insect_Effect Inhibition of Juvenile Hormone Biosynthesis Mito_Dysfunction->Insect_Effect Results in

References

Precocene II: A Technical Guide to its Genotoxicity and Safety Profile for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Precocene II, a naturally occurring chromene derivative, has garnered significant interest in research due to its anti-juvenile hormone activity in insects. However, its broader application in research, particularly in drug development, necessitates a thorough understanding of its safety and genotoxic potential. This technical guide provides a comprehensive overview of the genotoxicity and safety profile of this compound, consolidating available data on its DNA-damaging effects, mechanisms of action, and relevant experimental protocols. Evidence indicates that this compound is genotoxic, primarily through a mechanism involving metabolic activation by cytochrome P450 enzymes to a reactive epoxide intermediate. This reactive metabolite can induce DNA strand breaks and chromosome damage. Furthermore, this compound exhibits cytotoxicity linked to mitochondrial dysfunction, characterized by a loss of membrane potential and an increase in superoxide levels. This guide aims to equip researchers with the critical information needed to handle and utilize this compound safely in a laboratory setting and to inform risk assessments in preclinical studies.

Genotoxicity Profile

This compound has demonstrated genotoxic effects in various experimental systems. The primary mechanism of its genotoxicity is believed to be the formation of a reactive intermediate, 6,7-dimethoxy-2,2-dimethyl-3,4-epoxy-2H-1-benzopyran (this compound 3,4-epoxide), through metabolic activation by cytochrome P450 monooxygenases. This epoxide is an electrophilic species capable of forming adducts with cellular macromolecules, including DNA, leading to genetic damage.

Summary of Genotoxicity Data

The genotoxic potential of this compound has been evaluated in several assays, with key quantitative findings summarized in the tables below.

Table 1: In Vivo Genotoxicity Data for this compound

Assay SystemOrganismEndpointConcentration/DoseResultReference(s)
Somatic Mutation and Recombination Test (SMART)Drosophila melanogasterFrequency of mosaic spots in wingsSublethal concentrationsSignificantly increased frequency of mosaic spots, suggesting chromosome breakage and mitotic recombination[1][2]

Table 2: In Vitro Genotoxicity Data for this compound

Assay SystemCell TypeEndpointConcentrationResultReference(s)
Alkaline Elution AssayFreshly isolated rat hepatocytesDNA single-strand breaks10⁻⁵ - 10⁻⁴ MInduction of DNA single-strand breaks[3]
Unscheduled DNA Synthesis (UDS)Freshly isolated rat hepatocytesDNA repair synthesisDose-dependentInduction of dose-dependent DNA repair synthesis[3]

Safety and Cytotoxicity Profile

The safety profile of this compound is intrinsically linked to its mechanism of action, which involves metabolic activation and subsequent mitochondrial toxicity.

Cytotoxicity Data

This compound has been shown to be cytotoxic to various cell types, with its toxicity often being dependent on the metabolic capacity of the cells.

Table 3: In Vitro Cytotoxicity Data for this compound

Cell TypeAssayEndpointConcentrationResultReference(s)
Rat Hepatocytes (24-hour culture)Cell ViabilityCell Death75 µM (24h)65% cell death[1]
Rat Hepatocytes (72-hour culture)Cell ViabilityIC50794 µM (24h)50% of cells killed[1]
HeLa (Cervical Cancer) CellsNot SpecifiedCytotoxic EffectNot SpecifiedShowed higher cytotoxic effect over controlNot Specified

Table 4: Acute Toxicity Data (LD50) in Insects for this compound

OrganismRoute of AdministrationLD50/LC50ValueReference(s)
Spodoptera littoralis (Cotton Leafworm) 4th instar larvaeLeaf dippingLC50128.53 mg/LNot Specified
Rhynchophorus ferrugineus (Red Palm Weevil) 10-day old larvaeTopicalLC501.37%Not Specified

Mechanisms of Toxicity and Genotoxicity

The toxic and genotoxic effects of this compound are primarily attributed to two interconnected mechanisms: metabolic activation to a reactive epoxide and the induction of mitochondrial dysfunction.

Metabolic Activation

This compound is metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of a highly reactive 3,4-epoxide. This epoxide is a potent electrophile that can covalently bind to nucleophilic sites in cellular macromolecules, including DNA, forming DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and cell death.

This compound This compound CYP450 CYP450 This compound->CYP450 Metabolism This compound 3,4-epoxide (Reactive Intermediate) This compound 3,4-epoxide (Reactive Intermediate) CYP450->this compound 3,4-epoxide (Reactive Intermediate) DNA DNA This compound 3,4-epoxide (Reactive Intermediate)->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Genotoxicity (Mutations, Chromosome Damage) Genotoxicity (Mutations, Chromosome Damage) DNA Adducts->Genotoxicity (Mutations, Chromosome Damage)

Metabolic activation of this compound to a genotoxic epoxide.
Mitochondrial Dysfunction

This compound has been shown to directly target mitochondria, leading to a cascade of events that contribute to its cytotoxicity. It binds to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane. This interaction is thought to alter the channel's gating, leading to an increase in mitochondrial superoxide levels. The resulting oxidative stress can damage mitochondrial components, including mitochondrial DNA (mtDNA), and disrupt cellular energy metabolism, ultimately triggering apoptosis.

cluster_mitochondrion Mitochondrion VDAC VDAC Superoxide (O2-) Superoxide (O2-) VDAC->Superoxide (O2-) Increases Oxidative Stress Oxidative Stress Superoxide (O2-)->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Loss of Membrane Potential Loss of Membrane Potential Mitochondrial Dysfunction->Loss of Membrane Potential Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Oxidative Stress->Mitochondrial Dysfunction This compound This compound This compound->VDAC Binds to

Mechanism of this compound-induced mitochondrial dysfunction.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key genotoxicity assays that have been or could be used to evaluate this compound.

Drosophila Somatic Mutation and Recombination Test (SMART)

This in vivo assay detects the genotoxic activity of a substance in the somatic cells of Drosophila melanogaster.

  • Principle: Larvae heterozygous for recessive wing hair mutations (multiple wing hairs - mwh) and a second recessive mutation on the same chromosome arm (flare - flr³) are exposed to the test compound. Genotoxic events in the dividing cells of the wing imaginal discs can lead to the formation of clones of homozygous daughter cells, which are observed as mosaic spots on the wings of the adult flies.

  • Experimental Workflow:

    A Cross virgin mwh/mwh females with flr³/TM3 males B Collect eggs and allow to develop into 3rd instar larvae A->B C Expose larvae to this compound in the feed B->C D Allow larvae to pupate and develop into adults C->D E Mount and score adult wings under a microscope D->E F Analyze frequency and size of mwh and flr³ spots E->F

    Workflow for the Drosophila SMART assay.
  • Methodology:

    • Fly Stocks and Crosses: Standard Drosophila melanogaster strains mwh/mwh and flr³/TM3, Sb are used. Virgin mwh/mwh females are crossed with flr³/TM3, Sb males.

    • Larval Treatment: Third-instar larvae from the cross are transferred to vials containing a standard cornmeal-agar medium mixed with the desired concentration of this compound (dissolved in a suitable solvent like acetone, with a solvent control group).

    • Exposure: Larvae are allowed to feed on the treated medium for a specific duration (e.g., 48 hours) until pupation.

    • Scoring: Adult flies that eclose are collected, and their wings are mounted on slides in a drop of a clearing solution (e.g., Gary's magic mountant). Wings are scored under a compound microscope at 400x magnification for the presence of single mwh spots, single flr³ spots, and twin spots (mwh and flr³ adjacent to each other).

    • Data Analysis: The frequency of each type of spot per wing is calculated and statistically compared to the solvent control group using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

Alkaline Elution Assay for DNA Single-Strand Breaks

This assay is a sensitive method for detecting DNA single-strand breaks in mammalian cells.

  • Principle: Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks in the DNA. Smaller DNA fragments resulting from strand breaks elute more rapidly.

  • Methodology:

    • Cell Treatment: Freshly isolated rat hepatocytes are incubated with various concentrations of this compound for a defined period (e.g., 3 hours).

    • Cell Lysis: A known number of cells are loaded onto a polycarbonate filter. The cells are lysed with a solution containing a detergent (e.g., sodium dodecyl sulfate) and proteinase K to remove cellular proteins and membranes, leaving the DNA on the filter.

    • Alkaline Elution: The DNA is eluted from the filter with a high pH buffer (e.g., pH 12.1). Fractions of the eluate are collected over time.

    • DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter are quantified using a fluorescent DNA-binding dye (e.g., PicoGreen).

    • Data Analysis: The elution rate constant is calculated from the fraction of DNA eluted over time. An increase in the elution rate constant compared to the control indicates the presence of DNA single-strand breaks.

Unscheduled DNA Synthesis (UDS) Assay

This assay measures DNA repair synthesis in response to DNA damage.

  • Principle: Cells are exposed to a test compound and concurrently to a radiolabeled DNA precursor (e.g., ³H-thymidine). If the compound induces DNA damage that is repaired by excision repair, the labeled precursor will be incorporated into the DNA during the repair synthesis process. This incorporation occurs outside of the normal S-phase of the cell cycle and is termed "unscheduled."

  • Methodology:

    • Cell Culture and Treatment: Primary rat hepatocytes are cultured and treated with various concentrations of this compound in the presence of ³H-thymidine.

    • Cell Fixation and Staining: After treatment, the cells are fixed, and autoradiography is performed by coating the slides with a photographic emulsion.

    • Grain Counting: After an exposure period, the slides are developed, and the silver grains over the cell nuclei (resulting from the radioactive decay of ³H-thymidine) are counted under a microscope. S-phase cells, which are heavily labeled, are excluded from the analysis.

    • Data Analysis: The net number of grains per nucleus (total grains minus background grains) is determined. A significant increase in the net nuclear grain count in treated cells compared to control cells indicates the induction of UDS.

Standard Protocols for Additional Genotoxicity Assays

While specific studies on this compound using the following standard assays were not found, these are critical tests in a comprehensive genotoxicity assessment. Researchers should adapt these standard protocols for the evaluation of this compound.

Bacterial Reverse Mutation Assay (Ames Test)
  • Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test compound is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. An increase in the number of revertants indicates that the compound is mutagenic.

  • Methodology: The plate incorporation method or the pre-incubation method can be used, both with and without metabolic activation (S9 mix from rat liver).

In Vitro Micronucleus Assay
  • Principle: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Methodology: Cultured mammalian cells (e.g., CHO, V79, or human lymphocytes) are treated with the test compound. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei. The frequency of micronucleated cells is then scored.

Comet Assay (Single Cell Gel Electrophoresis)
  • Principle: This is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."

  • Methodology: The length and intensity of the comet tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single-strand breaks or neutral conditions for double-strand breaks.

Conclusion and Recommendations for Safe Handling

The available data strongly indicate that this compound is a genotoxic and cytotoxic compound. Its genotoxicity is mediated by metabolic activation to a reactive epoxide, leading to DNA damage. Its cytotoxicity is linked to mitochondrial dysfunction and the induction of oxidative stress.

For researchers and professionals working with this compound, the following safety precautions are recommended:

  • Handling: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Avoid Inhalation and Contact: Take measures to avoid inhaling dust or vapors and prevent skin and eye contact.

  • Waste Disposal: Dispose of this compound and contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.

  • Further Testing: For comprehensive risk assessment in drug development, it is crucial to conduct a full battery of genotoxicity tests, including the Ames test, in vitro and in vivo micronucleus assays, and the comet assay, to fully characterize the genotoxic profile of this compound.

By understanding the genotoxic and safety profile of this compound and adhering to appropriate safety protocols, researchers can minimize risks while exploring the potential applications of this compound.

References

Precocene II's effect on insect metamorphosis and development.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Precocene II's Effect on Insect Metamorphosis and Development

Abstract

This compound, a naturally occurring chromene derivative isolated from the plant Ageratum houstonianum, is a potent anti-juvenile hormone (anti-JH) agent that significantly disrupts insect development and metamorphosis.[1][2] Its primary mechanism of action involves the targeted destruction of the corpora allata, the endocrine glands responsible for synthesizing juvenile hormone (JH), leading to a state of JH deficiency.[1] This guide provides a comprehensive technical overview of this compound's mode of action, its profound effects on insect physiology, quantitative data from various studies, detailed experimental protocols for its evaluation, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

This compound's biological activity stems from its ability to be selectively metabolized into a cytotoxic agent within the insect corpora allata (CA).

Allatocidal Activity and JH Biosynthesis Inhibition

The primary and most well-documented effect of this compound is its role as an "allatocidin" or "chemical allatectomizer". It causes the atrophy and necrosis of the CA gland cells.[3] This cytotoxic action directly inhibits the biosynthesis of juvenile hormone.[4][5] The process is believed to involve bioactivation by cytochrome P-450 monooxygenases within the CA cells, which are highly active during JH synthesis.[6] This enzymatic reaction converts this compound into a highly reactive and unstable 3,4-epoxide intermediate.[1] This epoxide is a potent alkylating agent that readily attacks and binds to cellular macromolecules like proteins and nucleic acids, leading to rapid cell death and the subsequent shutdown of JH production.[1][6]

Mitochondrial Disruption

More recent research has elucidated a complementary mechanism involving mitochondrial function. This compound has been shown to bind to the Voltage-Dependent Anion Channel (VDAC), a protein on the outer mitochondrial membrane.[7][8][9] This binding event leads to an increase in mitochondrial superoxide (a reactive oxygen species), causing oxidative stress and damage to mitochondrial proteins.[7][8][9] This disruption of mitochondrial integrity and function contributes to the overall cytotoxicity observed in CA cells and may represent a broader mechanism of action in other tissues.[7] Histological studies have confirmed that this compound treatment can lead to mitochondrial degeneration in insects.[7]

P2 This compound P450 Cytochrome P450 (in Corpora Allata) P2->P450 Mito Mitochondria P2->Mito Epoxide Reactive 3,4-Epoxide P450->Epoxide Bioactivation Macro Cellular Macromolecules Epoxide->Macro Alkylation Death CA Cell Necrosis / Atrophy Macro->Death JHSynth JH Biosynthesis Death->JHSynth Inhibition JH Juvenile Hormone (JH) JHSynth->JH VDAC VDAC Binding Mito->VDAC ROS Superoxide (ROS) Increase VDAC->ROS ROS->Death Oxidative Stress

Caption: Proposed mechanisms of this compound cytotoxicity in corpora allata cells.

Effects on Insect Metamorphosis and Development

The depletion of JH by this compound has profound, stage-specific consequences on insect life cycles.

  • Precocious Metamorphosis: The most dramatic effect in immature insects (larvae or nymphs) is the induction of precocious metamorphosis.[4][10] In the absence of JH, the next molt is directed towards a premature adult or pupal stage, often resulting in sterile "adultoids" that are smaller than normal and morphologically abnormal.[3][11] This effect is reversible with the timely application of a JH analog.[4][10]

  • Reproductive Disruption: In adult insects, particularly females, JH is critical for vitellogenesis (yolk production) and oocyte maturation. This compound treatment prevents oogenesis, effectively sterilizing the adult female.[4][10]

  • Molt Inhibition and Developmental Abnormalities: Besides precocious metamorphosis, this compound can also inhibit molting entirely or lead to the development of "permanent nymphs" that fail to mature further.[4][11] In some species, it causes morphological defects in subsequent developmental stages, such as wrinkled larvae, malformed pupae, and adults with deformed wings or legs.[2][12]

  • Species and Stage Sensitivity: The effectiveness of this compound is highly dependent on the insect species and its developmental stage. It is most effective when the corpora allata are actively producing JH.[1][10] Some species are naturally resistant, possessing efficient detoxification mechanisms.

cluster_normal Normal Development cluster_precocene Precocene-Induced Pathway JH_High High Juvenile Hormone (JH) Molt Larva-to-Larva Molt (Status Quo) JH_High->Molt JH_Low Low / Absent JH Metamorph Metamorphosis (Larva-to-Pupa/Adult) JH_Low->Metamorph Precocious Precocious Metamorphosis (Miniature Adultoid) JH_Low->Precocious Ecdysone Ecdysone Pulse Ecdysone->Molt Ecdysone->Metamorph Ecdysone->Precocious P2 This compound Treatment CA_dead Destroyed Corpora Allata P2->CA_dead causes CA Active Corpora Allata CA->JH_High produces CA_dead->JH_Low results in

Caption: Logical flow of normal vs. This compound-induced insect development.

Quantitative Data Presentation

The following tables summarize key quantitative data on the effects of this compound across various insect species.

Table 1: Lethal and Sub-lethal Doses
Insect SpeciesStageMethodEndpointValueReference
Spodoptera littoralis4th InstarDietary (Leaf Dip)LC105.59 mg/L[2]
LC2524.69 mg/L[2]
LC50128.53 mg/L[2]
Euprepocnemis p. plorans2nd InstarContactLD500.388 µg/cm²[11]
4th InstarContactLD5017.022 µg/cm²[11]
Eurygaster integriceps¹5-day old eggsTopicalLC5015 µg/mL[12]

¹Data for Precocene I, a related compound with a similar mechanism.

Table 2: Developmental and Morphogenetic Effects
Insect SpeciesStage TreatedMethodEffectDose / ConcentrationReference
Oncopeltus fasciatus2nd InstarContactPrecocious Metamorphosis0.4 - 0.7 µg/cm²[13]
Euprepocnemis p. plorans4th InstarContactPrecocious Metamorphosis20 & 40 µg/cm²[11]
2nd InstarContact'Permanent Nymphs'20 µg/cm² (3.85% of subjects)[11]
Periplaneta americanaAdultIn vitro CAJH Biosynthesis Inhibition≥ 1 mM[13]
Spodoptera littoralis4th InstarDietaryIncreased ChitinaseSub-lethal (LC50)[2]
Increased ProteaseSub-lethal (LC50)[2]

Experimental Protocols

Reproducing and expanding upon research with this compound requires standardized methodologies. Below are detailed protocols for key experimental assays.

Protocol for Topical Application Bioassay (e.g., on Insect Eggs)
  • Preparation of Solutions: Dissolve this compound in a volatile solvent like acetone to create a stock solution. Perform serial dilutions to obtain the desired range of concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).[6][12]

  • Insect Handling: Collect insect eggs of a specific age (e.g., 2-day or 5-day old) and arrange them in groups for treatment.[12]

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution directly onto the surface of each egg. The control group should be treated with the solvent alone.

  • Incubation: Place the treated eggs in a controlled environment (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod) and allow them to develop.[6]

  • Data Collection: Monitor daily for egg hatchability, developmental duration of subsequent nymphal/larval stages, mortality rates, and any morphological abnormalities in the emerged insects.

  • Analysis: Calculate mortality percentages, correcting for control mortality using Abbott's formula. Use probit analysis to determine LC50/LD50 values.[2]

Protocol for Contact/Fumigant Exposure Assay
  • Preparation of Surfaces: Dissolve this compound in acetone. Pipette a known amount of the solution into a glass Petri dish (e.g., 9 cm diameter). Swirl the dish to ensure an even coating on the bottom surface and allow the solvent to evaporate completely. Calculate the final dose per unit area (e.g., µg/cm²).[11]

  • Insect Exposure: Introduce a known number of newly molted nymphs or larvae into the treated Petri dish. A control group is exposed to a dish treated only with acetone.[11]

  • Exposure Period: Seal the dish and confine the insects for a defined period (e.g., 24 hours).[4][11]

  • Post-Exposure Maintenance: After the exposure period, transfer the insects to clean containers with a fresh food source.

  • Data Collection: Record initial mortality (within 24h) and long-term effects, including delayed mortality, induction of precocious metamorphosis, changes in the duration of instars, and sterility in emerged adults.[11]

start Start: Select Insect Stage (e.g., 4th Instar Nymphs) prep Prepare this compound Stock in Acetone start->prep treat_setup Coat Petri Dishes with this compound Solution prep->treat_setup control_setup Coat Petri Dishes with Acetone (Solvent) Only prep->control_setup expose_treat Introduce Nymphs (Treatment Group) treat_setup->expose_treat expose_control Introduce Nymphs (Control Group) control_setup->expose_control period Confine for Exposure Period (e.g., 24 hours) expose_treat->period expose_control->period transfer Transfer to Clean Jars with Fresh Food period->transfer observe Daily Observation and Data Collection transfer->observe data Mortality % Developmental Time Morphological Defects observe->data analysis Statistical Analysis (Probit, ANOVA) observe->analysis

References

Methodological & Application

Application Note: Protocol for Dissolving Precocene II for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran) is a naturally occurring chromene found in plants of the genus Ageratum.[1][2] It is widely recognized for its potent biological activities, including anti-juvenile hormone effects in insects, which lead to precocious metamorphosis and sterility.[2][3][4] Additionally, this compound exhibits significant antifungal, antibacterial, and antioxidant properties.[3] In fungal species like Fusarium graminearum, it inhibits the production of mycotoxins by targeting mitochondrial function.[1][2][5] Its mechanism of action often involves binding to the mitochondrial Voltage-Dependent Anion Channel (VDAC), which increases superoxide levels and disrupts cellular processes.[2][5][6] This document provides a detailed protocol for the proper dissolution and application of this compound in various in vitro experimental settings.

Quantitative Data Summary

The following table summarizes the key physicochemical and biological parameters of this compound.

ParameterValueSource(s)
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.27 g/mol [7]
Appearance Solid powder[1][7]
Solubility
    DMSO6.25 mg/mL (28.38 mM)[3]
    MethanolSoluble[1][8]
    AcetonitrileSoluble[1]
    ChloroformSoluble[1][7]
    AcetoneSoluble[7]
Storage Conditions
    Solid Powder-20°C for up to 3 years[3]
    In Solvent-80°C for up to 1 year[3]
Biological Activity (IC₅₀) 1.2 µM (Inhibition of 3-ADON production in F. graminearum)[1][5]
Effective Concentration ≥ 1 mM (Inhibition of juvenile hormone biosynthesis in cockroaches)[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube under a fume hood.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. A common stock concentration is 10-20 mM. For example, to prepare a 10 mM stock solution, dissolve 2.2 mg of this compound (MW: 220.27) in 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • To ensure complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes.[3] Gentle warming to 37°C can also aid solubility.[7]

    • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Sterilization (Optional): If required for the specific assay, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to one year).[3]

Example Protocol: In Vitro Antifungal Susceptibility Assay

This protocol provides an example of using a this compound solution to assess its inhibitory effect on fungal growth in a liquid culture format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fungal strain (e.g., Fusarium graminearum)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Fungal Inoculum Preparation: Grow the fungal strain in the appropriate medium to obtain a spore suspension or mycelial culture. Adjust the concentration of the inoculum as required for the assay.

  • Preparation of Working Solutions:

    • Perform a serial dilution of the this compound stock solution in the liquid growth medium to prepare working solutions at 2x the final desired concentrations.

    • Ensure the final concentration of DMSO in all wells (including controls) is consistent and low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Assay Plate Setup:

    • Add 100 µL of the 2x this compound working solutions to the wells of the 96-well plate.

    • Include a positive control (a known antifungal agent) and a negative/vehicle control (medium with the same concentration of DMSO as the test wells).

    • Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL and the this compound concentration to 1x.

  • Incubation: Seal the plate and incubate at the optimal temperature and conditions for the fungal strain for a predetermined period (e.g., 24-72 hours).

  • Data Acquisition: Measure fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the this compound concentration.

Visualizations

Signaling Pathway of this compound in Fungi

The diagram below illustrates the proposed mechanism of action for this compound in fungi, highlighting its interaction with mitochondrial VDAC and the subsequent increase in superoxide levels.[2][5]

precocene_pathway cluster_mito Mitochondrial Outer Membrane precocene This compound vdac VDAC precocene->vdac Binds to mitochondrion Mitochondrion superoxide Superoxide (O₂⁻) Levels vdac->superoxide Increases toxin_inhibition Inhibition of Trichothecene Production superoxide->toxin_inhibition Leads to

Caption: Mechanism of this compound action in fungi.

Experimental Workflow

This diagram outlines the general workflow for preparing and using this compound in a typical in vitro cell-based assay.

experimental_workflow start This compound (Solid Powder) dissolve Dissolve in DMSO (Vortex/Sonicate) start->dissolve stock Prepare 10-20 mM Stock Solution dissolve->stock store Aliquot & Store at -80°C stock->store dilute Dilute Stock in Culture Medium stock->dilute working Prepare Working Solutions dilute->working assay Add to In Vitro Assay (e.g., 96-well plate) working->assay incubate Incubate assay->incubate analyze Data Acquisition & Analysis incubate->analyze

Caption: Workflow for this compound in vitro assay preparation.

References

Application Notes and Protocols for Precocene II in Insect Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precocene II is a chromene derivative first isolated from the plant Ageratum houstonianum. It is a potent anti-juvenile hormone (anti-JH) agent that selectively disrupts the development and reproduction of various insect species. By inhibiting the biosynthesis of juvenile hormone (JH) in the corpora allata, this compound induces a range of physiological and morphological abnormalities, making it a valuable tool for entomological research and a potential lead compound for the development of novel insect growth regulators.

These application notes provide detailed protocols for the use of this compound in insect bioassays, summarize quantitative data on its effects, and illustrate its mechanism of action through signaling pathway diagrams.

Mechanism of Action

This compound's primary mode of action is the inhibition of juvenile hormone synthesis in the corpora allata, the endocrine glands responsible for JH production. While the exact molecular target is still under investigation, evidence suggests that this compound may bind to the voltage-dependent anion channel (VDAC) in the mitochondria of corpora allata cells.[1] This interaction is thought to increase superoxide levels, leading to mitochondrial degeneration and cytotoxic effects specifically in actively secreting glands.[1][2]

The resulting deficiency in juvenile hormone disrupts numerous physiological processes, including:

  • Metamorphosis: In immature insects, a high titer of JH maintains the larval state. A decline in JH is necessary for metamorphosis to proceed. This compound causes a premature drop in JH levels, leading to precocious metamorphosis , where larval instars molt into miniature, sterile "adultoids".[3][4][5]

  • Reproduction: In adult female insects, JH is crucial for vitellogenesis (yolk protein synthesis) and oocyte maturation.[6] this compound treatment can inhibit ovarian development and cause sterility.[3][4][6]

Juvenile Hormone Signaling Pathway Disruption

Juvenile hormone regulates gene expression by binding to its intracellular receptor, Methoprene-tolerant (Met).[1][2][3][7][8] The JH-Met complex then dimerizes with another transcription factor, Taiman (Tai), and binds to JH response elements on target genes, such as Krüppel homolog 1 (Kr-h1), to prevent the expression of adult-specific genes during larval stages. By inhibiting JH synthesis, this compound prevents the formation of the JH-Met-Tai complex, leading to the premature expression of genes that trigger metamorphosis.

JH_Pathway cluster_0 Normal Juvenile Hormone (JH) Action cluster_1 Action of this compound JH Juvenile Hormone (JH) Met_inactive Met (inactive) JH->Met_inactive binds CA Corpora Allata CA->JH synthesis Met_active JH-Met Complex Met_inactive->Met_active JH_Met_Tai JH-Met-Tai Complex Met_active->JH_Met_Tai Tai Taiman (Tai) Tai->JH_Met_Tai JHRE JH Response Element JH_Met_Tai->JHRE binds to Kr_h1 Kr-h1 gene JHRE->Kr_h1 activates Anti_metamorphic Anti-metamorphic Proteins Kr_h1->Anti_metamorphic expression of Metamorphosis_genes Metamorphic Genes Anti_metamorphic->Metamorphosis_genes represses Metamorphosis_genes_active Metamorphic Genes Expressed Metamorphosis_genes->Metamorphosis_genes_active Precocene This compound CA_inhibited Corpora Allata Precocene->CA_inhibited destroys/inhibits JH_synthesis_blocked JH Synthesis Blocked CA_inhibited->JH_synthesis_blocked JH_synthesis_blocked->Met_inactive no activation of Met Precocious_metamorphosis Precocious Metamorphosis Metamorphosis_genes_active->Precocious_metamorphosis

Caption: Disruption of the Juvenile Hormone signaling pathway by this compound.

Experimental Protocols

This compound can be applied through various methods depending on the insect species and the objective of the bioassay. It is typically dissolved in a volatile solvent like acetone. Always run a solvent-only control group in parallel with the experimental groups.

Protocol 1: Leaf-Dipping Bioassay for Lepidopteran Larvae

This method is suitable for assessing the toxicological and morphogenic effects of this compound on herbivorous larvae.

Materials:

  • This compound (Sigma-Aldrich or similar)

  • Acetone (analytical grade)

  • Fresh host plant leaves (e.g., castor bean leaves for Spodoptera littoralis)

  • Beakers

  • Forceps

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Preparation of this compound Solutions: Dissolve this compound in acetone to prepare a stock solution (e.g., 1 g/mL). From this stock, prepare a series of dilutions (e.g., 50, 100, 200, 400, and 800 mg/L) in acetone.[7]

  • Leaf Treatment: Using forceps, dip fresh leaves into each this compound concentration for 30 seconds.[7]

  • Drying: Allow the treated leaves to air dry completely on filter paper to ensure the evaporation of the acetone.

  • Exposure: Place the dried, treated leaves into individual Petri dishes or containers. Introduce newly molted 4th instar larvae of the target insect (e.g., S. littoralis) into each container.[7]

  • Control Group: For the control group, dip leaves in acetone only and follow the same procedure.

  • Observation: Maintain the larvae on the treated leaves for 48 hours.[7] Record mortality after 24 and 48 hours. After the exposure period, transfer surviving larvae to containers with untreated fresh leaves and monitor them through pupation and adult emergence.

  • Data Collection: Record lethal concentrations (e.g., LC50), and observe and quantify any morphogenic abnormalities such as wrinkled larvae, larval-pupal intermediates, and deformed adults.[7]

Protocol 2: Topical Application Bioassay

Topical application is used to apply a precise dose of this compound directly onto the insect's cuticle.

Materials:

  • This compound

  • Acetone

  • Microapplicator

  • Glass capillaries

  • Insect handling tools (forceps, small brush)

  • Ventilated containers for holding treated insects

Procedure:

  • Preparation of Dosing Solutions: Prepare a range of concentrations of this compound in acetone.

  • Insect Immobilization: Immobilize the insects, for example, by chilling them on a cold plate or using gentle suction.

  • Application: Using a calibrated microapplicator, apply a small, consistent volume (e.g., 1 µL) of the this compound solution to a specific location on the insect's body, typically the dorsal thorax or abdomen.

  • Control Group: Treat the control group with the same volume of acetone only.

  • Recovery and Observation: Place the treated insects in clean containers with food and water (as appropriate for the species) and maintain them under controlled laboratory conditions.

  • Data Collection: Monitor the insects daily for effects such as mortality, developmental delays, precocious metamorphosis, or reproductive inhibition.

Protocol 3: Contact Exposure (Film Residue) Bioassay

This method exposes insects to a dry film of this compound on a surface, such as a Petri dish or glass vial.

Materials:

  • This compound

  • Acetone

  • Glass Petri dishes or vials

  • Pipette or syringe

Procedure:

  • Preparation of Coated Surfaces: Prepare solutions of this compound in acetone. Pipette a specific volume (e.g., 1 mL) of a given concentration into a Petri dish.

  • Coating: Gently swirl the dish to ensure the solution coats the inner surface evenly.

  • Drying: Allow the solvent to evaporate completely in a fume hood, leaving a dry film of this compound residue on the glass surface.

  • Exposure: Introduce the test insects into the coated dishes. For some insects, a short exposure period (e.g., 1 hour for 2nd instar Oncopeltus fasciatus) may be sufficient to induce effects.[4]

  • Control Group: Prepare control dishes using acetone only.

  • Transfer and Observation: After the exposure period, transfer the insects to clean containers with food and observe them throughout their development for desired endpoints.

Protocol 4: Fumigation Bioassay

Fumigation is suitable for assessing the effects of volatile compounds on insects, particularly for stored-product pests or triatomine bugs.[3]

Materials:

  • This compound

  • Acetone

  • Filter paper

  • Sealed containers (e.g., glass jars with airtight lids)

  • Small cages to hold insects within the container

Procedure:

  • Preparation: Dissolve a known amount of this compound in a small volume of acetone and apply it to a piece of filter paper.

  • Evaporation: Allow the acetone to evaporate completely.

  • Exposure Chamber: Place the treated filter paper inside a sealed container. Place the test insects in a small mesh cage within the larger sealed container to prevent direct contact with the treated paper.

  • Exposure: Seal the container and expose the insects for a defined period (e.g., 24 hours).[3]

  • Control Group: Use a filter paper treated only with acetone in a separate sealed container.

  • Post-Exposure: After the exposure period, remove the insects and transfer them to clean containers with food and air.

  • Observation: Monitor for mortality, developmental, and reproductive effects.

Experimental_Workflow cluster_prep Preparation cluster_assays Bioassay Application cluster_post Post-Exposure & Analysis cluster_endpoints Endpoints P1 Prepare this compound Stock Solution in Acetone P2 Create Serial Dilutions P1->P2 A1 Leaf Dipping P2->A1 Select Concentration A2 Topical Application P2->A2 Select Concentration A3 Contact Exposure (Film) P2->A3 Select Concentration A4 Fumigation P2->A4 Select Concentration O1 Insect Exposure (Defined Duration) A1->O1 A2->O1 A3->O1 A4->O1 O2 Transfer to Clean Environment with Food O1->O2 O3 Daily Observation O2->O3 D1 Data Collection & Analysis O3->D1 E1 Mortality (LC50) D1->E1 E2 Precocious Metamorphosis D1->E2 E3 Reproductive Effects (Sterility, Fecundity) D1->E3 E4 Morphogenic Abnormalities D1->E4

Caption: General experimental workflow for this compound bioassays.

Quantitative Data Summary

The following tables summarize the reported effects of this compound across various insect species and bioassay types.

Table 1: Lethal and Sub-lethal Concentrations of this compound

Insect SpeciesInstar/StageBioassay MethodConcentrationEffectReference
Spodoptera littoralis4th Instar LarvaLeaf DippingLC10: 5.59 mg/L10% Mortality[7]
LC25: 24.69 mg/L25% Mortality[7]
LC50: 128.53 mg/L50% Mortality[7]
Euprepocnemis plorans2nd Instar NymphContact ExposureLD50: 0.388 µg/cm²50% Lethal Dose[5]
4th Instar NymphContact ExposureLD50: 17.022 µg/cm²50% Lethal Dose[5]

Table 2: Effects of this compound on Insect Development

Insect SpeciesInstar/StageBioassay MethodConcentration/DoseEffectReference
Oncopeltus fasciatus2nd Instar NymphContact Exposure0.4 - 0.7 µg/cm²Induces precocious metamorphosis[9]
Rhodnius prolixusNymphsContact or Fumigation-Induces precocious metamorphosis[3]
Triatoma dimidiataNymphsContact or FumigationSimilar to R. prolixusInduces precocious metamorphosis[3]
Euprepocnemis plorans4th Instar NymphContact Exposure20 - 40 µg/cm²Precocious metamorphosis into adultoids[5]
Schistocerca gregaria5th Instar NymphFeeding1000 ppm13.2% developed into nymph-adult intermediates[10]

Table 3: Effects of this compound on Insect Reproduction

Insect SpeciesStageBioassay MethodDose/ConcentrationEffectReference
Oncopeltus fasciatusAdult FemaleContact Exposure-Inhibition of vitellogenesis[4]
Rhodnius prolixusAdult Female--Prevents oogenesis[3]
Drosophila melanogasterAdult FemaleFeedingDose-dependentReduction in the number of vitellogenic oocytes[6]

Conclusion

This compound is a powerful chemical probe for studying the endocrine regulation of insect development and reproduction. Its ability to induce a juvenile hormone deficiency provides a functional "chemical allatectomy," allowing researchers to investigate JH-dependent processes without surgical intervention. The protocols and data presented here offer a comprehensive guide for the effective application of this compound in laboratory bioassays, serving as a foundational resource for studies in insect physiology, toxicology, and the development of next-generation insecticides.

References

Application Notes and Protocols for Precocene II in Juvenile Hormone Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Precocene II as an inhibitor of juvenile hormone (JH) biosynthesis in insects. This document includes a summary of effective concentrations, detailed experimental protocols for both in vitro and in vivo applications, and diagrams illustrating the mechanism of action and experimental workflows.

Introduction

This compound is a chromene derivative originally isolated from the plant Ageratum houstonianum. It is a potent anti-juvenile hormone agent that selectively destroys the corpora allata (CA), the glands responsible for JH biosynthesis in many insect species.[1][2] This activity makes this compound a valuable tool for studying the physiological roles of JH and a potential lead compound for the development of novel insect growth regulators. The inhibitory action of this compound is believed to stem from its bioactivation within the corpora allata to a highly reactive epoxide, which then alkylates cellular macromolecules, leading to cell death.[2]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound for inhibiting JH biosynthesis varies depending on the insect species, the developmental stage, and the experimental method (in vitro vs. in vivo). The following table summarizes quantitative data from various studies.

Insect SpeciesDevelopmental StageApplication MethodConcentrationObserved Effect
Periplaneta americana (American Cockroach)AdultIn vitro (corpora allata culture)≥ 1 mMInhibition of JH biosynthesis.[3]
Blattella germanica (German Cockroach)Adult FemaleTopical Application200 µ g/insect Transient arrest of CA function.[4]
Blattella germanica (German Cockroach)Adult FemaleIn vitro (corpora allata culture)10⁻³ MIrreversible inhibition of JH production after 9 hours.[4]
Spodoptera littoralis (Cotton Leafworm)4th Instar LarvaeLeaf DippingLC10: 5.59 mg/L10% mortality.[5]
LC25: 24.69 mg/L25% mortality.[5]
LC50: 128.53 mg/L50% mortality.[5]
Oncopeltus fasciatus (Large Milkweed Bug)2nd Instar NymphsPetri Dish Coating0.4 - 0.7 µg/cm²Precocious metamorphosis.[3]
Eurygaster integriceps (Sunn Pest)Eggs (2 and 5 days old)Egg Dipping (Precocene I)LC50: 15.4 and 15 µg/mL50% mortality.[2]
Fusarium graminearum (Fungus)-Liquid Culture30 µMInhibition of trichothecene production (mechanistic study).[6]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Juvenile Hormone Biosynthesis in Cockroach Corpora Allata

This protocol is adapted from studies on Periplaneta americana and Blattella germanica.[4][7]

Materials:

  • Adult female cockroaches

  • Dissecting microscope and tools (fine forceps, scissors)

  • Insect Ringer's solution (e.g., saline solution)

  • Culture medium (e.g., TC-199 or Grace's insect medium) supplemented with fetal bovine serum

  • This compound (dissolved in a suitable solvent like DMSO or acetone)[8]

  • Radiolabeled precursor for JH biosynthesis (e.g., L-[methyl-³H]methionine)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Incubator (27-30°C)

Procedure:

  • Dissection of Corpora Allata (CA):

    • Anesthetize an adult female cockroach by chilling it on ice.

    • Under a dissecting microscope, dissect out the corpora allata glands from the head capsule in cold insect Ringer's solution. The CA are small, paired glands located behind the brain.

  • Incubation:

    • Transfer the dissected CA to a small volume of culture medium in a sterile microcentrifuge tube or a well of a 96-well plate.

    • Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M).

    • Add the this compound-containing medium to the CA preparations. Include a solvent control (medium with the same concentration of the solvent used to dissolve this compound).

    • Pre-incubate the glands with this compound for a specific duration (e.g., 1-3 hours).

  • Radiochemical Assay for JH Biosynthesis:

    • Following pre-incubation, add the radiolabeled precursor (e.g., L-[methyl-³H]methionine) to the medium.

    • Incubate the glands for a defined period (e.g., 3-6 hours) at 27-30°C to allow for the biosynthesis of radiolabeled JH.

    • Stop the reaction by adding a solvent suitable for extracting JH (e.g., hexane or isooctane).

    • Vortex the tubes to extract the newly synthesized radiolabeled JH into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer a known volume of the organic phase to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The amount of radioactivity (in counts per minute or disintegrations per minute) is proportional to the rate of JH biosynthesis.

    • Compare the radioactivity in the this compound-treated samples to the solvent control to determine the percentage of inhibition.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of JH biosynthesis.

Protocol 2: In Vivo Topical Application of this compound to Inhibit Metamorphosis

This protocol is a generalized procedure based on studies with various insect species.[1][4]

Materials:

  • Insect larvae or nymphs at a specific developmental stage

  • This compound

  • Acetone or another suitable volatile solvent[9]

  • Micropipette or a repeating dispenser

  • Anesthetic (e.g., CO₂ or chilling)

  • Rearing containers with appropriate food and environmental conditions

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in acetone to prepare a stock solution.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

  • Topical Application:

    • Anesthetize the insects using CO₂ or by placing them on a cold surface.[9]

    • Using a micropipette, apply a small, precise volume (e.g., 0.2-1 µL) of the this compound solution to the dorsal thorax or abdomen of each insect.[9]

    • Treat a control group with the solvent only.

    • Ensure the solvent evaporates quickly, leaving the this compound residue on the cuticle.

  • Observation:

    • Place the treated and control insects in their respective rearing containers with food.

    • Maintain the insects under standard rearing conditions (temperature, humidity, photoperiod).

    • Observe the insects daily for developmental changes, such as precocious metamorphosis (premature development of adult features), molting abnormalities, or mortality.

    • Record the percentage of insects showing anti-JH effects at each concentration.

  • Data Analysis:

    • Calculate the effective concentration (EC50) that causes a specific effect (e.g., precocious metamorphosis) in 50% of the treated insects.

    • For mortality data, calculate the lethal concentration (LC50) that causes 50% mortality.

Mandatory Visualizations

Signaling Pathway

PrecoceneII_Mechanism cluster_CA Within Corpora Allata PrecoceneII This compound CA_Cell Corpora Allata Cell PrecoceneII->CA_Cell Enters P450 Cytochrome P450 Monooxygenases CA_Cell->P450 Metabolized by Precocene_Epoxide Precocene Epoxide (Reactive Alkylating Agent) P450->Precocene_Epoxide Bioactivation Cellular_Macromolecules Cellular Macromolecules (Proteins, Nucleic Acids) Precocene_Epoxide->Cellular_Macromolecules Alkylation Cell_Death Cell Death (Necrosis) Cellular_Macromolecules->Cell_Death Inhibition Inhibition Cell_Death->Inhibition JH_Biosynthesis Juvenile Hormone Biosynthesis Inhibition->JH_Biosynthesis

Caption: Proposed mechanism of this compound action in corpora allata cells.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_assessment Assessment cluster_analysis Data Analysis Prep_Precocene Prepare this compound Solutions (Various Concentrations) Topical Topical Application (In Vivo) Prep_Precocene->Topical InVitro Corpora Allata Culture (In Vitro) Prep_Precocene->InVitro Prep_Insects Select and Prepare Insects (Specific Developmental Stage) Prep_Insects->Topical Prep_Insects->InVitro Observe Observe for Phenotypic Effects (e.g., Precocious Metamorphosis) Topical->Observe JH_Quantify Quantify JH Biosynthesis (Radiochemical Assay) InVitro->JH_Quantify Calc_EC50 Calculate EC50 Observe->Calc_EC50 Calc_IC50 Calculate IC50 JH_Quantify->Calc_IC50

Caption: General workflow for testing this compound efficacy.

References

Application Notes and Protocols for Inducing Precocious Metamorphosis in Larvae with Precocene II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Precocene II (6,7-dimethoxy-2,2-dimethylchromene) is a natural chromene derivative isolated from plants of the genus Ageratum. It is a potent anti-juvenile hormone (anti-JH) agent widely used in entomological research to study the hormonal control of insect development.[1][2] By inhibiting the biosynthesis of juvenile hormone (JH), this compound can induce precocious metamorphosis, where larval instars skip developmental stages and molt into premature, often sterile, adults or "adultoids".[3][4]

The primary mechanism of action involves the targeted destruction of the corpora allata, the endocrine glands responsible for synthesizing and secreting JH.[4] This specific cytotoxicity makes this compound a valuable tool for creating JH-deficient models in insects, allowing for the study of JH's role in metamorphosis, reproduction, and behavior without the need for microsurgery (allatectomy).[5] Beyond its anti-hormonal activity, this compound also exhibits insecticidal, antifungal, and antibacterial properties.[6]

These notes provide detailed protocols for the application of this compound to induce precocious metamorphosis and summarize key quantitative data from various studies.

Mechanism of Action

This compound disrupts juvenile hormone production through a process of bioactivation within the corpora allata (CA) cells. The prevailing model suggests two interconnected pathways leading to CA cell death:

  • Cytochrome P450-mediated Cytotoxicity : The CA is rich in cytochrome P450 monooxygenases, which are involved in the final steps of JH biosynthesis. These enzymes metabolize this compound into a highly reactive and unstable epoxide intermediate.[7] This epoxide readily alkylates and binds to essential cellular macromolecules (proteins, lipids, nucleic acids), leading to oxidative stress, loss of cellular function, and ultimately, cell death.[7]

  • Mitochondrial Disruption : Recent studies suggest that this compound may also directly target mitochondria. It has been shown to bind to the Voltage-Dependent Anion Channel (VDAC), a protein in the outer mitochondrial membrane.[8][9][10] This interaction is proposed to increase the production of superoxide radicals, leading to severe oxidative stress, mitochondrial degeneration, and apoptosis of the CA cells.[8][10]

The resulting destruction of the corpora allata leads to a sharp decline in the circulating JH titer. In the absence of JH, the genetic program for metamorphosis is initiated prematurely at the next larval molt, resulting in precocious pupation or the emergence of an adultoid.[4][5]

precocene_ii_mechanism cluster_insect Insect Larva cluster_ca Corpora Allata (CA) Cell P2 This compound (Applied) P2_internal This compound P2->P2_internal Enters CA cell Mito Mitochondrion P450 Cytochrome P450 P2_epoxide Reactive Epoxide P450->P2_epoxide Metabolizes P2_internal->P450 VDAC VDAC P2_internal->VDAC Binds to Damage Cellular Alkylation & Macromolecule Damage P2_epoxide->Damage ROS ↑ Superoxide (ROS) VDAC->ROS Mito_damage Mitochondrial Degeneration ROS->Mito_damage CA_destruction Corpora Allata Destruction Damage->CA_destruction Mito_damage->CA_destruction JH_drop ↓ Juvenile Hormone (JH) Titer CA_destruction->JH_drop Metamorphosis Precocious Metamorphosis JH_drop->Metamorphosis

Caption: Proposed mechanism of this compound action in insect larvae.

Quantitative Data Summary

The efficacy of this compound varies significantly depending on the insect species, larval instar, and application method. The following tables summarize key quantitative data from published studies.

Table 1: Toxicity and Effective Concentrations of this compound | Species | Instar | Application Method | Value | Unit | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Spodoptera littoralis | 4th | Diet/Contact | LC₅₀ | 128.53 | mg/L |[1][2] | | | 4th | Diet/Contact | LC₂₅ | 24.69 | mg/L |[1][2] | | | 4th | Diet/Contact | LC₁₀ | 5.59 | mg/L |[1][2] | | Euprepocnemis plorans | 4th | Contact | LD₅₀ | 17.022 | µg/cm² |[4] | | | 4th | Contact | Effective Dose (Precocious Metamorphosis) | 20 - 40 | µg/cm² |[4] | | Nilaparvata lugens | 3rd | Topical | Effective Dose | 1.0 | ng/insect |[11] | | | 4th | Topical | Effective Dose | 10.0 | ng/insect |[11] | | Eurygaster integriceps (Precocene I) | Egg (2-day old) | Dipping | LC₅₀ | 15.4 | µg/mL |[7] | | | Egg (5-day old) | Dipping | LC₅₀ | 15.0 | µg/mL |[7] |

Table 2: Biochemical Effects of this compound Treatment

Species Instar Treatment Parameter Change vs. Control Reference
Spodoptera littoralis 4th LC₅₀ Chitinase Activity +17.32% [1][2]
4th LC₅₀ Protease Activity +50.17% [1][2]

| | 4th | LC₅₀ | Total Carbohydrates | +36.85% |[1][2] |

Experimental Protocols

Below are generalized and specific protocols for inducing precocious metamorphosis using this compound. Researchers should optimize concentrations and timing for their specific insect model.

General Laboratory Workflow

The overall process for testing the effects of this compound follows a standard bioassay workflow. This involves careful preparation of the test compound, application to the target insect, incubation under controlled conditions, and diligent observation.

experimental_workflow cluster_groups start Select Target Larval Instar prep Prepare this compound Stock & Dilutions in Solvent (e.g., Acetone, DMSO) start->prep control Control Group: Apply Solvent Only prep->control treatment Treatment Group: Apply this compound Solution prep->treatment application Application Method (Topical, Feeding, etc.) control->application treatment->application incubate Incubate Both Groups (Controlled Temp, Humidity, Photoperiod) application->incubate observe Daily Observation & Data Collection - Mortality - Molting Events - Morphological Changes incubate->observe analysis Biochemical / Hormonal Analysis (Optional) observe->analysis Optional end Data Analysis & Conclusion observe->end analysis->end

Caption: General experimental workflow for a this compound bioassay.
Protocol 1: Topical Application for Lepidopteran or Hemipteran Larvae

This method is suitable for precisely dosing individual insects and is effective for species like Nilaparvata lugens and Spodoptera mauritia.[11][12]

Materials:

  • This compound (powder)[6]

  • Acetone or DMSO (analytical grade)

  • Microsyringe or micropipette (capable of dispensing 0.1 - 1.0 µL)

  • Glass vials or petri dishes for holding insects

  • Rearing containers with appropriate diet

  • Target insects at the desired larval instar (e.g., early 4th instar)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetone. Perform serial dilutions to achieve the desired final concentrations (e.g., from 0.01 µg/µL to 10 µg/µL).

  • Insect Handling: Gently immobilize the larva (e.g., by chilling on ice for a few minutes).

  • Application: Using a microsyringe, carefully apply a small, fixed volume (e.g., 0.1 µL) of the this compound solution to the dorsal thoracic region of the larva.[11]

  • Control Group: Treat a separate group of larvae with the same volume of solvent (acetone) only.

  • Incubation: Allow the solvent to evaporate completely before returning the larvae to their rearing containers with fresh food. Maintain under standard rearing conditions.[11]

  • Observation: Monitor the larvae daily. Record mortality, the timing of molts, and examine newly molted individuals for signs of precocious metamorphosis (e.g., miniature pupae, adultoid characteristics like wing pads or developed antennae).

Protocol 2: Contact/Dietary Exposure for Polyphagous Larvae

This protocol is effective for leaf-feeding larvae like the cotton leafworm, Spodoptera littoralis, and grasshoppers.[1][4]

Materials:

  • This compound (powder)

  • Solvent (e.g., acetone) and an emulsifier if applying to aqueous diet

  • Rearing containers or petri dishes

  • Fresh leaves (e.g., cotton, maize) or artificial diet

  • Target insects

Procedure:

  • Solution Preparation: Dissolve this compound in a volatile solvent like acetone to create a stock solution. Calculate the amount needed to achieve the final target concentration (e.g., 128.53 mg/L or 40 µg/cm²).[1][4]

  • Application to Surfaces (Contact): For contact exposure, evenly apply the solution to the surface of a petri dish or the inside of a rearing container. Allow the solvent to evaporate completely, leaving a residue of this compound. Introduce the insects.[4]

  • Application to Diet (Feeding): For leaf-dipping, immerse fresh leaves in the prepared this compound solution for 10-20 seconds. Allow the solvent to fully evaporate before providing the leaves to the larvae. For artificial diet, the this compound solution can be mixed into the diet before it solidifies.

  • Control Group: Treat a control group with solvent only.

  • Incubation and Observation: Place larvae in the treated containers or provide the treated diet. Maintain under standard rearing conditions and monitor daily for mortality and developmental changes as described in Protocol 1.

Protocol 3: Fumigation for Hemipteran Nymphs

This method has been shown to be effective for triatomine bugs like Rhodnius prolixus.[3]

Materials:

  • This compound (powder)

  • Solvent (e.g., acetone)

  • Glass jars or sealed containers (e.g., 1-liter capacity)

  • Filter paper

  • Target insects (e.g., Rhodnius nymphs)

Procedure:

  • Preparation: Dissolve a known amount of this compound in a small volume of acetone.

  • Application: Apply the solution to a piece of filter paper and place it inside the glass jar.

  • Fumigation: Allow the solvent to evaporate, leaving the this compound to sublimate and create a vapor. Introduce the insects into the jar and seal it. The effective dosage and exposure time must be determined empirically. A 24-hour exposure one week before feeding was effective for Rhodnius.[3]

  • Control Group: Use a separate jar with filter paper treated only with acetone.

  • Post-Exposure: After the exposure period, transfer the insects to clean rearing containers and provide a blood meal.

  • Observation: Monitor the insects for molting success and the emergence of precocious adultoids.[3]

References

Application of precocene II in agricultural pest management research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Precocene II, a naturally occurring chromene derivative isolated from plants of the genus Ageratum, has garnered significant attention in the field of agricultural pest management.[1][2][3] Its notoriety stems from its potent anti-juvenile hormone (AJH) activity in various insect species.[1][4] By disrupting the endocrine regulation of development and reproduction, this compound offers a promising avenue for the development of selective and environmentally benign insecticides.[2][5] These application notes provide a comprehensive overview of the use of this compound in research, complete with detailed experimental protocols, quantitative data, and visual representations of its mode of action and experimental workflows.

This compound's primary mechanism of action involves the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata (CA), the endocrine glands responsible for JH production in insects.[4][6][7][8] This inhibition leads to a range of physiological and developmental disruptions, including precocious metamorphosis, sterilization of adult insects, and in some cases, direct toxicity.[1][2][8][9] The cytotoxic effects of this compound are believed to be mediated by its metabolic activation within the CA to a reactive epoxide, which then alkylates essential cellular macromolecules, leading to cell death and the cessation of JH production.[8]

Data Presentation: Efficacy of this compound Against Various Insect Pests

The following tables summarize the quantitative data on the biological activity of this compound against several key agricultural and veterinary pests.

Pest SpeciesInstar/StageApplication MethodConcentration/DoseObserved EffectReference
Spodoptera littoralis (Cotton Leafworm)4th Instar LarvaeDiet IncorporationLC10: 5.59 mg/lLethality and morphogenic abnormalities[3][10]
LC25: 24.69 mg/l[3][10]
LC50: 128.53 mg/l[3][10]
Euprepocnemis plorans plorans (Grasshopper)2nd Instar NymphsContactLD50: 0.388 µg/cm²Mortality[11]
4th Instar NymphsContactLD50: 17.022 µg/cm²Mortality[11]
Oncopeltus fasciatus (Large Milkweed Bug)2nd Instar NymphsContact (Petri dish coating)0.4 and 0.7 μg/cm²Precocious metamorphosis[12]
Newly Eclosed FemalesContact (Petri dish coating)8 μg/cm²Inhibition of corpus allatum development[12]
Dysdercus koenigii (Red Cotton Bug)NymphsTopical30 mg/l/nymphDevelopmental defects[13]
Rhodnius prolixus & Triatoma dimidiataNymphsContact or FumigationNot specifiedPrecocious metamorphosis[6][9]
Periplaneta americana (American Cockroach)-In vitro (corpora allata)≥ 1 mMInhibition of JH biosynthesis[12]

Experimental Protocols

General Bioassay for Insecticidal and Morphogenetic Effects

This protocol describes a general method for assessing the toxicity and developmental effects of this compound using a contact bioassay.

Materials:

  • This compound (analytical grade)

  • Acetone (reagent grade)

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Micropipettes

  • Test insects (e.g., larvae of Spodoptera littoralis or nymphs of Oncopeltus fasciatus)

  • Rearing cages and appropriate diet for the test insect

  • Incubator or controlled environment chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, make a series of dilutions to obtain the desired test concentrations. A control solution of acetone alone should also be prepared.

  • Treatment of Petri Dishes: Line the bottom of each Petri dish with a Whatman No. 1 filter paper disc. Using a micropipette, evenly apply 1 ml of the desired this compound solution (or acetone for the control) to the filter paper.[9] Allow the acetone to evaporate completely in a fume hood.

  • Insect Exposure: Introduce a known number of test insects (e.g., 10-20 individuals) into each treated Petri dish. Ensure the insects are of a uniform age and developmental stage.

  • Incubation: Place the covered Petri dishes in an incubator or a controlled environment chamber set to the appropriate temperature, humidity, and photoperiod for the test species.

  • Data Collection:

    • Mortality: Record the number of dead insects at regular intervals (e.g., 24, 48, 72 hours) post-treatment. From this data, LC50 (lethal concentration for 50% of the population) values can be calculated using probit analysis.[3]

    • Morphogenetic Effects: Observe the surviving insects throughout their development. Record any abnormalities, such as precocious metamorphosis (premature development to the adult stage), formation of intermediate forms (e.g., larval-pupal intermediates), wrinkled bodies, or deformed wings and appendages.[1][3]

    • Developmental Duration: Monitor the time taken for the insects to molt to the next stage or emerge as adults.

    • Reproductive Effects: For adult insects, assess effects on fecundity (number of eggs laid) and fertility (hatchability of eggs).

In Vitro Corpora Allata Assay for JH Biosynthesis Inhibition

This protocol provides a method to directly assess the inhibitory effect of this compound on juvenile hormone biosynthesis by the corpora allata.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Dissecting microscope and tools

  • Insect saline solution

  • Incubation medium (e.g., TC-199) supplemented with radiolabeled JH precursor (e.g., [³H]-methionine)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Test insects (e.g., adult female cockroaches, Periplaneta americana)

Procedure:

  • Dissection of Corpora Allata: Anesthetize the test insect and dissect out the corpora allata under a dissecting microscope in cold insect saline.

  • Incubation: Transfer the isolated corpora allata to individual wells of a microplate containing the incubation medium with the radiolabeled precursor. Add this compound at various concentrations to the experimental wells. Control wells should receive the solvent alone.

  • Hormone Extraction: After a defined incubation period (e.g., 3-4 hours), terminate the reaction and extract the newly synthesized radiolabeled JH from the medium using an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase containing the radiolabeled JH to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the rate of JH biosynthesis. Compare the radioactivity in the this compound-treated samples to the control to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

precocene_ii_pathway precocene This compound ca_cell Corpus Allatum (CA) Cell precocene->ca_cell Enters metabolism Metabolic Activation (Epoxidation) ca_cell->metabolism epoxide Reactive Epoxide metabolism->epoxide alkylation Alkylation of Macromolecules epoxide->alkylation cell_death CA Cell Death alkylation->cell_death cell_death->inhibition jh_synth Juvenile Hormone (JH) Biosynthesis jh Juvenile Hormone (JH) jh_synth->jh Produces inhibition->jh_synth

Caption: Mechanism of this compound-induced inhibition of juvenile hormone synthesis.

Experimental Workflow for Evaluating this compound

experimental_workflow start Start prep_solutions Prepare this compound Test Solutions start->prep_solutions bioassay Perform Bioassay (e.g., Contact, Diet) prep_solutions->bioassay data_collection Data Collection bioassay->data_collection biochem_analysis Biochemical Analysis (e.g., Hormone Titer) bioassay->biochem_analysis mortality Mortality Assessment (LC50 Calculation) data_collection->mortality morph_effects Morphogenetic Effect Analysis data_collection->morph_effects repro_effects Reproductive Effect Assessment data_collection->repro_effects data_analysis Data Analysis and Interpretation mortality->data_analysis morph_effects->data_analysis repro_effects->data_analysis biochem_analysis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion end End conclusion->end

Caption: A typical experimental workflow for assessing the efficacy of this compound.

Logical Relationship of this compound in Pest Management

logical_relationship application Application of This compound inhibition_jh Inhibition of Juvenile Hormone application->inhibition_jh mortality Direct Toxicity application->mortality In some cases precocious_metamorphosis Precocious Metamorphosis inhibition_jh->precocious_metamorphosis sterility Sterility in Adults inhibition_jh->sterility pop_reduction Pest Population Reduction precocious_metamorphosis->pop_reduction sterility->pop_reduction mortality->pop_reduction crop_protection Crop Protection pop_reduction->crop_protection

Caption: Logical flow from this compound application to pest management outcomes.

Conclusion

This compound represents a valuable tool in the research and development of novel insect pest management strategies. Its specific mode of action, targeting the endocrine system of insects, offers a degree of selectivity that is highly desirable in modern agriculture. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound and its analogues as effective and environmentally conscious insecticides. Further research into formulation and delivery methods will be crucial for translating the laboratory efficacy of this compound into practical field applications.

References

Application Notes and Protocols: Synthesis and Experimental Use of Precocene II and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of precocene II and its derivatives, along with methodologies for their experimental use in entomology and mycology. The information is intended to guide researchers in the effective application of these compounds in laboratory settings.

Chemical Synthesis of this compound

This compound (6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran) can be efficiently synthesized in a one-pot reaction. This method offers a high yield of the final product.

One-Pot Synthesis Protocol

This protocol is adapted from a method utilizing a 2-phenyl-4H-1,3,2-benzodioxaborin intermediate, which has been shown to produce this compound in yields exceeding 95%.[1]

Materials:

  • 3,4-dimethoxyphenol

  • 3-methyl-2-butenal

  • Phenylboronic acid

  • Propanoic acid

  • Benzene

  • 20% Ammonium acetate solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexane

  • Dean-Stark trap

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3,4-dimethoxyphenol, phenylboronic acid (1.6 equivalents), 3-methyl-2-butenal (2 equivalents), and propanoic acid (0.3 equivalents) in benzene.

  • Heat the mixture to reflux for 20 hours, with azeotropic removal of water collected in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding cold 20% ammonium acetate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by flash chromatography on silica gel, using a 10% ethyl acetate in hexane solution as the eluent, to yield pure this compound.

Synthesis of this compound Derivatives

A key derivative, 6-O-demethylthis compound, is often synthesized for immobilization on solid supports, such as magnetic beads, for affinity purification of target proteins.

Synthesis of 6-O-demethylthis compound

The synthesis of this derivative is a prerequisite for creating affinity matrices to study protein-ligand interactions.

Protocol:

Detailed protocols for the synthesis of 6-O-demethylthis compound can be found in specialized chemical literature. The general approach involves selective demethylation at the 6-position of the dimethoxy-benzene ring of this compound.

Experimental Applications and Protocols

This compound and its derivatives are valuable tools for studying insect physiology and fungal pathogenesis.

Anti-Juvenile Hormone Activity in Insects

This compound is a potent inhibitor of juvenile hormone biosynthesis in many insect species, leading to premature metamorphosis and sterility.[1][2][3]

This protocol details the assessment of the lethal concentration (LC) of this compound against fourth instar larvae of S. littoralis.

Materials:

  • This compound (Sigma-Aldrich)

  • Acetone

  • Castor bean leaves

  • Petri dishes

  • Newly molted 4th instar S. littoralis larvae

Procedure:

  • Prepare a stock solution of this compound in acetone (e.g., 1 g/mL).

  • From the stock solution, prepare serial dilutions to achieve final concentrations of 50, 100, 200, 400, and 800 mg/L.

  • Using a leaf dipping technique, immerse castor bean leaves in each test concentration for 30 seconds.

  • Allow the leaves to air dry completely.

  • Place the treated leaves in Petri dishes.

  • Introduce newly molted 4th instar larvae of S. littoralis into the Petri dishes with the treated leaves.

  • A control group should be run in parallel using leaves dipped in acetone only.

  • Record mortality percentages after 24 and 48 hours.

  • Correct for control mortality using Abbott's formula.

  • Calculate LC10, LC25, and LC50 values using probit analysis software.

Table 1: Toxicity of this compound against 4th Instar S. littoralis Larvae

ParameterValue (mg/L)
LC105.59
LC2524.69
LC50128.53

Data from toxicological and biochemical effects of this compound against cotton leafworm, spodoptera littoralis (boisd.)[4]

This compound treatment can induce changes in key enzymes related to metamorphosis.

Sample Preparation:

  • Homogenize surviving larvae from the toxicological assay in distilled water using a Teflon homogenizer.

  • To prevent melanization, collect homogenates in tubes coated with phenylthiourea crystals on ice.

  • Centrifuge the homogenate and collect the supernatant for biochemical analysis.

Protocols:

  • Chitinase Activity: Assayed by measuring the liberation of free aldehydic groups from chitin digestion using 3,5-dinitrosalicylic acid as a reagent.

  • Protease Activity: Assayed by evaluating the increase of free amino acids separated from albumin after incubation at 30°C for one hour.

  • Total Carbohydrate Assay: Estimated using the phenol-sulfuric acid reaction.

Table 2: Biochemical Effects of this compound on S. littoralis Larvae

ParameterControlThis compound Treatment% Change
Chitinase (μg N-acetyl glucosamine/min/g b. wt)1472 ± 54.791727 ± 48.22+17.32
Protease (μg alanine/min/g b. wt)45.13 ± 1.0267.77 ± 1.45+50.17
Total Carbohydrates6.16 ± 0.018.34 ± 0.13+36.85

Data from toxicological and biochemical effects of this compound against cotton leafworm, spodoptera littoralis (boisd.)[4]

Antifungal Activity

This compound inhibits the production of mycotoxins, such as trichothecenes, in fungi like Fusarium graminearum.[5][6]

This method is used to determine the effective concentration (EC) of this compound against fungal mycelial growth.

Materials:

  • This compound

  • Ethanol or DMSO (solvent)

  • Potato Dextrose Agar (PDA) medium

  • Fungal cultures (Aspergillus niger, Rhizoctonia solani)

  • Petri dishes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes.

  • A control plate should be prepared with the solvent alone.

  • Inoculate the center of each plate with a mycelial plug from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the mycelium daily.

  • Calculate the percentage of mycelial growth inhibition compared to the control.

  • Determine the EC50 and EC90 values using probit analysis.

Table 3: Antifungal Activity of this compound

FungusEC50 (µg/mL)EC90 (µg/mL)
Aspergillus niger106.8-
Rhizoctonia solani4.94-

EC50 and EC90 values for A. niger and R. solani were reported in a study on alkoxy analogues of precocenes.

Mechanism of Action Studies

The primary mechanism of action of this compound involves binding to the Voltage-Dependent Anion Channel (VDAC) in the mitochondrial outer membrane, leading to an increase in mitochondrial superoxide levels.[4][5][6]

This protocol utilizes this compound-immobilized magnetic beads to isolate its binding partners from cellular extracts.

Materials:

  • 6-O-demethylthis compound

  • Epoxy-activated magnetic beads (e.g., ferrite-glycidyl methacrylate beads)

  • Cellular fractions (mitochondrial, cytosolic, etc.)

  • Bead-binding buffer

  • Elution buffer containing free this compound (e.g., 5 mM)

  • SDS-PAGE reagents

Procedure:

  • Immobilization: Couple 6-O-demethylthis compound to the epoxy-activated magnetic beads according to the manufacturer's instructions.

  • Incubation: Incubate the this compound-immobilized beads with the protein extract from the desired cellular fraction (e.g., 500 µg of protein in 300 µL of bead-binding buffer) at 4°C for 4 hours with gentle rotation.

  • Washing: Collect the beads using a magnetic stand and wash them three times with bead-binding buffer.

  • Elution: Elute the bound proteins by incubating the beads with elution buffer containing free this compound.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by protein identification techniques such as mass spectrometry.

  • Competitive Inhibition Control: As a negative control, pre-incubate the protein extract with free this compound before adding the beads to demonstrate specific binding.

MitoSOX™ Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Materials:

  • MitoSOX™ Red reagent (Thermo Fisher Scientific)

  • Cell culture medium or appropriate buffer (e.g., HBSS)

  • Fluorescence microscope or flow cytometer

  • Cells or fungal mycelia to be treated

Procedure:

  • Culture cells or fungi to the desired stage.

  • Treat the cells/mycelia with this compound at the desired concentration and for the specified duration. A vehicle control (e.g., DMSO) should be run in parallel.

  • Prepare a working solution of MitoSOX™ Red (typically 5 µM) in warm culture medium or buffer. Protect the solution from light.

  • Remove the treatment medium and incubate the cells/mycelia with the MitoSOX™ Red working solution for 10-30 minutes at 37°C.

  • Wash the cells/mycelia gently with warm buffer.

  • Image the cells immediately using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~510/580 nm). Alternatively, analyze the cells by flow cytometry.

  • Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A 3,4-Dimethoxyphenol E Benzene (Solvent) A->E + B 3-Methyl-2-butenal B->E + C Phenylboronic Acid C->E + D Propanoic Acid D->E + F Reflux, 20h Azeotropic H2O removal E->F G Quench with NH4OAc F->G H Extract with Ethyl Acetate G->H I Dry over Na2SO4 H->I J Chromatography I->J K This compound (>95% yield) J->K

Caption: One-pot synthesis workflow for this compound.

Mechanism of Action of this compound in Fungi

G cluster_cell Fungal Cell cluster_mito Mitochondrion VDAC VDAC Superoxide Increased Superoxide (O2-) VDAC->Superoxide Leads to Mito_Dys Mitochondrial Dysfunction Superoxide->Mito_Dys Toxin_Inhibition Inhibition of Trichothecene Production Mito_Dys->Toxin_Inhibition PrecoceneII This compound PrecoceneII->VDAC Binds to

Caption: Signaling pathway of this compound in fungi.

Experimental Workflow for VDAC Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis cluster_result Result A Synthesize 6-O-demethyl- This compound B Couple to Epoxy- activated Magnetic Beads A->B D Incubate Beads with Protein Extract B->D C Prepare Cellular Protein Extract C->D E Wash Beads to Remove Non-specific Binders D->E F Elute Bound Proteins with Free this compound E->F G SDS-PAGE of Eluted Proteins F->G H Protein Identification (e.g., Mass Spectrometry) G->H I Identification of VDAC as a Binding Partner H->I

Caption: Workflow for identifying this compound binding proteins.

References

Quantifying Precocene II in Plant Extracts: Detailed Application Notes and Protocols for HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantification of precocene II in plant extracts using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for the quality control of herbal products, phytochemical research, and the development of new therapeutic agents.

Introduction

This compound, a naturally occurring benzopyran derivative found in various plant species, notably of the genus Ageratum, exhibits a range of biological activities, including insecticidal and antijuvenile hormone effects. Accurate and precise quantification of this compound in plant extracts is crucial for understanding its pharmacological properties and for the standardization of plant-based products. This document outlines validated HPLC and GC-MS methods for the reliable determination of this compound content.

General Sample Preparation Protocol

A consistent and appropriate sample preparation method is critical for obtaining reliable and reproducible results. The following is a general protocol for the extraction of this compound from plant material.

Protocol: Methanol Extraction of this compound from Plant Material

  • Plant Material Collection and Preparation:

    • Collect fresh plant material (e.g., leaves, stems, flowers).

    • Wash the plant material thoroughly with tap water to remove any dirt and debris.

    • Air-dry or freeze-dry the plant material to a constant weight.

    • Grind the dried plant material into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Accurately weigh approximately 5 g of the powdered plant material.

    • Transfer the powder to a suitable flask.

    • Add 25 mL of methanol to the flask.

    • Agitate the mixture using a sonicator or orbital shaker for at least 30 minutes to ensure efficient extraction.

    • Allow the mixture to stand for a period to let the solid particles settle.

  • Filtration and Storage:

    • Filter the extract through a Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove particulate matter.

    • Collect the filtrate (the methanol extract containing this compound).

    • For long-term storage, the extract should be stored in an airtight, light-protected container at 4°C.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method provides a robust and sensitive means for the quantification of this compound. This protocol is based on a validated method for the analysis of this compound in Ageratum conyzoides extracts.[1]

Application Note

This HPLC method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water, providing good separation and quantification of this compound. Detection is performed at 280 nm, where this compound exhibits strong absorbance. The method has been shown to be linear over a wide concentration range and is suitable for the routine analysis of plant extracts.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Waters Nova-Pack C18, 4 µm, 3.9 × 150 mm (or equivalent RP-18 column, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile with 0.1% methanolic acid.

    • Solvent B: Water with 0.01% methanolic acid.

  • Gradient Program:

    • 0–10 min: 50% B → 0% B

    • 10–15 min: 0% B (100% A)

    • 15–20 min: 0% B → 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 5.0 to 1000.0 µg/mL.

  • Sample Preparation: Dilute the prepared plant extract with methanol to a concentration expected to fall within the calibration range. Filter the diluted extract through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

  • Express the final concentration as µg of this compound per mg of the initial dried plant material.

Method Validation Summary (Based on HPTLC data for this compound)
ParameterSpecification
Linearity (Correlation Coefficient, r²) ≥ 0.988
Limit of Detection (LOD) Within acceptable limits (Specific value not reported)
Limit of Quantification (LOQ) Within acceptable limits (Specific value not reported)
Accuracy Expected to be within 80-120% recovery
Precision (RSD%) Expected to be ≤ 15%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly specific and sensitive technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex plant extracts.

Application Note

This GC-MS method provides detailed information on the temperature program and mass spectrometry parameters for the analysis of this compound in Ageratum conyzoides extracts. The method utilizes a DB-5 column and electron ionization (EI) for fragmentation and detection. This protocol is suitable for both qualitative confirmation and quantitative estimation of this compound.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5 (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 min.

    • Ramp 1: Increase to 210°C at a rate of 3°C/min.

    • Hold at 210°C for 3 min.

    • Ramp 2: Increase to 230°C at a rate of 15°C/min.

  • Injection Mode: Splitless.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: 30–500 amu.

  • Solvent Delay: 2.8 min.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation: The methanol extract can be directly injected after ensuring the concentration is appropriate. If necessary, a solvent exchange to a more GC-compatible solvent like hexane can be performed.

Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

  • Calculate the concentration of this compound in the sample and express it as a percentage of the total extractables or in µg/mg of the initial plant material.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in plant extracts obtained by the described HPLC and GC-MS methods.

Table 1: HPLC Quantification of this compound in Ageratum conyzoides Shoot Cultures [1]

SampleThis compound Concentration (µg/mg of dry extract)
Control (Non-elicited)4 ± 0.002
Methyl Jasmonate (MeJa) Elicited13.5 ± 0.007

Table 2: GC-MS Quantification of this compound in Ageratum conyzoides Shoot Cultures [1]

SampleThis compound Content (% of total extract)
Control (Non-elicited)13.44%
Methyl Jasmonate (MeJa) Elicited29.92%

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_column C18 Separation hplc_injection->c18_column uv_detection UV Detection (280 nm) c18_column->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: HPLC experimental workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis plant_material Plant Material extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration gc_injection GC Injection filtration->gc_injection db5_column DB-5 Separation gc_injection->db5_column ms_detection MS Detection (EI) db5_column->ms_detection tic_analysis TIC Analysis ms_detection->tic_analysis mass_spectrum Mass Spectrum ID tic_analysis->mass_spectrum quantification Quantification mass_spectrum->quantification

Caption: GC-MS experimental workflow for this compound quantification.

Logical Relationship of Methods

Logical_Relationship goal Goal: Quantify this compound in Plant Extracts hplc HPLC Method goal->hplc gcms GC-MS Method goal->gcms hplc_quant Precise Quantification (µg/mg) hplc->hplc_quant gcms_quant_id Specific Identification & Quantification (%) gcms->gcms_quant_id

References

Application Notes and Protocols: In Vitro Culture Techniques with Precocene II for Fungal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Precocene II, a naturally occurring chromene derivative found in plants of the genus Ageratum, has garnered significant interest for its bioactivity against insects and, more recently, its specific antifungal properties. Unlike broad-spectrum fungicides that often target essential cellular processes, leading to rapid resistance development, this compound exhibits a more targeted mechanism of action in certain fungi. It has been identified as a potent inhibitor of mycotoxin production, particularly trichothecenes like deoxynivalenol (DON), without significantly affecting fungal growth at similar concentrations. This makes it a valuable tool for studying the regulation of secondary metabolism in fungi and for exploring novel antifungal strategies that focus on virulence factor inhibition rather than broad cytotoxicity.

These application notes provide a comprehensive overview of the use of this compound in in vitro fungal studies, with a focus on its application in researching fungal physiology, secondary metabolism, and as a potential lead compound for antifungal drug development. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a laboratory setting.

Mechanism of Action

This compound's primary mode of action in fungi, particularly in Fusarium graminearum, involves the disruption of mitochondrial function. It has been demonstrated that this compound binds to the Voltage-Dependent Anion Channel (VDAC), a crucial protein in the outer mitochondrial membrane responsible for regulating the flux of metabolites between the mitochondria and the cytosol. This interaction leads to an increase in mitochondrial superoxide levels, a type of reactive oxygen species (ROS). The resulting oxidative stress within the mitochondria is thought to be the direct cause of the inhibition of trichothecene biosynthesis. This targeted action on a specific secondary metabolic pathway, while leaving vegetative growth largely unaffected at inhibitory concentrations for mycotoxin production, highlights the potential of this compound as a specific chemical probe and a lead for novel antifungal agents.[1][2][3][4]

Data Presentation

Table 1: Antifungal Activity of this compound
Fungal SpeciesAssay TypeEndpointValueReference(s)
Fusarium graminearumBroth microdilutionIC50 (3-ADON production)1.2 µM[1][2]
Aspergillus nigerPoisoned Food TechniqueEC50 (mycelial growth)89.13 - 106.8 µg/mL[5][6][7]
Rhizoctonia solaniPoisoned Food TechniqueEC50 (mycelial growth)4.94 µg/mL[7]
Sclerotium rolfsiiPoisoned Food TechniqueComplete inhibition100 ppm[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro fungal assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO.[9] To prepare a 10 mM stock solution, weigh out 2.2 mg of this compound (MW: 220.26 g/mol ) and dissolve it in 1 mL of sterile DMSO.

  • Vortex the solution until the this compound is completely dissolved. Sonication is recommended to ensure complete dissolution.[9]

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year. When in solvent, it can be stored at -80°C for one year.[9]

Note: Always prepare fresh dilutions of this compound in the appropriate culture medium for each experiment. The final concentration of DMSO in the culture medium should not exceed a level that affects fungal growth (typically ≤1% v/v).

Protocol 2: In Vitro Antifungal Susceptibility Testing - Poisoned Food Technique

Objective: To determine the effect of this compound on the mycelial growth of filamentous fungi.

Materials:

  • Fungal culture of interest

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • This compound stock solution (Protocol 1)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare the desired volume of PDA medium and autoclave it.

  • Allow the autoclaved PDA to cool to approximately 45-50°C in a water bath.

  • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without this compound.

  • Gently swirl the flasks to ensure homogenous mixing of this compound within the medium.

  • Pour approximately 20 mL of the PDA (with and without this compound) into sterile Petri dishes and allow them to solidify.

  • From a 7-day-old culture of the test fungus, take a 5 mm mycelial plug from the edge of the colony using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and this compound-containing plates).

  • Seal the plates with parafilm and incubate them at the optimal temperature for the fungus (e.g., 25-28°C) for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treatment plate.

Protocol 3: Mycotoxin (Deoxynivalenol) Production Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on deoxynivalenol (DON) production by Fusarium graminearum.

Materials:

  • Fusarium graminearum culture

  • GYEP medium (2% glucose, 0.1% yeast extract, 0.1% peptone) or other suitable mycotoxin production medium

  • This compound stock solution (Protocol 1)

  • Sterile flasks or multi-well plates

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Immunoaffinity columns for DON cleanup

  • HPLC system with a UV detector

Procedure:

  • Fungal Culture and Treatment: a. Prepare a conidial suspension of F. graminearum from a 7-10 day old culture on a suitable medium like CMC (Carboxymethylcellulose) medium. b. Inoculate 50 mL of GYEP medium in a 250 mL flask with the conidial suspension to a final concentration of 1 x 10^5 conidia/mL. c. Add this compound to the cultures at various final concentrations (e.g., 0.1, 1, 10, 30 µM) from the stock solution. Include a DMSO control. d. Incubate the cultures on a rotary shaker (e.g., 180 rpm) at 28°C for 7 days.

  • Mycotoxin Extraction: a. After incubation, filter the culture through Whatman No. 1 filter paper to separate the mycelium from the culture filtrate. b. To 5 mL of the culture filtrate, add 20 mL of acetonitrile/water (84:16, v/v) and shake vigorously for 1 hour. c. Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Cleanup: a. Pass the supernatant through an immunoaffinity column specific for DON according to the manufacturer's instructions. b. Wash the column with sterile distilled water. c. Elute the bound DON with methanol.

  • Quantification by HPLC: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. b. Re-dissolve the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., acetonitrile:water, 15:85, v/v). c. Inject an aliquot (e.g., 20 µL) into the HPLC system. d. Use a C18 column and a UV detector set at 218 nm. e. Quantify the DON concentration by comparing the peak area to a standard curve prepared with known concentrations of DON.

Protocol 4: Measurement of Mitochondrial Superoxide Levels

Objective: To visualize and quantify the effect of this compound on mitochondrial superoxide production in fungal cells using MitoSOX Red.

Materials:

  • Fungal culture (e.g., Fusarium graminearum)

  • This compound stock solution (Protocol 1)

  • MitoSOX™ Red mitochondrial superoxide indicator

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or a suitable buffer

  • Fluorescence microscope or a microplate reader with fluorescence capabilities

Procedure:

  • Fungal Culture and Treatment: a. Grow the fungal mycelium in a suitable liquid medium (e.g., in a multi-well plate or on a glass-bottom dish) to an appropriate density. b. Treat the fungal cultures with the desired concentration of this compound (e.g., 30 µM) for a specified time (e.g., 24 hours). Include a DMSO control.

  • Staining with MitoSOX Red: a. Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of DMSO. b. Prepare a 5 µM working solution by diluting the stock solution in HBSS or another suitable buffer. c. Remove the culture medium from the fungal mycelium and wash gently with the buffer. d. Add the MitoSOX Red working solution to the mycelium and incubate for 10-30 minutes at 37°C, protected from light.

  • Visualization and Quantification: a. After incubation, gently wash the mycelium three times with the warm buffer to remove excess probe. b. For fluorescence microscopy, observe the stained mycelium using an appropriate filter set for red fluorescence (excitation/emission maxima of ~510/580 nm). c. For quantitative analysis using a microplate reader, measure the fluorescence intensity at the same wavelengths. d. Compare the fluorescence intensity of the this compound-treated samples to the control to determine the relative increase in mitochondrial superoxide levels.

Mandatory Visualization

G cluster_0 Mitochondrion VDAC VDAC Superoxide Superoxide (O2-) VDAC->Superoxide Increases Level Trichothecene_Biosynthesis Trichothecene Biosynthesis Superoxide->Trichothecene_Biosynthesis ETC Electron Transport Chain ETC->Superoxide Byproduct TCA TCA Cycle TCA->ETC Precocene_II This compound Precocene_II->VDAC Binds to Inhibition Inhibition

Caption: Signaling pathway of this compound in fungi.

G start Start prep_media Prepare PDA with This compound start->prep_media inoculate Inoculate with Fungal Plug prep_media->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Caption: Experimental workflow for the poisoned food technique.

G start Start culture Culture Fungus with This compound start->culture stain Stain with MitoSOX Red culture->stain wash Wash Mycelium stain->wash acquire Acquire Fluorescence (Microscopy/Plate Reader) wash->acquire analyze Analyze Data acquire->analyze end End analyze->end

Caption: Workflow for mitochondrial superoxide measurement.

References

Application Notes and Protocols: Utilizing Precocene II for the Study of Fungal Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precocene II, a chromene derivative initially identified in Ageratum species, has emerged as a valuable chemical probe for investigating mitochondrial function in fungi. Its primary mechanism of action involves the targeted disruption of mitochondrial processes, making it a useful tool for studying fungal physiology, pathogenesis, and for the development of novel antifungal strategies. These application notes provide an overview of the molecular mechanism of this compound and detailed protocols for its use in assessing fungal mitochondrial function.

This compound's primary target in fungi is the Voltage-Dependent Anion Channel (VDAC), a crucial protein located on the outer mitochondrial membrane.[1][2][3] By binding to VDAC, this compound induces a cascade of events culminating in mitochondrial dysfunction. This interaction leads to a significant increase in the levels of superoxide, a reactive oxygen species (ROS), within the mitochondria.[1][2][3] This elevated oxidative stress is a key factor in the downstream effects observed in fungi treated with this compound.

The consequences of this compound-induced mitochondrial dysfunction are significant. For instance, in the pathogenic fungus Fusarium graminearum, it inhibits the production of trichothecene mycotoxins.[1][2][3] This inhibition is linked to the downstream suppression of key genes involved in the toxin's biosynthetic pathway, such as Tri6 and ATP citrate lyase (ACL).[1] Furthermore, historical studies have noted that this compound can lead to the degradation of mitochondria in fungi like Aspergillus flavus and cause a loss of mitochondrial membrane potential in rat hepatocytes, highlighting its profound impact on this organelle.[1][2]

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound on fungi. It is important to note that detailed dose-response data for direct mitochondrial functions like superoxide production, membrane potential changes, and respiration rates are not extensively available in the current literature. The provided data primarily focuses on downstream effects and general antifungal activity.

Fungal SpeciesParameter MeasuredMethodConcentrationResultReference
Fusarium graminearum3-Acetyldeoxynivalenol (3-ADON) ProductionLiquid Chromatography1.2 µMIC₅₀ (Half-maximal inhibitory concentration)[1]
Aspergillus nigerMycelial Growth InhibitionPoison Food Technique89.13 µg/mLEC₅₀ (Half-maximal effective concentration)[4]
Aspergillus nigerMycelial Growth InhibitionPoison Food Technique106.8 µg/mLEC₅₀ (this compound synthesized)[4]
Rhizoctonia solaniMycelial Growth InhibitionPoison Food Technique4.94 µg/mLEC₅₀ (this compound synthesized)[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.

Signaling Pathway of this compound in Fungal Mitochondria

precocene_pathway cluster_mito precocene This compound vdac VDAC (Voltage-Dependent Anion Channel) precocene->vdac superoxide Increased Mitochondrial Superoxide (ROS) vdac->superoxide mito Mitochondrion mito_dysfunction Mitochondrial Dysfunction superoxide->mito_dysfunction gene_exp Decreased Expression of Tri6 and ACL genes mito_dysfunction->gene_exp toxin_inhibition Inhibition of Trichothecene Production gene_exp->toxin_inhibition

Caption: Mechanism of this compound-induced mitochondrial dysfunction in fungi.

Experimental Workflow for Assessing Mitochondrial Function

experimental_workflow cluster_assays Assessment of Mitochondrial Function start Fungal Culture (e.g., Fusarium graminearum) treatment Treatment with this compound (Varying Concentrations and Time Points) start->treatment ros_assay Mitochondrial Superoxide Measurement (MitoSOX Red) treatment->ros_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1 Dye) treatment->mmp_assay resp_assay Mitochondrial Respiration (Oxygen Consumption) treatment->resp_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis mmp_assay->data_analysis resp_assay->data_analysis

Caption: General workflow for studying the effects of this compound on fungal mitochondria.

Experimental Protocols

The following protocols are provided as a guideline and should be optimized for the specific fungal species and experimental conditions.

Protocol 1: Isolation of Fungal Mitochondria

This protocol is adapted from general methods for isolating mitochondria from filamentous fungi and may require optimization.

Materials:

  • Fungal mycelia

  • Mitochondrial Isolation Buffer (MIB): 0.44 M Sucrose, 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.2% (w/v) Bovine Serum Albumin (BSA)

  • Lytic enzyme solution (e.g., Glucanex)

  • Dounce homogenizer

  • Centrifuge and tubes

  • Sucrose solutions for density gradient centrifugation (e.g., 1.0 M, 1.5 M in MIB without BSA)

Procedure:

  • Harvest fungal mycelia from liquid culture by filtration.

  • Wash the mycelia with sterile distilled water and then with MIB.

  • (Optional, for tough cell walls) Pre-treat the mycelia with a lytic enzyme solution to generate protoplasts.

  • Resuspend the mycelia or protoplasts in ice-cold MIB.

  • Homogenize the suspension using a Dounce homogenizer on ice until a significant proportion of cells are lysed (monitor with a microscope).

  • Centrifuge the homogenate at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.

  • For higher purity, layer the resuspended mitochondria on top of a discontinuous sucrose gradient (e.g., 1.5 M and 1.0 M sucrose layers) and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

  • Carefully collect the mitochondrial fraction from the interface of the sucrose layers.

  • Dilute the collected fraction with MIB and centrifuge again at 12,000 x g for 20 minutes at 4°C to obtain the final purified mitochondrial pellet.

Protocol 2: Measurement of Mitochondrial Superoxide Production using MitoSOX Red

Materials:

  • Fungal culture

  • This compound

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Grow the fungal culture in a suitable medium (e.g., liquid culture or on coverslips for microscopy).

  • Treat the fungal cultures with various concentrations of this compound (and a vehicle control) for the desired time.

  • Prepare a working solution of MitoSOX Red (typically 1-5 µM) in a suitable buffer.

  • Remove the culture medium and wash the cells with the buffer.

  • Incubate the cells with the MitoSOX Red working solution in the dark at the appropriate temperature for the fungal species (e.g., 25-30°C) for 10-30 minutes.

  • Wash the cells gently with the buffer to remove excess probe.

  • For microscopy, observe the cells under a fluorescence microscope using the appropriate filter set for red fluorescence.

  • For quantitative analysis using a plate reader, measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~510/580 nm).

  • Normalize the fluorescence intensity to the amount of fungal biomass if necessary.

Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1

Materials:

  • Fungal culture

  • This compound

  • JC-1 dye

  • PBS or appropriate buffer

  • Fluorescence microscope or plate reader with dual detection capabilities

Procedure:

  • Culture and treat the fungi with this compound as described in Protocol 2.

  • Prepare a working solution of JC-1 (typically 1-10 µg/mL) in the culture medium.

  • Incubate the cells with the JC-1 working solution in the dark at the appropriate temperature for 15-30 minutes.

  • Wash the cells with buffer to remove the excess dye.

  • For microscopy, observe the cells using filter sets for both green (monomers, indicating low membrane potential) and red (J-aggregates, indicating high membrane potential) fluorescence.

  • For quantitative analysis, use a fluorescence plate reader to measure the fluorescence intensity of both the red (e.g., Ex/Em ~585/590 nm) and green (e.g., Ex/Em ~510/529 nm) channels.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 4: VDAC Binding Assay (Affinity Purification-based)

This protocol is based on the methodology described by Furukawa et al. (2015) and requires specialized reagents.

Materials:

  • This compound-immobilized magnetic beads

  • Control magnetic beads (without this compound)

  • Isolated fungal mitochondrial protein extract (from Protocol 1)

  • Binding buffer

  • Wash buffer

  • Elution buffer (containing a high concentration of free this compound or a denaturing agent like SDS)

  • SDS-PAGE and Western blotting reagents

  • Anti-VDAC antibody

Procedure:

  • Incubate the mitochondrial protein extract with the this compound-immobilized magnetic beads and control beads for a defined period at 4°C with gentle rotation.

  • Separate the beads from the supernatant using a magnetic stand.

  • Wash the beads several times with the wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using the elution buffer.

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting using an anti-VDAC antibody to confirm the specific binding of VDAC to the this compound-immobilized beads.

Conclusion

This compound is a potent tool for the targeted investigation of mitochondrial function in fungi. By binding to VDAC and inducing superoxide production, it provides a means to study the role of mitochondrial oxidative stress in various fungal processes, including pathogenesis and secondary metabolism. The protocols outlined above offer a framework for researchers to utilize this compound in their studies. However, it is crucial to note that further research is needed to generate comprehensive quantitative data on the dose-dependent effects of this compound on direct mitochondrial parameters. Such data will be invaluable for a more complete understanding of its mechanism of action and for its potential development as an antifungal agent.

References

Application Notes and Protocols: Precocene II as a Selective Agent for Insect Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precocene II is a chromene derivative first isolated from the plant Ageratum houstonianum. It is widely recognized for its anti-juvenile hormone (anti-JH) activity in insects.[1] By inhibiting the biosynthesis of juvenile hormone in the corpora allata, this compound can induce premature metamorphosis, disrupt reproductive processes, and cause other developmental abnormalities in susceptible insect species.[1][2] These properties make this compound a valuable tool for studying insect endocrinology and a potential candidate for the development of novel insecticides.

In the context of insect cell culture, the cytotoxic properties of this compound can be harnessed to act as a selective agent. This allows for the selection of cell populations with reduced sensitivity to juvenile hormone disruption or enhanced detoxification capabilities. Such selected cell lines can be invaluable for studies on insecticide resistance, hormone signaling pathways, and for improving recombinant protein production systems.

These application notes provide an overview of the mechanism of action of this compound and protocols for its use as a selective agent in insect cell cultures, with a focus on commonly used cell lines such as Spodoptera frugiperda (Sf9).

Mechanism of Action

This compound's primary mode of action is the inhibition of juvenile hormone (JH) biosynthesis.[3] While the exact molecular target in insects is still under investigation, a plausible mechanism involves its interaction with mitochondrial proteins.[4] Research in fungi has shown that this compound binds to the voltage-dependent anion channel (VDAC) on the mitochondrial outer membrane.[4][5] This binding leads to an increase in mitochondrial superoxide levels, which can induce oxidative stress and disrupt cellular processes, including hormone synthesis.[4][5] Histological studies in insects have shown that this compound treatment can lead to mitochondrial degeneration in the corpora allata, the glands responsible for JH synthesis.[4] This disruption of JH homeostasis is the basis for its insecticidal and developmental effects.

Data Presentation

Due to a lack of specific published reports on the use of this compound for the in vitro selection of insect cell lines, the following tables are presented as illustrative examples based on typical outcomes of cytotoxicity and selection experiments. Researchers should determine these values empirically for their specific cell line and conditions.

Table 1: Hypothetical Cytotoxicity of this compound on various Insect Cell Lines

Cell LineOriginating SpeciesTissue of OriginHypothetical IC50 (µM) after 48hNotes
Sf9 Spodoptera frugiperdaPupal Ovary50 - 150Commonly used for baculovirus expression; baseline sensitivity.
Hi5 Trichoplusia niEmbryonic75 - 200Often used for high-yield protein expression.
S2 Drosophila melanogasterEmbryo>250May exhibit different sensitivity due to species differences.

Note: The IC50 values are hypothetical and should be experimentally determined. These values can be influenced by media composition, cell density, and passage number.

Table 2: Example of a Selection Regimen for a this compound-Resistant Sf9 Cell Line

Selection RoundThis compound Concentration (µM)Treatment DurationRecovery PeriodExpected Outcome
1 25 (Approx. IC20)48 hours7-10 daysInitial selection of tolerant cells; >80% cell death.
2 50 (Approx. IC40)48 hours7-10 daysEnrichment of resistant population; 50-70% cell death.
3 100 (Approx. IC50-IC60)72 hours10-14 daysFurther selection of highly resistant cells; 30-50% cell death.
4 150 (Approx. IC75)ContinuousN/AEstablishment of a stable, resistant cell line.

Mandatory Visualizations

G cluster_cell Insect Cell P2 This compound VDAC VDAC P2->VDAC Binds to Mito Mitochondrion ROS Increased Superoxide (ROS) VDAC->ROS Leads to JH_Bio Juvenile Hormone Biosynthesis Pathway ROS->JH_Bio Inhibits Cell_Stress Cellular Stress & Potential Apoptosis ROS->Cell_Stress Induces JH Juvenile Hormone JH_Bio->JH Produces JH_Bio->JH Reduced Production

Caption: Putative mechanism of this compound action in an insect cell.

G start Start with a healthy, log-phase insect cell culture (e.g., Sf9) determine_ic50 Determine IC50 of this compound (Dose-response curve) start->determine_ic50 selection Culture cells with a sub-lethal concentration of this compound (e.g., IC20 - IC40) determine_ic50->selection monitoring Monitor cell viability. Remove dead cells. selection->monitoring recovery Allow surviving cells to recover and repopulate in fresh medium. monitoring->recovery increase_conc Gradually increase this compound concentration in subsequent rounds of selection. recovery->increase_conc increase_conc->selection Repeat cycle characterization Characterize the selected cell line (e.g., confirm resistance, check growth rate, protein expression). increase_conc->characterization After several rounds end Stable this compound- resistant cell line characterization->end

Caption: Experimental workflow for selecting a this compound-resistant cell line.

Experimental Protocols

Protocol 1: Determination of the 50% Inhibitory Concentration (IC50) of this compound

This protocol is essential to determine the cytotoxic effect of this compound on a specific insect cell line.

Materials:

  • Insect cell line of interest (e.g., Sf9 cells) in logarithmic growth phase.

  • Appropriate insect cell culture medium (e.g., Grace's Insect Medium supplemented with 10% FBS).

  • This compound (CAS 644-06-4).

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • 96-well flat-bottom cell culture plates.

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or Trypan Blue).

  • Multichannel pipette.

  • Plate reader (for colorimetric assays) or hemocytometer.

  • Humidified incubator at 27°C.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Cell Seeding:

    • Count the cells and determine viability. Ensure viability is >95%.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in fresh medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).

    • Incubate the plate for 1-2 hours at 27°C to allow cells to attach (if using adherent cells).

  • Treatment Preparation:

    • Prepare a series of 2-fold serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from (for example) 1 µM to 500 µM.

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a medium-only control.

  • Cell Treatment:

    • Carefully remove the medium from the wells (for adherent cells) or add directly to the suspension culture.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or medium control to the respective wells.

    • Incubate the plate for 48 hours at 27°C.

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using your chosen method. For an MTT assay:

      • Add 20 µL of 5 mg/mL MTT solution to each well.

      • Incubate for 4 hours at 27°C.

      • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response) to calculate the IC50 value.

Protocol 2: Selection of a this compound-Resistant Insect Cell Line

This protocol describes a method for generating a stable cell line with increased resistance to this compound through gradual exposure.

Materials:

  • Insect cell line of interest (e.g., Sf9 cells).

  • Culture flasks (T-25 or T-75).

  • This compound stock solution (10 mM in DMSO).

  • Appropriate insect cell culture medium.

  • Centrifuge.

  • Humidified incubator at 27°C.

Procedure:

  • Initial Selection:

    • Seed a T-25 flask with 5 x 10^5 cells/mL in a total volume of 5 mL.

    • Allow the cells to reach the mid-log phase of growth.

    • Add this compound to the culture medium to a final concentration equivalent to the IC20-IC40 determined in Protocol 1.

  • Monitoring and Recovery:

    • Incubate the cells at 27°C and monitor daily for signs of cell death.

    • After 48-72 hours, or when significant cell death is observed, collect the remaining viable (adherent and suspended) cells.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, this compound-free medium and transfer to a new T-25 flask.

    • Allow the surviving cell population to recover and grow to confluency. This may take 1-2 weeks.

  • Subsequent Selection Rounds:

    • Once the cell population has recovered, subculture the cells and repeat the selection process.

    • In each subsequent round, you can gradually increase the concentration of this compound. For example, if you started at the IC20, move to the IC40, then the IC50, and so on.

    • The duration of exposure can also be extended to increase selective pressure.

  • Establishment of a Stable Resistant Line:

    • After several rounds of selection (typically 3-5), the cell population should exhibit a significantly higher tolerance to this compound.

    • To establish a stable line, maintain the cells in a continuous culture with a high concentration of this compound (e.g., the IC75 of the original parental line) for several passages.

  • Characterization of the Resistant Line:

    • Perform a new IC50 determination (Protocol 1) on the selected cell line to quantify the degree of resistance compared to the parental line.

    • Characterize the growth rate, morphology, and other relevant phenotypes (e.g., protein expression efficiency) of the resistant cell line.

    • For long-term storage, freeze aliquots of the resistant cell line.

Conclusion

This compound serves as a valuable, albeit not yet widely documented, tool for in vitro selection in insect cell culture. Its anti-juvenile hormone activity and associated cytotoxicity provide a basis for selecting for resistant cell populations. The protocols outlined here offer a foundational approach for researchers to determine the effective concentrations of this compound and to develop novel, resistant insect cell lines. Such cell lines have the potential to advance our understanding of insecticide resistance mechanisms and to improve biotechnological applications of insect cell culture.

References

Application Notes and Protocols for Precocene II in Pest Control Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the field application methods for precocene II, a potent anti-juvenile hormone agent, in pest control research. This document outlines detailed experimental protocols, summarizes quantitative efficacy data, and visualizes the compound's mechanism of action.

Introduction to this compound

This compound is a naturally occurring chromene derivative isolated from the plant Ageratum houstonianum. It acts as an insect growth regulator (IGR) by inhibiting the biosynthesis of juvenile hormone (JH), a critical hormone for insect development, metamorphosis, and reproduction.[1][2] This disruption of hormonal balance leads to premature metamorphosis in larval stages, sterilization in adults, and other developmental abnormalities, making it a valuable tool for pest management studies.[1][2]

Mechanism of Action

This compound's primary mode of action is the targeted destruction of the corpora allata, the endocrine glands responsible for juvenile hormone synthesis.[3][4] The proposed mechanism involves the following steps:

  • Mitochondrial Targeting: this compound is thought to bind to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane of corpora allata cells.[5]

  • Oxidative Stress: This binding leads to an increase in mitochondrial superoxide levels, inducing significant oxidative stress within the cells.[5]

  • Cell Death: The excessive oxidative stress causes mitochondrial degeneration and ultimately leads to the necrosis of the corpora allata cells.[6][7]

  • Inhibition of JH Biosynthesis: The destruction of the corpora allata ceases the production of juvenile hormone, leading to a JH deficiency in the insect.[4]

This cascade of events disrupts normal development and reproduction, ultimately leading to the desired pest control effects.

Signaling Pathway of this compound's Action

PrecoceneII_Pathway cluster_Cell Corpora Allata Cell cluster_JH_Pathway Juvenile Hormone Biosynthesis Pathway PrecoceneII This compound Mitochondrion Mitochondrion PrecoceneII->Mitochondrion Enters Cell VDAC VDAC PrecoceneII->VDAC Binds to Superoxide Superoxide (O₂⁻) Increase VDAC->Superoxide Induces OxidativeStress Oxidative Stress Superoxide->OxidativeStress CellDeath Cell Death (Necrosis) OxidativeStress->CellDeath Causes JH Juvenile Hormone CellDeath->JH Inhibits Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP JH_Branch JH-Specific Steps FPP->JH_Branch JH_Branch->JH

Caption: Mechanism of this compound-induced inhibition of Juvenile Hormone synthesis.

Quantitative Efficacy Data

The following tables summarize the lethal concentration (LC) and lethal dose (LD) values of this compound against various insect pests from laboratory studies.

Pest SpeciesOrderStageLC50Application MethodReference
Spodoptera littoralis (Cotton Leafworm)Lepidoptera4th Instar Larvae128.53 mg/LLeaf Dipping[8][9]
Euprepocnemis plorans ploransOrthoptera2nd Instar Nymphs0.388 µg/cm²Contact[1][10]
Euprepocnemis plorans ploransOrthoptera4th Instar Nymphs17.022 µg/cm²Contact[1][10]
Pest SpeciesOrderStageLD50Application MethodReference
Oncopeltus fasciatus (Large Milkweed Bug)Hemiptera2nd Instar Nymphs0.4 - 0.7 µg/cm² (EC50)Petri Dish Coating[11]
Triatoma dimidiataHemipteraNymphsSimilar to R. prolixus EC50Contact/Fumigation[12][13]

Experimental Protocols

Detailed methodologies for common laboratory-based application methods are provided below.

Leaf Dipping Bioassay

This method is suitable for assessing the efficacy of this compound against herbivorous insects.

Objective: To determine the concentration-mortality response of a target pest to this compound applied to its food source.

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Fresh host plant leaves

  • Beakers

  • Forceps

  • Filter paper

  • Ventilated petri dishes or rearing containers

  • Target insect larvae/nymphs

Protocol:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of acetone. For example, a 1 g/mL stock solution can be prepared.[8]

  • Preparation of Test Concentrations: Prepare a series of dilutions from the stock solution using distilled water containing a small amount of surfactant (e.g., 0.05%) to ensure even leaf coverage. Concentration ranges will vary depending on the target pest; a starting range of 50 to 800 mg/L is suggested for initial range-finding studies.[8]

  • Leaf Treatment: Using forceps, dip fresh, undamaged host plant leaves into each test concentration for a uniform duration, typically 30 seconds.[8]

  • Drying: Place the treated leaves on filter paper and allow them to air dry completely in a fume hood.

  • Bioassay Setup: Place one treated leaf into each ventilated petri dish or rearing container.

  • Insect Introduction: Introduce a known number of healthy, uniform-aged larvae or nymphs into each container. A control group with leaves dipped only in the solvent-water-surfactant solution must be included.

  • Incubation: Maintain the bioassay containers under controlled environmental conditions (e.g., 25±2°C, 60-70% RH, and a 12:12 L:D photoperiod).

  • Data Collection: Record mortality at regular intervals, typically at 24, 48, and 72 hours post-treatment.[8] Correct for control mortality using Abbott's formula if necessary.

Experimental Workflow for Leaf Dipping Bioassay

LeafDipping_Workflow PrepStock Prepare this compound Stock Solution (in Acetone) PrepDilutions Prepare Serial Dilutions (with water and surfactant) PrepStock->PrepDilutions TreatLeaves Dip Host Plant Leaves (30 seconds) PrepDilutions->TreatLeaves DryLeaves Air Dry Leaves TreatLeaves->DryLeaves SetupAssay Place Leaves in Containers DryLeaves->SetupAssay IntroInsects Introduce Target Insects SetupAssay->IntroInsects Incubate Incubate under Controlled Conditions IntroInsects->Incubate RecordData Record Mortality (24, 48, 72h) Incubate->RecordData Analyze Analyze Data (e.g., LC50) RecordData->Analyze

Caption: Workflow for a leaf dipping bioassay with this compound.

Topical Application Bioassay

This method is used to determine the direct contact toxicity of this compound to insects.

Objective: To determine the dose-mortality response of a target pest to a direct application of this compound.

Materials:

  • This compound

  • Acetone (or other suitable volatile solvent)

  • Microsyringe or micro-applicator

  • Insect handling tools (e.g., soft forceps, aspirator)

  • CO₂ or chilling plate for anesthetizing insects

  • Ventilated holding containers with food and water source

  • Target insects (uniform age and size)

Protocol:

  • Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare a range of concentrations. The dose applied will be a function of the concentration and the volume applied.

  • Insect Anesthetization: Anesthetize the insects using CO₂ or by placing them on a chilling plate to immobilize them for treatment.

  • Application: Using a calibrated microsyringe, apply a small, precise volume (e.g., 1 µL) of the dosing solution to a specific location on the insect's body, typically the dorsal thorax. A control group treated with solvent only is essential.

  • Recovery and Housing: Place the treated insects in ventilated containers with access to food and water.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Data Collection: Assess mortality and any sublethal effects (e.g., abnormal behavior, morphological changes) at 24, 48, and 72 hours post-application.

Fumigation Bioassay

This method is suitable for assessing the efficacy of this compound against pests in enclosed spaces, such as stored product insects.

Objective: To evaluate the toxicity of volatile this compound to a target pest.

Materials:

  • This compound

  • Solvent (if necessary for volatilization)

  • Airtight fumigation chambers (e.g., desiccators or sealed jars)

  • Small, open containers for the test compound

  • Ventilated cages for insects

  • Target insects

Protocol:

  • Chamber Setup: Place a known number of insects in a ventilated cage within the fumigation chamber.

  • Compound Introduction: Introduce a precise amount of this compound into a small, open container within the chamber. For solid compounds, gentle heating may be required to facilitate volatilization. The concentration is calculated based on the amount of compound and the volume of the chamber.

  • Sealing and Incubation: Seal the chamber immediately and incubate for a defined exposure period (e.g., 24 hours) under controlled temperature. A control chamber with no this compound should be run in parallel.

  • Aeration: After the exposure period, carefully open the chamber in a well-ventilated area to dissipate the fumigant.

  • Post-Exposure Observation: Transfer the insects to clean containers with food and water and observe for mortality and sublethal effects over several days.

Field Application Considerations

While most published studies focus on laboratory applications, the principles of this compound's action can be extended to field scenarios.

Formulations: For field applications, this compound would need to be formulated to enhance its stability, persistence, and delivery to the target pest. Potential formulations include:

  • Emulsifiable Concentrates (EC): To allow for dilution in water for spray applications.

  • Wettable Powders (WP): A dry formulation that can be suspended in water for spraying.[14]

  • Controlled-Release Granules: For soil-dwelling pests or for prolonged activity.

Application Methods:

  • Foliar Sprays: For the control of leaf-feeding insects. The spray solution should ensure thorough coverage, especially on the undersides of leaves where many pests reside.

  • Soil Drenches: For systemic uptake by the plant to target sap-sucking insects or for direct contact with soil-dwelling pests.

  • Fumigation: In enclosed environments such as greenhouses or grain storage facilities.

Further research is needed to develop and optimize stable and effective formulations of this compound for field use.

Safety Precautions

As with any biologically active compound, appropriate safety measures should be taken when handling this compound.

  • Work in a well-ventilated area, preferably a fume hood, when handling the pure compound and preparing solutions.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Disclaimer: The information provided in these application notes is for research and developmental purposes only. All protocols should be adapted and optimized for the specific target pest and experimental conditions. Always adhere to local regulations and safety guidelines when working with chemical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Precocene II Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the hydrophobic compound Precocene II in aqueous solutions. The following information is designed to assist researchers in achieving stable and effective concentrations of this compound for a variety of experimental applications.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

Issues with this compound solubility are common when transitioning from organic stock solutions to aqueous experimental media. This guide provides a systematic approach to troubleshooting and preventing precipitation.

Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium.

Cause: Rapid change in solvent polarity. When a concentrated DMSO stock of the hydrophobic this compound is added to an aqueous solution, the compound is no longer soluble and crashes out of solution.

Solutions:

  • Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions. First, dilute the concentrated DMSO stock into a small volume of the aqueous medium, ensuring it is fully dissolved, and then add this intermediate dilution to the final volume.[1][2] This gradual change in the solvent environment can help maintain solubility.

  • Pre-warming the Medium: Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.[1] Increased temperature can enhance the solubility of some compounds.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling.[3] This avoids localized high concentrations that can initiate precipitation. Never add the aqueous medium directly to the concentrated DMSO stock.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.[1][4] While helping with initial solubility, higher concentrations of DMSO can be toxic to cells and can also lead to precipitation of the hydrophobic compound.

Issue 2: Precipitate forms in the final aqueous solution after a short period.

Cause: The final concentration of this compound exceeds its maximum solubility in the aqueous medium, even with a low percentage of co-solvent.

Solutions:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific aqueous medium. A detailed protocol is provided in the "Experimental Protocols" section.

  • Sonication: If a slight precipitate forms after dilution, brief sonication in a water bath sonicator may help to redissolve the compound.[1][5] Use this method with caution, as excessive sonication can potentially damage components of the culture medium.

Issue 3: Inconsistent results in biological assays.

Cause: Undissolved this compound particles can lead to inaccurate concentrations and variability in experimental outcomes.

Solutions:

  • Visual Inspection: Before each experiment, visually inspect the final solution for any signs of precipitation. Under a microscope, this compound precipitate may appear as small, crystalline, or amorphous particles.[1]

  • Use of Alternative Solubilization Methods: If co-solvent methods prove insufficient, consider more advanced techniques such as cyclodextrin complexation or nanoparticle formulation to enhance the aqueous solubility of this compound. Detailed introductory protocols for these methods are provided below.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing a concentrated stock solution of this compound.[1] A known solubility is 6.25 mg/mL (28.38 mM) in DMSO, where sonication is recommended to aid dissolution. Methanol has also been used.

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A2: It is advisable to prepare a high-concentration stock solution, for example, 10-50 mM in DMSO.[1] This allows for smaller volumes to be added to the aqueous medium, keeping the final DMSO concentration low.

Q3: How should I store my this compound stock solution?

A3: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1]

Q4: Can I use solvents other than DMSO?

A4: this compound is also soluble in other organic solvents like chloroform, acetonitrile, and methanol. However, for biological experiments, DMSO is generally preferred due to its relatively lower toxicity at low concentrations. If using other solvents, it is crucial to determine their compatibility with your experimental system and their potential toxicity.

Q5: Are there alternative methods to enhance the aqueous solubility of this compound without using organic co-solvents?

A5: Yes, methods like cyclodextrin inclusion complexation and nanoparticle formulation can significantly improve the aqueous solubility of hydrophobic compounds like this compound. These methods encapsulate the compound, presenting a more hydrophilic exterior to the aqueous environment.

Data Presentation: Solubility of this compound

SolventConcentrationNotes
DMSO6.25 mg/mL (28.38 mM)Sonication is recommended to aid dissolution.
MethanolSolubleUsed for in vitro experiments with final concentration ≤ 0.1%.
AcetonitrileSolubleGeneral chemical property.
ChloroformSolubleGeneral chemical property.
Aqueous SolutionsPoorly solubleRequires solubilization enhancement techniques.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution in Aqueous Medium

This protocol describes the standard method for preparing a this compound stock solution and diluting it for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Aqueous buffer or cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment, weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any remaining particles.

    • Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

  • Working Solution Preparation (Stepwise Dilution):

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Add the required volume of the stock solution to a small volume of the pre-warmed aqueous medium (e.g., 10% of the final volume) and mix thoroughly.

    • Add this intermediate dilution to the remaining volume of the pre-warmed aqueous medium to reach the final desired concentration.

    • Gently mix the final solution. The final DMSO concentration should ideally be ≤ 0.1%.

    • Visually inspect the final solution for any signs of precipitation before use.

Protocol 2: Introductory Method for this compound Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a starting point for using HP-β-CD to form an inclusion complex with this compound, enhancing its aqueous solubility. Optimization of the molar ratio may be required.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle or magnetic stirrer

Procedure (Kneading Method):

  • Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to obtain a solid powder.

  • This powder, containing the this compound-HP-β-CD inclusion complex, can then be dissolved in your aqueous experimental medium.

Protocol 3: Introductory Method for Preparing this compound-Loaded PLGA Nanoparticles

This protocol outlines a general method for encapsulating this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsification-solvent evaporation technique. This method can improve bioavailability and sustained release.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1-5% w/v)

  • Magnetic stirrer and sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in an organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Sonicate the mixture to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles encapsulating this compound.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them for storage as a dry powder.

  • The lyophilized nanoparticles can be resuspended in the desired aqueous medium for your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation precocene_powder This compound Powder stock_solution Concentrated Stock Solution precocene_powder->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution final_solution Final Working Solution (this compound in Aqueous Medium) stock_solution->final_solution Stepwise Dilution aqueous_medium Aqueous Medium (e.g., Cell Culture Medium) aqueous_medium->final_solution troubleshooting_precipitation start Precipitation Observed check_dilution Review Dilution Method start->check_dilution check_concentration Check Final DMSO Concentration (≤ 0.1%) start->check_concentration check_temp Pre-warm Aqueous Medium? start->check_temp solution_stepwise Implement Stepwise Dilution check_dilution->solution_stepwise solution_adjust_dmso Adjust Stock Concentration to Lower Final DMSO check_concentration->solution_adjust_dmso solution_warm Warm Medium to 37°C Before Adding Stock check_temp->solution_warm alternative_methods Consider Alternative Methods (Cyclodextrin, Nanoparticles) solution_stepwise->alternative_methods solution_adjust_dmso->alternative_methods solution_warm->alternative_methods signaling_pathway precocene This compound vdac VDAC (Voltage-Dependent Anion Channel) precocene->vdac Binds to superoxide Increased Mitochondrial Superoxide Levels precocene->superoxide mitochondria Mitochondria vdac->mitochondria Located in inhibition Inhibition of Trichothecene Production superoxide->inhibition

References

Technical Support Center: Stabilizing Precocene II in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively stabilizing precocene II in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring chromene derivative found in plants like Ageratum houstonianum. It is known for its anti-juvenile hormone activity in insects, making it a compound of interest for insecticide development.[1][2] It also exhibits antifungal, antibacterial, and antioxidant properties.[1] The stability of this compound in experimental buffers is crucial for obtaining accurate and reproducible results, as degradation can lead to a loss of biological activity and the introduction of confounding variables.

Q2: What are the primary factors that affect the stability of this compound in experimental buffers?

A2: The stability of this compound, like many organic compounds, is influenced by several factors:

  • pH: The pH of the buffer solution can significantly impact the chemical structure and stability of this compound.

  • Solvents: Due to its low water solubility, this compound requires an organic solvent for dissolution before being introduced to an aqueous buffer. The choice and final concentration of this solvent are critical.

  • Temperature and Light: Exposure to high temperatures and certain wavelengths of light can lead to the degradation of the compound.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)[1]

  • Acetone[3][4]

  • Methanol[5]

  • Chloroform[4]

  • Dichloromethane[4]

  • Ethyl Acetate[4]

For cell-based assays, DMSO is frequently used to prepare stock solutions.[1] It is important to keep the final concentration of the organic solvent in the aqueous buffer low to avoid solvent-induced artifacts in biological experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Addition to Aqueous Buffer
  • Possible Cause 1: Low Solubility. this compound has limited solubility in water (52.04 mg/L at 25°C).[6]

    • Solution:

      • Optimize Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO, acetone) in the buffer is sufficient to maintain solubility, but not high enough to interfere with the experiment.

      • Use a Co-solvent System: In some cases, a mixture of solvents may improve solubility.

      • Sonication: Gentle sonication can aid in the dissolution of the compound in the final buffer.[1]

      • Warming: Gently warming the solution to 37°C can help increase solubility.[4]

  • Possible Cause 2: pH-dependent Solubility. The solubility of this compound may vary with the pH of the buffer.

    • Solution:

      • Adjust Buffer pH: Experiment with slight adjustments to the buffer pH to find the optimal range for this compound solubility without compromising experimental conditions. While specific data on this compound is limited, related compounds like anthocyanins show greater stability at lower pH values.[7]

Issue 2: Loss of Biological Activity or Inconsistent Results Over Time
  • Possible Cause 1: Degradation of this compound. The compound may be degrading in the experimental buffer due to factors like pH, temperature, or light exposure.

    • Solution:

      • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment.

      • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[1] For short-term storage, keep solutions on ice and protected from light.

      • Control for Light Exposure: Conduct experiments under subdued lighting conditions or use amber-colored tubes to minimize light-induced degradation.

      • Temperature Control: Maintain a consistent and appropriate temperature throughout the experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 2: Oxidative Degradation. this compound may be susceptible to oxidation.

    • Solution:

      • Use Deoxygenated Buffers: If oxidative degradation is suspected, consider preparing buffers with deoxygenated water.

      • Addition of Antioxidants: In some contexts, the addition of antioxidants like ascorbic acid or glutathione has been shown to counteract the effects of this compound, suggesting a potential for interaction.[8][9] Careful consideration of the experimental system is necessary before adding such reagents.

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyValueSource(s)
Water Solubility 52.04 mg/L @ 25°C[6]
Organic Solvents DMSO, Acetone, Methanol, Chloroform, Dichloromethane, Ethyl Acetate[1][3][4][5]
Stock Solution Storage (Powder) -20°C for up to 3 years[1]
Stock Solution Storage (in Solvent) -80°C for up to 1 year[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

This protocol describes the preparation of a working solution of this compound for use in a typical cell-based assay.

  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used if necessary.[1][4]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Prepare the Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration in the appropriate pre-warmed experimental buffer (e.g., cell culture medium, phosphate-buffered saline).

    • Ensure the final concentration of DMSO is low (typically <0.5%) to minimize solvent toxicity.

    • Vortex the working solution gently before adding it to the experimental system.

Visualizations

Signaling Pathway

precocene_II_mechanism

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solution Dilute to Working Solution in Buffer Stock_Solution->Working_Solution Add_to_System Introduce to Experimental System Working_Solution->Add_to_System Incubate Incubate under Controlled Conditions Add_to_System->Incubate Data_Collection Collect Data Incubate->Data_Collection Analysis Analyze Results Data_Collection->Analysis

Troubleshooting Logic

// Precipitation Branch Solubility [label="Check Solubility\n& Solvent Conc.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonication [label="Try Sonication\nor Warming", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust Buffer pH", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inconsistent Results Branch Fresh_Solutions [label="Prepare Fresh\nSolutions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Storage [label="Check Storage\nConditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Light_Temp [label="Control Light\n& Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Issue -> Precipitation [label="Yes"]; Issue -> Inconsistent_Results [label="No"];

Precipitation -> Solubility [color="#EA4335"]; Solubility -> Sonication [color="#EA4335"]; Sonication -> Adjust_pH [color="#EA4335"];

Inconsistent_Results -> Fresh_Solutions [color="#34A853"]; Fresh_Solutions -> Storage [color="#34A853"]; Storage -> Light_Temp [color="#34A853"]; } . Caption: Troubleshooting decision tree for this compound experiments.

References

Determining the optimal dose of precocene II to avoid toxicity.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for precocene II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal dose of this compound while avoiding toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (6,7-dimethoxy-2,2-dimethylchromene) is a chromene derivative originally isolated from plants of the genus Ageratum.[1] Its primary mechanism of action is as an anti-juvenile hormone (anti-JH) agent in insects.[1] It inhibits the biosynthesis of juvenile hormone in the corpora allata, leading to premature metamorphosis in larval stages and sterility in adults.[2][3]

Q2: What are the common signs of this compound toxicity in insects?

A2: At lethal doses, this compound causes mortality. At sub-lethal concentrations, it can induce a range of toxic effects, including:

  • Morphogenic abnormalities: This can manifest as wrinkled larvae, larval-pupal intermediates, and adults with deformed or absent wings and immobilized legs.[2]

  • Reproductive issues: In adult insects, it can prevent oogenesis (egg development).[3]

  • Biochemical alterations: Sub-lethal doses can lead to significant changes in the levels of enzymes such as chitinase and protease, as well as total carbohydrates.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents like acetone, DMSO, chloroform, and methanol.[4][5] A common method for preparing a stock solution for insect bioassays is to dissolve it in acetone.[2] For cell culture experiments, DMSO is a suitable solvent; however, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells.[6] It is recommended to prepare a concentrated stock solution (e.g., 10 mg/mL in DMSO) and then make serial dilutions to achieve the desired final concentrations in your experimental medium.[6]

Q4: What is the stability of this compound solutions?

A4: Stock solutions of this compound in a solvent like DMSO can be stored at -80°C for up to a year.[7] For shorter-term storage, -20°C is also suitable.[7] Some suppliers suggest that the solid compound is stable for at least four years when stored at -20°C.[5] It is important to protect solutions from light to prevent potential photodegradation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no biological effect at expected concentrations. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Inaccurate concentration: Errors in weighing or dilution. 3. Resistant insect strain/cell line: The biological system may be insensitive to this compound.1. Prepare fresh solutions from a new stock. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). 2. Re-calibrate your balance and review your dilution calculations. 3. Verify the sensitivity of your insect strain or cell line with a positive control or consult the literature for expected effective concentrations for your specific model.
Precipitation of this compound in aqueous media (e.g., cell culture medium). Low solubility in water: this compound is poorly soluble in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to keep it dissolved.1. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility, but remains below the toxic threshold for your cells (typically <0.5% v/v). 2. Prepare intermediate dilutions in a co-solvent or use a carrier like serum if compatible with your experimental setup. 3. Vortex or sonicate the solution briefly after dilution into the aqueous medium to aid dissolution.
High mortality in control group (treated with vehicle only). Solvent toxicity: The solvent used to dissolve this compound (e.g., acetone, DMSO) can be toxic at certain concentrations.1. Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific insect or cell line. 2. Ensure the final concentration of the solvent is the same across all treatment groups, including the control.
Variability in results between experimental replicates. 1. Inconsistent application: Uneven application of this compound in topical or feeding assays. 2. Biological variability: Differences in age, weight, or developmental stage of the insects.1. For topical applications, ensure a consistent volume and application site. For feeding assays, ensure homogenous mixing of the compound in the diet. 2. Use a synchronized population of insects of the same age and developmental stage for your experiments.

Data Presentation

Table 1: Toxicity of this compound against Spodoptera littoralis (Cotton Leafworm) 4th Instar Larvae [2]

Toxicity ParameterConcentration (mg/L)95% Confidence Limits (mg/L)
LC105.591.27 - 12.82
LC2524.6910.07 - 41.57
LC50128.5390.39 - 170.07

Table 2: Toxicity of this compound against Euprepocnemis plorans plorans (Grasshopper) Nymphs [8]

Instar StageLD50 (µg/cm²)
2nd Instar0.388
4th Instar17.022

Table 3: Sub-lethal Biochemical Effects of this compound on Spodoptera littoralis 4th Instar Larvae at LC50 Concentration [2]

Biochemical Parameter% Change Compared to Control
Chitinase Activity+17.32%
Protease Activity+50.17%
Total Carbohydrates+36.85%

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Dose of this compound in Insects (Leaf Dipping Bioassay)

This protocol is adapted from the methodology used for Spodoptera littoralis.[2]

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 1 g/mL).

    • From the stock solution, prepare a series of dilutions (e.g., 50, 100, 200, 400, 800 mg/L) in acetone. Also, prepare a solvent-only control (acetone).

  • Treatment Application:

    • Use fresh leaves suitable for the insect species being tested (e.g., castor bean leaves for S. littoralis).

    • Dip each leaf into a specific concentration of this compound solution for 30 seconds.

    • Allow the leaves to air dry completely to ensure the solvent evaporates.

  • Insect Exposure:

    • Place the treated leaves into individual petri dishes or containers.

    • Introduce a single, newly molted insect of the desired instar into each container.

    • Ensure a sufficient number of replicates for each concentration and the control (e.g., 10-20 insects per group).

  • Data Collection and Analysis:

    • Record mortality at regular intervals (e.g., 24 and 48 hours).

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the mortality data using probit analysis to determine LC10, LC25, and LC50 values.

    • For sub-lethal effects, observe the surviving insects for morphogenic abnormalities throughout their development to the adult stage.

    • Biochemical assays can be performed on the hemolymph or tissues of surviving insects to assess sub-lethal toxicity.

Mandatory Visualizations

G cluster_JH Juvenile Hormone Signaling Pathway cluster_Precocene This compound Action cluster_N JH Juvenile Hormone (JH) Met Methoprene-tolerant (Met) Receptor JH->Met JH_Met JH-Met Complex JH->JH_Met Hsp83 Heat Shock Protein 83 Met->Hsp83 Met->JH_Met SRC Steroid Receptor Coactivator (SRC) Nucleus Nucleus JH_Met->Nucleus Active_Complex Active Transcription Complex Target_Genes Target Gene Transcription Precocene This compound CA Corpora Allata Precocene->CA Inhibits JH_Biosynthesis JH Biosynthesis CA->JH_Biosynthesis Performs JH_Biosynthesis->JH Reduced Production JH_Met_n JH-Met Active_Complex_n Active Complex JH_Met_n->Active_Complex_n SRC_n SRC SRC_n->Active_Complex_n Target_Genes_n Target Genes Active_Complex_n->Target_Genes_n Regulates

Caption: this compound inhibits juvenile hormone (JH) biosynthesis in the corpora allata, disrupting JH signaling.

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis start Start stock Prepare this compound Stock Solution start->stock dilutions Create Serial Dilutions stock->dilutions treat Treat Experimental Units (e.g., insects, cells) dilutions->treat incubate Incubate/Expose for Defined Period treat->incubate assess_lethal Assess Lethal Effects (e.g., mortality) incubate->assess_lethal assess_sublethal Assess Sub-lethal Effects (e.g., morphology, biochemistry) incubate->assess_sublethal probit Probit/Logit Analysis (LC50/LD50) assess_lethal->probit stats Statistical Analysis of Sub-lethal Data assess_sublethal->stats optimal_dose Determine Optimal Non-Toxic Dose probit->optimal_dose stats->optimal_dose

Caption: Experimental workflow for determining the optimal dose of this compound.

G cluster_check Initial Checks cluster_troubleshoot Troubleshooting Actions problem {Problem Encountered|e.g., No effect, high control mortality, inconsistent results} check_sol Check Solution Preparation Is the stock solution fresh?Are dilutions calculated correctly? problem->check_sol check_storage Check Compound Storage Is it stored at the correct temperature?Is it protected from light? problem->check_storage check_protocol Review Protocol Are all steps followed correctly?Is the solvent concentration in the control appropriate? problem->check_protocol verify_sensitivity Verify Sensitivity of Test Organism problem->verify_sensitivity remake_sol Remake Stock and Dilutions check_sol->remake_sol check_storage->remake_sol solvent_control Run a Solvent-Only Dose-Response check_protocol->solvent_control sync_pop Synchronize Biological Material (e.g., insect age) check_protocol->sync_pop solution Problem Resolved remake_sol->solution solvent_control->solution sync_pop->solution verify_sensitivity->solution

Caption: Logical relationship for troubleshooting this compound experiments.

References

Technical Support Center: Precocene II Efficacy in Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable efficacy of precocene II in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound acts as an anti-juvenile hormone (anti-JH) agent.[1] Its primary mechanism involves the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata (CA), the endocrine glands responsible for JH production in insects.[2][3] This inhibition leads to a premature drop in JH titers, which in susceptible larval or nymphal stages, results in precocious metamorphosis into sterile adults. In adult females, it can inhibit vitellogenesis (yolk formation) and ovarian development.[4][5]

Q2: We are observing a lack of precocious metamorphosis in our test insect species after this compound treatment. What are the potential reasons?

The ineffectiveness of this compound in certain insect species can be attributed to several key factors, primarily revolving around its metabolism and the sensitivity of the target site. The main reasons include:

  • Rapid Metabolic Detoxification: Some insect species possess highly active detoxification enzyme systems, such as cytochrome P450 monooxygenases (P450s), that can rapidly metabolize and inactivate this compound before it reaches the corpora allata.[6]

  • Insufficient Bioactivation: The anti-JH activity of this compound is dependent on its bioactivation within the corpora allata to a highly reactive and cytotoxic epoxide. This conversion is also mediated by P450s.[7] Insect species lacking the specific P450 isozymes required for this activation will be insensitive to this compound.

  • Target Site Insensitivity: The corpora allata of some insect species may be inherently less sensitive to the cytotoxic effects of the activated this compound epoxide.

  • Sequestration: While less documented specifically for this compound, some insects can sequester toxic compounds, preventing them from reaching their target sites.

Q3: Are there known differences in susceptibility to this compound between different insect orders?

Yes, there is a notable difference in susceptibility. Hemimetabolous insects (those with incomplete metamorphosis, e.g., bugs, grasshoppers) are generally more susceptible to the effects of precocenes than holometabolous insects (those with complete metamorphosis, e.g., moths, beetles, flies). This difference is largely attributed to variations in the metabolic pathways and the specific P450 enzymes present in these groups.

Troubleshooting Guides

Problem: No observable anti-juvenile hormone effects (e.g., precocious metamorphosis, sterility) in the treated insect population.

Possible Cause 1: Inherent Resistance of the Insect Species

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search for studies on the effects of this compound on your specific or closely related insect species. This may provide information on known resistance.

    • Comparative Bioassay: If possible, conduct a parallel bioassay with a known susceptible insect species, such as the milkweed bug (Oncopeltus fasciatus), to validate your this compound stock solution and experimental setup.[4][8]

    • Metabolism Studies: Perform in vitro metabolism assays using insect tissue homogenates (e.g., fat body, midgut) to determine the rate of this compound detoxification. Compare these rates to those of a susceptible species.

Possible Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting Steps:

    • Dosage and Application: Ensure that the concentration and application method (e.g., topical, dietary) of this compound are appropriate for your target species. Consult literature for effective doses in similar insects. The timing of application is also critical; this compound is most effective when the corpora allata are actively synthesizing JH.[4]

    • Solvent Effects: Verify that the solvent used to dissolve this compound is not degrading the compound or causing adverse effects on the insects. Acetone is a commonly used solvent.[9]

    • Environmental Factors: Maintain optimal rearing conditions (temperature, humidity, photoperiod) for your insect species, as stress can influence metabolic rates and hormonal regulation.

Quantitative Data on this compound Efficacy

The following tables summarize available quantitative data on the efficacy of this compound across different insect species.

Insect SpeciesOrderDevelopmental StageEfficacy MetricValueReference
Spodoptera littoralisLepidoptera4th Instar LarvaeLC50 (Leaf Dipping)128.53 mg/L[9]
Eurygaster integricepsHemiptera2-day old eggsLC50 (Egg Dipping)15.4 µg/mL[7]
Eurygaster integricepsHemiptera5-day old eggsLC50 (Egg Dipping)15.0 µg/mL[7]
Euprepocnemis plorans ploransOrthoptera2nd Instar NymphsLD50 (Topical)0.388 µg/cm²
Oncopeltus fasciatusHemiptera2nd Instar NymphsEffective Contact Time1 hour[4]
Periplaneta americanaBlattodeaAdultIC50 (JH Biosynthesis)>1 mM[5]

Experimental Protocols

Protocol for Topical Application Bioassay to Determine LD50

This protocol is adapted for determining the lethal dose (LD50) of this compound.

Materials:

  • This compound

  • Analytical grade acetone

  • Micropipette or micro-applicator

  • Test insects

  • Holding containers with food and water

  • CO2 or cold anesthesia setup

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Make a series of dilutions to create a range of concentrations.

  • Insect Anesthesia: Anesthetize the insects using CO2 or by placing them on a cold surface to immobilize them.

  • Topical Application: Using a micropipette or micro-applicator, apply a small, consistent volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each insect. Treat a control group with acetone only.

  • Observation: Place the treated insects in holding containers with access to food and water.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Use probit analysis to calculate the LD50 value.

Protocol for In Vitro Corpora Allata (CA) Assay for JH Biosynthesis

This protocol measures the effect of this compound on the rate of juvenile hormone biosynthesis by isolated corpora allata.

Materials:

  • Test insects

  • Dissection tools and dish

  • Insect saline solution

  • Incubation medium (e.g., TC-199)

  • Radiolabeled JH precursor (e.g., L-[methyl-³H]methionine)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and fluid

  • Scintillation counter

  • Organic solvent for extraction (e.g., hexane)

Procedure:

  • Dissection: Dissect out the corpora allata from the test insects in cold insect saline.

  • Incubation Setup: Place individual pairs of CA in separate wells of a microplate containing incubation medium.

  • This compound Treatment: Add this compound to the incubation medium at various concentrations. Include a solvent control.

  • Radiolabeling: Add the radiolabeled JH precursor to each well.

  • Incubation: Incubate the plates for a defined period (e.g., 4 hours) at a suitable temperature.

  • Extraction: Stop the reaction and extract the synthesized JH from the medium using an organic solvent like hexane.

  • Quantification: Add the organic phase to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of radiolabeled JH produced in the this compound-treated groups to the control group to determine the inhibition of JH biosynthesis.

Visualizations

Precocene_II_Metabolism cluster_insect Insect Body cluster_ca Corpora Allata Precocene_II This compound Detox_Enzymes Detoxification Enzymes (e.g., P450s, GSTs) Precocene_II->Detox_Enzymes Detoxification CA Corpora Allata Precocene_II->CA Transport Inactive_Metabolites Inactive Metabolites Detox_Enzymes->Inactive_Metabolites CA_P450 Specific P450s Reactive_Epoxide This compound Epoxide (Cytotoxic) CA_P450->Reactive_Epoxide Cellular_Targets Cellular Macromolecules Reactive_Epoxide->Cellular_Targets Alkylation CA_Destruction Corpora Allata Destruction Cellular_Targets->CA_Destruction JH_Inhibition Inhibition of JH Biosynthesis CA_Destruction->JH_Inhibition

Caption: Metabolic pathways of this compound in insects.

Resistance_Troubleshooting Start This compound Treatment Shows No Effect Check_Protocol Is the experimental protocol validated? Start->Check_Protocol Review_Dosage Review Dosage, Application Method, and Timing Check_Protocol->Review_Dosage No Control_Experiment Run experiment with a known susceptible species Check_Protocol->Control_Experiment Yes Revise_Protocol Revise Protocol and Re-run Experiment Review_Dosage->Revise_Protocol Susceptible_Control_Works Susceptible control shows expected effects? Control_Experiment->Susceptible_Control_Works Inherent_Resistance Inherent resistance in the test species is likely Susceptible_Control_Works->Inherent_Resistance Yes Susceptible_Control_Works->Revise_Protocol No Investigate_Metabolism Investigate Metabolism: - Detoxification Assay - Bioactivation Assay Inherent_Resistance->Investigate_Metabolism Ineffectiveness_Logic Ineffectiveness This compound is Ineffective Rapid_Detox Rapid Metabolic Detoxification Ineffectiveness->Rapid_Detox Insufficient_Activation Insufficient Bioactivation in Corpora Allata Ineffectiveness->Insufficient_Activation Target_Insensitivity Target Site Insensitivity Ineffectiveness->Target_Insensitivity High_P450_Activity High general P450/ GST activity Rapid_Detox->High_P450_Activity Low_Specific_P450 Low activity of specific P450s in CA Insufficient_Activation->Low_Specific_P450 Altered_Target Altered cellular targets in CA Target_Insensitivity->Altered_Target

References

Troubleshooting inconsistent results in precocene II bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Precocene II bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chromene derivative originally isolated from the plant Ageratum houstonianum.[1] It is primarily known for its anti-juvenile hormone (JH) activity in insects.[2][3] Its mechanism of action involves the inhibition of juvenile hormone biosynthesis in the corpora allata, the endocrine glands that produce JH.[3][4] This disruption of JH levels can lead to precocious metamorphosis, sterilization, and other developmental abnormalities in susceptible insect species.[1][2][4]

Q2: I am observing high variability in the mortality rates of my target insect population after this compound treatment. What could be the cause?

Inconsistent mortality can stem from several factors:

  • Insect Stage and Age: The susceptibility of insects to this compound can vary significantly with their developmental stage and age. For instance, early instars may be more sensitive than later ones.[5] It is crucial to use a synchronized population of insects at a specific developmental stage for consistent results.

  • Application Method: The method of application (e.g., topical, fumigation, feeding) can greatly influence the dose received by individual insects.[2] Ensure your application method is consistent and delivers a uniform dose.

  • Compound Stability: this compound can be sensitive to light and temperature. Improper storage or handling can lead to degradation of the compound, reducing its efficacy. Store this compound in a cool, dark place and prepare fresh solutions for each experiment.

  • Insect Strain and Resistance: Different strains of the same insect species may exhibit varying levels of susceptibility. Furthermore, the development of resistance in laboratory populations cannot be ruled out.

Q3: My bioassay shows lower than expected or no anti-JH effects (e.g., no precocious metamorphosis). What are the potential reasons?

Several factors could contribute to a lack of expected anti-JH effects:

  • Insufficient Dose: The effective concentration of this compound is species-specific.[1][2] You may need to perform a dose-response study to determine the optimal concentration for your target insect.

  • Timing of Application: The timing of this compound application in relation to the insect's molting cycle is critical. Application during periods of low endogenous JH titers is often more effective.

  • Metabolic Detoxification: Some insects can metabolize and detoxify this compound, rendering it inactive. This can be species-specific and may require the use of synergists that inhibit metabolic enzymes.

  • Target Site Insensitivity: While rare, it is possible that the target site in your insect species has a lower affinity for this compound.

Q4: Can this compound have effects other than anti-juvenile hormone activity?

Yes, this compound has been shown to have other biological activities. It can exhibit cytotoxic effects and has been found to bind to the voltage-dependent anion channel (VDAC) in mitochondria, leading to increased superoxide levels.[6][7][8] This can induce mitochondrial stress and may contribute to its overall toxicity. Additionally, it has been reported to have antifungal, antibacterial, and antioxidant properties.[9]

Troubleshooting Guides

Issue 1: Inconsistent LC50/EC50 Values
Potential Cause Troubleshooting Step
Variable Insect Age/Stage Ensure a tightly synchronized population of insects. Clearly define and record the developmental stage and age of the insects used in each replicate.
Inconsistent Dosing Calibrate application equipment regularly. For topical applications, ensure consistent droplet size and placement. For feeding assays, monitor food consumption to ensure uniform intake.
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (cool, dark).
Environmental Fluctuations Maintain consistent temperature, humidity, and photoperiod throughout the bioassay, as these can affect insect physiology and compound efficacy.
Issue 2: High Control Mortality
Potential Cause Troubleshooting Step
Solvent Toxicity Run a solvent-only control to determine if the solvent used to dissolve this compound is causing mortality. If so, consider using a less toxic solvent or reducing the solvent concentration.
Handling Stress Minimize handling of insects. Use appropriate tools and techniques to avoid physical injury.
Disease Outbreak Inspect insects for signs of disease. If a pathogen is suspected, sterilize equipment and rearing facilities, and if necessary, start a new, healthy colony.
Poor Rearing Conditions Ensure optimal rearing conditions (temperature, humidity, diet) for the specific insect species.

Quantitative Data Summary

The following table summarizes reported LC50 values for this compound against the 4th instar larvae of Spodoptera littoralis.

ParameterValueConfidence Limits (Lower-Upper)Reference
LC105.59 mg/l1.27 - 12.82 mg/l[1]
LC2524.69 mg/l10.07 - 41.57 mg/l[1]
LC50128.53 mg/l90.39 - 170.07 mg/l[1]

Experimental Protocols

General Protocol for this compound Bioassay (Topical Application)

  • Insect Rearing: Rear the target insect species under controlled conditions of temperature, humidity, and photoperiod.

  • Synchronization: Collect insects at a specific developmental stage (e.g., newly molted 4th instar larvae).

  • Preparation of this compound Solutions: Dissolve this compound in an appropriate solvent (e.g., acetone) to prepare a stock solution. Make serial dilutions to obtain the desired test concentrations.

  • Application: Apply a small, precise volume (e.g., 1 µL) of the this compound solution or solvent control to the dorsal thorax of each insect using a calibrated micropipette.

  • Incubation: Place the treated insects in individual containers with an appropriate food source and maintain them under the standard rearing conditions.

  • Data Collection: Monitor the insects daily for mortality, developmental abnormalities (e.g., precocious metamorphosis), and other relevant endpoints for a predetermined period.

  • Data Analysis: Calculate mortality rates and, if applicable, determine the LC50 or EC50 values using probit analysis or a similar statistical method.

Visualizations

cluster_workflow This compound Bioassay Workflow start Start rearing Insect Rearing & Synchronization start->rearing prep Prepare this compound Solutions rearing->prep application Topical Application prep->application incubation Incubation application->incubation data_collection Data Collection (Mortality, Development) incubation->data_collection data_analysis Data Analysis (LC50/EC50) data_collection->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting a this compound bioassay.

cluster_pathway This compound Mechanism of Action p2 This compound ca Corpora Allata p2->ca targets jh_synth Juvenile Hormone Biosynthesis p2->jh_synth inhibits ca->jh_synth jh Juvenile Hormone (JH) jh_synth->jh prec_met Precocious Metamorphosis jh_synth->prec_met leads to sterility Sterility jh_synth->sterility leads to dev Normal Insect Development jh->dev

Caption: Simplified signaling pathway of this compound's anti-JH activity.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Results? check_insects Insect Age/ Stage Variable? start->check_insects check_dose Dosing Inconsistent? check_insects->check_dose No sol_insects Synchronize Population check_insects->sol_insects Yes check_compound Compound Degradation? check_dose->check_compound No sol_dose Calibrate Equipment check_dose->sol_dose Yes check_env Environmental Fluctuations? check_compound->check_env No sol_compound Use Fresh Solutions check_compound->sol_compound Yes sol_env Control Environment check_env->sol_env Yes

Caption: A decision tree for troubleshooting inconsistent bioassay results.

References

How to prevent degradation of precocene II during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of precocene II during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, a temperature of -20°C is recommended, which can preserve the compound for three to four years or more.[3][4]

Q2: What is the best practice for storing this compound in a solvent?

A2: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5] For maximum stability, store these solutions at -80°C, where they can be kept for up to a year.[3] If storing at -20°C, it is recommended to use the solution within one month and always protect it from light.[5]

Q3: What solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[3][5] For higher concentrations, gentle warming (up to 80°C) and sonication may be required to ensure complete dissolution.[5] Always use a fresh, anhydrous grade of solvent.

Q4: What are the primary factors that can cause this compound to degrade?

A4: Based on recommended handling and storage procedures, the primary factors that can lead to chemical degradation are exposure to light, elevated temperatures, and prolonged storage in solution at suboptimal temperatures (e.g., -20°C for more than a month).[5] It is also crucial to minimize exposure to air and moisture by keeping containers tightly sealed.[1][2]

Q5: What safety precautions are necessary when handling this compound?

A5: Always handle this compound in a well-ventilated area.[1][2] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, to avoid contact with eyes, skin, and clothing.[1] Minimize the generation of dust from the solid compound.[1] After handling, wash your hands and any affected areas thoroughly.[1]

Troubleshooting Guide

Issue: My experimental results are inconsistent, or the compound appears to have lost its biological activity.

This issue may indicate that your this compound has degraded. Follow this troubleshooting checklist to identify the potential cause.

Troubleshooting Checklist:

  • Verify Storage Conditions:

    • Solid Compound: Was the solid stored at -20°C in a tightly sealed, light-protected container?

    • Stock Solution: Was the solution stored at -80°C (or -20°C for less than one month)?[5] Was it protected from light?[5]

  • Check Solution Age:

    • How old is the stock solution? Solutions stored at -20°C should be used within one month.[5] Solutions at -80°C are stable for up to a year.[3] Consider preparing a fresh stock solution from the solid compound.

  • Review Handling Protocol:

    • Was the compound or solution repeatedly exposed to ambient light or temperature during experiments?

    • Were aliquots used to prevent multiple freeze-thaw cycles of the main stock?[5]

  • Assess Solvent Quality:

    • Was a high-purity, anhydrous grade solvent (e.g., DMSO) used? Hygroscopic DMSO can significantly impact solubility and stability.[5]

  • Perform an Integrity Check:

    • If you have access to analytical equipment, consider running a quality control check. A common method is High-Performance Liquid Chromatography (HPLC) to verify the purity and concentration of your solution against a standard or a freshly prepared sample.

Data & Protocols

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound to ensure its stability.

FormStorage TemperatureDurationKey Considerations
Solid/Powder -20°C≥ 3-4 YearsKeep container tightly sealed and dry.[1][2][3][4]
Stock Solution -80°CUp to 1 YearAliquot to avoid freeze-thaw cycles.[3][5]
Stock Solution -20°CUp to 1 MonthProtect from light.[5]
Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 100 mg/mL in DMSO)

  • Objective: To prepare a stable, high-concentration stock solution of this compound while minimizing the risk of degradation.

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO[5]

    • Sterile, amber-colored microcentrifuge tubes or cryovials

    • Vortex mixer

    • Sonicator bath

    • Warming block or water bath set to 80°C[5]

  • Procedure:

    • Weigh the desired amount of this compound in a sterile vial under low-light conditions.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 100 mg of this compound, add 1 mL of DMSO).

    • Vortex the mixture thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, use a combination of sonication and gentle heating. Place the vial in a sonicator bath for 10-15 minutes.

    • If solids persist, place the vial in a warming block or water bath at 80°C for short intervals (5-10 minutes), vortexing in between, until the solution is clear.[5]

    • Once fully dissolved, immediately aliquot the stock solution into single-use volumes in amber-colored cryovials.

    • Store the aliquots at -80°C for long-term use.[3][5]

Protocol 2: General Method for Assessing this compound Integrity via HPLC

  • Objective: To provide a general workflow for verifying the purity of a this compound sample, which can be adapted to available systems. Degradation would appear as a decrease in the area of the main this compound peak and the potential appearance of new peaks at different retention times.

  • Instrumentation & Reagents:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4 µm, 3.9 x 150 mm)[6]

    • HPLC-grade acetonitrile, methanol, and water[6]

    • This compound sample (to be tested)

    • (Optional) this compound analytical standard for comparison

  • Procedure:

    • Sample Preparation: Dilute a small amount of your this compound stock solution in the mobile phase (e.g., methanol) to a final concentration suitable for UV detection (e.g., 25-100 µg/mL).[6] Filter the sample through a 0.22 µm syringe filter.

    • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common starting point could be a mixture of acetonitrile and water or methanol and water.[6] For example, 70:30 (v/v) acetonitrile:water.

    • HPLC Conditions:

      • Column: C18 analytical column.[6]

      • Flow Rate: 1.0 mL/min.[6]

      • Injection Volume: 10-20 µL.[6]

      • Detection Wavelength: Scan for an optimal wavelength or use a known absorbance maximum, such as ~280 nm.[6]

      • Column Temperature: 25°C.[6]

    • Analysis: Inject the prepared sample. If using a standard, inject it under the same conditions. Compare the retention time and the peak area/shape of your sample to the standard or to a previously analyzed batch of known good quality. Significant reduction in the main peak's area or the presence of multiple other peaks suggests degradation.

Diagram Gallery

The following diagrams illustrate key workflows and mechanisms of action for this compound.

experimental_workflow cluster_prep Preparation & Storage cluster_use Experimental Use receive Receive Solid This compound store_solid Store Solid -20°C, Dark, Dry receive->store_solid Check Seal prep_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prep_stock Use Fresh Solvent aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Aliquots -80°C, Dark aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw Use One Aliquot prep_working Prepare Working Solution thaw->prep_working experiment Use in Experiment (Minimize Light Exposure) prep_working->experiment discard Discard Unused Working Solution experiment->discard

Caption: Recommended workflow for handling this compound to minimize degradation.

insect_moa p2 This compound ca Corpora Allata Gland Cells p2->ca p450 Cytochrome P450 Monooxygenases ca->p450 epoxide Reactive Epoxide (Metabolite) p450->epoxide Metabolic Activation alkylation Alkylation of Cellular Macromolecules epoxide->alkylation necrosis Cell Necrosis / Inactivation alkylation->necrosis jh Juvenile Hormone (JH) Biosynthesis necrosis->jh Blocks result Inhibition of JH Production (Precocious Metamorphosis) jh->result

Caption: Mechanism of this compound as an anti-juvenile hormone in insects.[7][8]

fungal_moa cluster_mito p2 This compound vdac VDAC (Voltage-Dependent Anion Channel) p2->vdac Binds to mito Fungal Mitochondrion superoxide Increased Mitochondrial Superoxide (O₂⁻) vdac->superoxide Leads to toxin Trichothecene Biosynthesis superoxide->toxin Inhibits result Inhibition of Toxin Production toxin->result

Caption: Mechanism of this compound action in inhibiting fungal toxin production.[9][10]

References

Technical Support Center: Optimizing Precocene II Fumigation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing precocene II in fumigation assays. The information is designed to assist in optimizing exposure time and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in insects?

A1: this compound acts as an anti-juvenile hormone agent.[1][2][3] Its proposed mechanism involves binding to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane.[2][4] This interaction is thought to increase superoxide levels within the mitochondria, leading to oxidative stress and disruption of normal mitochondrial function.[2][4] This ultimately interferes with the biosynthesis of juvenile hormone in the corpora allata, which can result in premature metamorphosis in larvae, sterilization in adults, and other developmental abnormalities.[1][5]

Q2: How does exposure time relate to this compound concentration in a fumigation assay?

A2: The efficacy of a fumigant is determined by the product of its concentration (C) and the duration of exposure (T), often referred to as the C x T product. Generally, a higher concentration of this compound will require a shorter exposure time to achieve the same level of insect mortality, and conversely, a lower concentration will necessitate a longer exposure time. However, this relationship may not be perfectly linear across all concentrations and exposure times. It is crucial to empirically determine the optimal C x T product for your specific target insect species and life stage.

Q3: Why am I seeing insect recovery after the fumigation assay appears complete?

A3: Some fumigants can cause temporary paralysis or knockdown in insects, which can be mistaken for mortality.[6] It is essential to have a post-exposure observation period of at least 24 hours, and potentially longer, to accurately assess end-point mortality.[7] During this time, insects should be transferred to a clean environment with access to food and water to distinguish between true mortality and temporary incapacitation.

Q4: Can I use this compound to target specific insect life stages?

A4: Yes, the susceptibility to this compound can vary significantly between different life stages of an insect. As an anti-juvenile hormone, it is often most effective against larval stages, where it can induce premature metamorphosis.[1] However, it has also been shown to be toxic to adults and can inhibit reproduction.[1][2] Pupal and egg stages may exhibit higher tolerance to fumigants in general. Therefore, optimization of exposure time and concentration should be conducted for the specific life stage you are targeting.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Insect Mortality 1. Inadequate this compound concentration or exposure time. 2. Leakage from the fumigation chamber. 3. Low ambient temperature reducing insect respiration and fumigant efficacy.[6] 4. High sorption of this compound by the fumigation chamber or introduced materials. 5. Resistance of the target insect population.1. Increase the concentration, exposure time, or both, based on pilot experiments. 2. Ensure all seals on the fumigation chamber are airtight. Use a vacuum grease or appropriate sealant if necessary. 3. Conduct assays within the optimal temperature range for the target insect's activity (typically 25-30°C). 4. Use glass or stainless steel chambers to minimize sorption. Pre-condition the chamber with the fumigant before introducing insects. 5. Test a known susceptible population to confirm the bioassay is working correctly.
Inconsistent Results Between Replicates 1. Uneven distribution of the fumigant within the chamber. 2. Variation in the number or age of insects used in each replicate. 3. Inconsistent temperature or humidity between assays. 4. Inaccurate pipetting or measurement of this compound.1. Use a small fan or magnetic stirrer within the chamber to ensure even gas distribution. 2. Standardize the number, age, and developmental stage of the insects for each replicate. 3. Conduct all experiments in a controlled environment with stable temperature and humidity. 4. Calibrate pipettes regularly and ensure precise measurement of the compound.
High Mortality in Control Group 1. Stress on insects due to handling or experimental conditions. 2. Contamination of the fumigation chamber or air supply. 3. Natural mortality in the insect colony.1. Handle insects gently and minimize the time they spend in the experimental setup. 2. Thoroughly clean and air out the fumigation chamber between experiments. Use a clean, uncontaminated air source. 3. If control mortality exceeds 10%, the experiment should be repeated.[7] Data can be corrected for lower control mortality using Abbott's formula.

Data Presentation

Optimizing exposure time requires systematic testing of various concentrations and durations. While specific time-dose-mortality data for this compound fumigation is not extensively available in published literature, the following table, using phosphine as an example for stored grain insects at 32°C, illustrates how such data should be structured. Researchers must generate their own data for this compound against their target species.

Table 1: Example of Time-Dose-Mortality Data for a Fumigant (Phosphine at ~200 ppm and 32°C) [8]

Exposure Time (hours)Tribolium castaneum (Adult) % MortalityRhyzopertha dominica (Adult) % MortalitySitophilus oryzae (Adult) % MortalityT. castaneum (Egg) % MortalityT. castaneum (Pupa) % Mortality
4 99.7100.0100.00.00.0
8 100.0100.0100.00.00.0
12 100.0100.0100.00.01.4
24 100.0100.0100.02.898.6
48 100.0100.0100.0100.0100.0

This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

Protocol: Fumigation Bioassay for this compound

This protocol provides a general framework for conducting a static fumigation bioassay. It should be adapted based on the target insect, available equipment, and specific experimental goals.

1. Materials:

  • Glass or stainless steel fumigation chamber with a sealable lid (e.g., a desiccator).[9]

  • This compound (analytical grade).

  • Acetone or another suitable volatile solvent.

  • Small cages or containers for holding insects (e.g., mesh-covered vials).

  • Test insects of a known species, age, and life stage.

  • Controlled environment chamber or room (stable temperature and humidity).

  • Micropipette.

  • Small fan or magnetic stirrer for air circulation.

  • Whatman No. 1 filter paper.

2. Preparation:

  • Prepare a stock solution of this compound in acetone.

  • Determine the series of concentrations to be tested.

  • Place a known number of insects into the holding cages. Provide a small amount of diet if the exposure time is long. Prepare at least three replicates for each concentration and a control group.

3. Fumigation Procedure:

  • Place the insect cages inside the fumigation chamber.

  • Cut a piece of filter paper and place it in the chamber, away from the insect cages.

  • Using a micropipette, apply the calculated volume of the this compound solution onto the filter paper to achieve the desired concentration within the chamber. For the control group, apply only the solvent.

  • Immediately seal the fumigation chamber.

  • Turn on the small fan or stirrer for a short period to ensure even distribution of the fumigant.

  • Maintain the chamber in a controlled environment for the designated exposure time.

4. Post-Exposure:

  • After the exposure period, open the chamber in a well-ventilated area (e.g., a fume hood).

  • Remove the insect cages and transfer the insects to clean containers with fresh food and water.

  • Keep the insects in the controlled environment for a post-exposure observation period (e.g., 24, 48, or 72 hours).

5. Data Collection and Analysis:

  • Record the number of dead, moribund, and live insects at predetermined intervals during the post-exposure period.

  • Calculate the percentage mortality for each replicate.

  • If mortality is observed in the control group, correct the data using Abbott's formula.

  • Analyze the data using probit analysis or other appropriate statistical methods to determine LC50/LC99 values for different exposure times.

Visualizations

Signaling Pathway of this compound

precocene_pathway This compound This compound VDAC VDAC This compound->VDAC Binds to Superoxide Superoxide (O2-) VDAC->Superoxide Increases Mito_Dysfunction Mitochondrial Dysfunction Superoxide->Mito_Dysfunction Leads to JH_Biosynthesis Juvenile Hormone Biosynthesis Mito_Dysfunction->JH_Biosynthesis Inhibits Energy Supply for JH_Inhibition Inhibition of JH Production JH_Biosynthesis->JH_Inhibition

Caption: Proposed mechanism of action for this compound in an insect cell.

Experimental Workflow for Fumigation Assay

fumigation_workflow A Prepare this compound Stock Solutions C Apply this compound to Filter Paper A->C B Place Insects in Fumigation Chamber D Seal Chamber and Start Exposure Time B->D C->D E Ventilate Chamber (in Fume Hood) D->E After Designated Time F Transfer Insects to Clean Containers E->F G Post-Exposure Observation Period F->G H Record Mortality Data G->H At Intervals I Data Analysis (e.g., Probit) H->I

Caption: General workflow for a laboratory fumigation bioassay.

References

Technical Support Center: Managing Off-Target Effects of Precocene II in Ecological Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of precocene II in their experiments.

Troubleshooting Guides

Issue 1: Unexpected Mortality or Fitness Reduction in Non-Target Organisms

Q1: I'm observing high mortality rates in my non-target insect populations (e.g., pollinators, predators) after this compound application. What could be the cause and how can I mitigate this?

A1:

  • Potential Cause: While this compound's primary action is as an anti-juvenile hormone, it can induce significant off-target toxicity, particularly at higher concentrations.[1][2] This toxicity is often linked to mitochondrial dysfunction and excessive production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[3][4][5] Some species, like the honey bee (Apis mellifera), have shown resistance to the anti-JH effects but can still suffer from toxic effects at high doses.[1]

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a dose-response experiment to determine the minimum effective concentration of this compound for the desired anti-juvenile hormone effect in your target species and the LC50 (lethal concentration for 50% of the population) for your non-target species. This will help you identify a therapeutic window.

    • Mitochondrial Function Assessment: Measure mitochondrial respiration rates in non-target organisms exposed to this compound. A significant decrease in oxygen consumption can indicate mitochondrial toxicity.

    • Oxidative Stress Biomarkers: Assess levels of oxidative stress markers such as malondialdehyde (MDA) and protein carbonyls, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[6] Elevated oxidative stress is a known off-target effect.[4]

    • Antioxidant Supplementation: Consider co-administering antioxidants like ascorbic acid or glutathione.[7][8][9] These may help mitigate the oxidative stress induced by this compound.

    • Alternative Compounds: If off-target mortality remains high, consider using more specific anti-juvenile hormone agents if available for your target species.

Issue 2: Sub-lethal Off-Target Effects Observed (e.g., behavioral changes, reduced fecundity)

Q2: My non-target organisms are not dying, but I'm observing behavioral changes and reduced reproductive output. Is this related to this compound and how can I confirm it?

A2:

  • Potential Cause: Sub-lethal off-target effects are common with many pesticides and can be indicative of underlying physiological stress.[10] For this compound, this can be a manifestation of cellular damage from oxidative stress or disruption of metabolic processes.[11]

  • Troubleshooting Steps:

    • Behavioral Assays: Quantify the observed behavioral changes using standardized assays relevant to the species (e.g., foraging behavior for pollinators, swimming behavior for aquatic invertebrates).

    • Reproductive Fitness Assessment: Measure key reproductive parameters such as egg production, hatch rate, and offspring viability in this compound-exposed and control groups.

    • Apoptosis Detection: Use methods like the TUNEL assay or caspase activity assays to determine if this compound is inducing programmed cell death in the tissues of non-target organisms, which could explain reduced fitness.[12][13][14]

    • Histopathological Analysis: Examine tissues of affected organisms for signs of cellular damage, particularly in the midgut and reproductive organs.[2]

Frequently Asked Questions (FAQs)

Q: What is the primary on-target mechanism of action for this compound?

A: this compound is primarily known as an anti-juvenile hormone agent. It inhibits the biosynthesis of juvenile hormone in insects, leading to premature metamorphosis and sterility.[3][15][16]

Q: What are the known off-target effects of this compound?

A: The main off-target effects of this compound include:

  • Mitochondrial Dysfunction: It can bind to the voltage-dependent anion channel (VDAC) on the mitochondrial membrane, leading to increased superoxide levels and mitochondrial degeneration.[3][4][5]

  • Oxidative Stress: The increase in mitochondrial superoxide leads to a state of oxidative stress, causing damage to lipids, proteins, and DNA.[6]

  • Genotoxicity: this compound has been shown to have genotoxic effects, as demonstrated by the Drosophila wing spot test, suggesting it can cause chromosome breakage.

  • Cytotoxicity: At higher concentrations, it can be cytotoxic to a broad range of cells, not just the corpora allata (the site of juvenile hormone synthesis).

Q: Are there any known effects of this compound on non-insect species?

A: Research on non-insect species is limited. However, studies on rat hepatocytes have shown that this compound can cause a loss of mitochondrial membrane potential, indicating a potential for off-target effects in vertebrates.[5] There is a lack of data on the effects of this compound on aquatic invertebrates like Daphnia magna.

Q: How can I design my experiments to minimize the impact of off-target effects on my results?

A:

  • Appropriate Controls: Always include a vehicle control (the solvent used to dissolve this compound) and a positive control for the expected off-target effect if possible (e.g., a known mitochondrial toxin when assessing mitochondrial function).

  • Dose Selection: Use the lowest effective concentration of this compound that produces the desired on-target effect.

  • Spatial and Temporal Considerations: In field studies, consider the spatial scale of your experiment to avoid cross-contamination between treated and control plots. Also, consider the timing of application to minimize exposure to sensitive non-target species.

  • Monitoring Non-Target Species: Actively monitor key non-target species within your experimental system for any signs of the off-target effects mentioned in the troubleshooting guides.

Data Presentation

Table 1: Biochemical Effects of this compound on 4th Instar Larvae of Spodoptera littoralis

ParameterControlThis compound Treatment% Change
Chitinase (μg N-acetyl glucosamine /min./g b. wt)1472 ± 54.791727 ± 48.2217.32
Protease (μg alanine /min./g b. wt)45.13 ± 1.0267.77 ± 1.4550.17
Total Carbohydrates6.16 ± 0.018.34 ± 0.13*36.85

*Significantly different at P<0.05. Data from Fahmi et al., 2019.[11]

Table 2: Toxicity of this compound to Larvae of Spodoptera littoralis

ParameterValue (mg/l)95% Confidence Limits
LC105.591.27 - 12.82
LC2524.6910.07 - 41.57
LC50128.5390.39 - 170.07

Data from Fahmi et al., 2019.[11]

Note: There is a significant lack of published quantitative data on the toxicity of this compound to beneficial insects (e.g., pollinators) and non-target aquatic invertebrates.

Experimental Protocols

Protocol 1: Assessment of Oxidative Stress in Insects

This protocol provides a general framework for measuring the activity of key antioxidant enzymes.

1. Sample Preparation: a. Homogenize whole insects or specific tissues (e.g., midgut, fat body) in a cold phosphate buffer (0.1 M, pH 7.0). b. Centrifuge the homogenate at 4°C to pellet cellular debris. c. Collect the supernatant for enzyme activity assays.

2. Superoxide Dismutase (SOD) Activity Assay: a. This assay is typically based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals. b. The reaction mixture contains the sample supernatant, NBT, and a superoxide-generating system (e.g., riboflavin in the presence of light). c. Measure the absorbance at a specific wavelength (e.g., 560 nm). One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[17]

3. Catalase (CAT) Activity Assay: a. This assay measures the decomposition of hydrogen peroxide (H₂O₂). b. The reaction mixture contains the sample supernatant and a known concentration of H₂O₂ in a phosphate buffer. c. Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.[17][18]

4. Glutathione S-Transferase (GST) Activity Assay: a. This assay measures the conjugation of glutathione (GSH) to a substrate, typically 1-chloro-2,4-dinitrobenzene (CDNB). b. The reaction mixture contains the sample supernatant, GSH, and CDNB. c. Measure the increase in absorbance at 340 nm as the conjugate is formed.[18]

Protocol 2: Detection of Apoptosis using TUNEL Assay in Insect Tissues

This protocol is adapted for detecting DNA fragmentation, a hallmark of apoptosis, in insect tissues.

1. Tissue Preparation: a. Dissect the tissue of interest (e.g., imaginal discs, ovarian follicles) in a suitable buffer (e.g., 1x PBS). b. Fix the tissue in 4% paraformaldehyde for 20-30 minutes at room temperature.[13] c. Wash the tissue several times in a buffer containing a detergent (e.g., PBST - PBS with Triton X-100) to permeabilize the cells.[12]

2. TUNEL Labeling: a. Use a commercially available TUNEL assay kit. b. Incubate the fixed and permeabilized tissue with the TdT (terminal deoxynucleotidyl transferase) enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions. This reaction will label the 3'-OH ends of fragmented DNA.[12][13]

3. Imaging: a. Mount the labeled tissue on a microscope slide. b. Visualize the fluorescent signal using a confocal or fluorescence microscope. The presence of fluorescently labeled nuclei indicates apoptotic cells.[13]

Visualizations

Precocene_II_Off_Target_Pathway cluster_mito Mitochondrial Membrane PrecoceneII This compound VDAC Voltage-Dependent Anion Channel (VDAC) PrecoceneII->VDAC Binds to Superoxide Superoxide (O₂⁻) Production ↑ VDAC->Superoxide Mitochondrion Mitochondrion OxidativeStress Oxidative Stress Superoxide->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeStress->ProteinOxidation DNA_Damage DNA Damage OxidativeStress->DNA_Damage CellularDamage Cellular Damage & Dysfunction LipidPeroxidation->CellularDamage ProteinOxidation->CellularDamage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Damage->CellularDamage CellularDamage->Apoptosis

Caption: Putative signaling pathway of this compound-induced off-target effects.

Experimental_Workflow start Start: Observe Unexpected Effects is_mortality Is there significant mortality in non-target organisms? start->is_mortality dose_response Conduct Dose-Response Analysis for Target and Non-Target Species is_mortality->dose_response Yes sublethal_effects Quantify Sub-lethal Effects (Behavior, Fecundity) is_mortality->sublethal_effects No assess_stress Assess Oxidative Stress (SOD, CAT, MDA assays) dose_response->assess_stress sublethal_effects->assess_stress assess_apoptosis Assess Apoptosis (TUNEL, Caspase assays) assess_stress->assess_apoptosis mitigation Implement Mitigation Strategies (e.g., Antioxidant Supplementation, Dose Adjustment) assess_apoptosis->mitigation end End: Refined Experimental Protocol mitigation->end

Caption: Experimental workflow for troubleshooting this compound off-target effects.

References

Technical Support Center: Enhancing Precocene II Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Precocene II and its synergists. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in insects? A1: this compound is primarily known as an anti-juvenile hormone agent.[1][2] It induces premature metamorphosis in immature insect stages and can cause sterility in adult females by interfering with the biosynthesis of juvenile hormone, a key hormone regulating development and reproduction.[1][2] Its mode of action involves cytotoxicity to the secretory cells of the corpus allatum, the gland responsible for producing juvenile hormone.[3]

Q2: How do synergists like piperonyl butoxide (PBO) enhance the efficacy of this compound? A2: Insects possess detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s), that metabolize and break down foreign compounds like this compound, reducing its effectiveness.[4][5][6] Piperonyl butoxide (PBO) is a classic synergist that acts by inhibiting these P450 enzymes.[4][6] By blocking this primary detoxification pathway, PBO allows more of the active this compound to reach its target site in the insect, thereby increasing its potency.[7][8]

Q3: What other insect enzyme systems could be involved in this compound detoxification? A3: Besides Cytochrome P450s, other major enzyme families involved in insect detoxification include esterases and glutathione S-transferases (GSTs).[5] While P450s are often the primary pathway for compounds like precocenes, the involvement of these other systems can vary between insect species and may contribute to resistance.[5][9] If PBO does not provide the expected level of synergism, it may be worth investigating inhibitors for these other enzyme systems.

Q4: How do I calculate the Synergism Ratio (SR)? A4: The Synergism Ratio (SR) is a quantitative measure of the degree of synergy. It is calculated by dividing the LC₅₀ (or LD₅₀) of the active agent alone by the LC₅₀ of the active agent in combination with the synergist. SR = LC₅₀ of this compound alone / LC₅₀ of this compound + Synergist A value greater than 1 indicates synergism. For example, an SR of 3.0 means the combination is three times more effective than this compound alone.

Q5: What is a suitable solvent for dissolving this compound and PBO for experiments? A5: Acetone is a commonly used solvent for dissolving this compound and PBO for use in insect bioassays, such as topical applications or leaf-dip methods.[1][10][11] It is important to run a solvent-only control to ensure the solvent itself is not causing mortality or adverse effects at the concentration used.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High mortality (>10%) in control groups (solvent only or PBO only). 1. Solvent toxicity at the concentration used. 2. Unhealthy or stressed insect population. 3. Contamination of glassware or equipment. 4. For PBO controls, the concentration used is not sub-lethal.1. Perform a serial dilution of the solvent to find a non-toxic concentration. 2. Ensure insect rearing conditions are optimal and use only healthy, uniform individuals for the assay.[12] 3. Thoroughly clean all equipment and glassware, rinsing with acetone and allowing it to fully evaporate before use.[13] 4. Determine the maximum sub-lethal concentration of PBO through a separate dose-response experiment before conducting the synergy assay.
Inconsistent or highly variable results between replicates. 1. Inconsistent application of the chemical (e.g., variable droplet size in topical application, uneven coating in leaf-dip). 2. Biological variability in the test insects (age, sex, size, genetic diversity).[12] 3. Fluctuations in environmental conditions (temperature, humidity, light).[14] 4. Reagents not mixed thoroughly or degrading.1. Calibrate application equipment. Ensure uniform leaf coverage in dipping assays. 2. Use insects of the same age, sex (if known to affect susceptibility), and size.[12] 3. Conduct experiments in a controlled environment with stable conditions.[14] 4. Vortex solutions before each use. Store stock solutions properly and avoid repeated freeze-thaw cycles.
No synergistic effect observed (Synergism Ratio ≈ 1). 1. The target insect species does not rely on P450-mediated detoxification for this compound. 2. The concentration of PBO used is too low to effectively inhibit the P450 enzymes. 3. Resistance in the insect strain is due to a different mechanism (e.g., target-site insensitivity, enhanced esterase activity).1. The synergistic effect of PBO is not universal. The detoxification pathway is species-specific. 2. Ensure you are using a pre-determined maximum sub-lethal concentration of PBO. 3. Consider testing other synergists that inhibit esterases (e.g., DEF) or GSTs (e.g., DEM) to investigate other potential resistance mechanisms.[5]
Observed effect is antagonism (Synergism Ratio < 1). 1. PBO may interfere with the uptake or transport of this compound to the target site in some species. 2. Complex biochemical interactions at sub-lethal concentrations.1. This has been observed with PBO and other insecticides in certain insect strains.[8][15] It indicates a negative interaction. 2. Re-evaluate the concentrations used. Consider a different synergist or a different ratio of PBO to this compound.

Data Presentation: Efficacy of this compound against Spodoptera littoralis

The following table presents toxicity data for this compound against 4th instar larvae of the cotton leafworm, Spodoptera littoralis. The data for this compound alone is derived from published research.[1][2] The data for the combination with piperonyl butoxide (PBO) is illustrative, based on a hypothetical but typical Synergism Ratio (SR) of 3.0, to demonstrate how the efficacy is enhanced and how the SR is calculated.

TreatmentLC₅₀ (mg/L)95% Confidence LimitsSynergism Ratio (SR)
This compound Alone128.53[1][2]90.39 - 170.07-
This compound + PBO (Illustrative)42.84-3.0

Note: The LC₅₀ for "this compound + PBO" is a calculated, hypothetical value for illustrative purposes, assuming a Synergism Ratio of 3.0. Actual experimental results will vary.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Determining Synergistic Efficacy

This protocol is designed to assess the synergistic effect of piperonyl butoxide (PBO) on the toxicity of this compound against a leaf-feeding insect larva, such as Spodoptera littoralis.

Materials:

  • This compound

  • Piperonyl Butoxide (PBO)

  • Acetone (analytical grade)

  • Triton X-100 or similar non-ionic surfactant

  • Distilled water

  • Healthy, uniform 4th instar larvae of the target insect

  • Fresh, untreated host plant leaves (e.g., castor bean leaves for S. littoralis)[1]

  • Petri dishes or ventilated containers

  • Filter paper

  • Forceps

  • Glass beakers and graduated cylinders

  • Micropipettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1% (w/v) stock solution of this compound in acetone.

    • Prepare a 1% (w/v) stock solution of PBO in acetone.

    • Safety Note: Handle this compound and PBO in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).

  • Preparation of Test Solutions:

    • This compound Alone: Prepare a range of serial dilutions (e.g., 50, 100, 200, 400, 800 mg/L) from the stock solution.[1] First, add the required volume of this compound stock to a beaker, then add a small amount of surfactant (e.g., 0.1% v/v), and finally add distilled water to reach the final volume. This creates an emulsion.

    • This compound + PBO: Prepare an identical set of this compound serial dilutions. To each dilution, add a constant, pre-determined maximum sub-lethal concentration of PBO (e.g., 100 mg/L). The concentration of PBO should be consistent across all combination treatments.

    • Controls: Prepare two control solutions: one with distilled water + surfactant, and one with the sub-lethal concentration of PBO + surfactant in distilled water.

  • Bioassay Procedure:

    • Using forceps, dip individual host plant leaves into a test solution for 30 seconds, ensuring complete and uniform coverage.[1]

    • Allow the leaves to air-dry completely on a clean, non-absorbent surface.

    • Place one treated leaf into each Petri dish lined with moistened filter paper.

    • Introduce one larva into each Petri dish.

    • Use at least 10-15 larvae per concentration and for each control.[10] Replicate the entire experiment at least three times on different days.

    • Seal the containers (ensure ventilation to prevent condensation) and maintain them in a controlled environment (e.g., 25°C, 16:8 h L:D photoperiod).

  • Data Collection and Analysis:

    • Record larval mortality at 24 and 48 hours post-exposure. A larva is considered dead if it cannot move when prodded with a fine brush.

    • Correct for control mortality using Abbott's formula if mortality in the water/surfactant control is between 5-20%. If control mortality exceeds 20%, the experiment should be repeated.[1]

    • Analyze the dose-response data using Probit analysis to determine the LC₅₀ values and their 95% confidence intervals for both "this compound Alone" and "this compound + PBO" treatments.

    • Calculate the Synergism Ratio (SR) using the formula provided in the FAQs.

Visualizations

Mechanism of Action and Synergism

G cluster_insect Insect System P450 Cytochrome P450 (Detoxification Enzyme) Precocene_Inactive Inactive Metabolite P450->Precocene_Inactive Detoxification Target This compound Target Site (Corpus Allatum) Precocene_Active This compound (Active Form) Precocene_Active->P450 Metabolism Precocene_Active->Target Exerts Effect PBO Piperonyl Butoxide (PBO) (Synergist) PBO->P450 Inhibits

Caption: PBO inhibits P450 enzymes, preventing this compound detoxification.

Experimental Workflow: Leaf-Dip Bioassay

G start Start prep_solutions Prepare Test Solutions (this compound ± PBO, Controls) start->prep_solutions dip_leaves Dip Host Leaves in Solutions (30s) prep_solutions->dip_leaves dry_leaves Air-Dry Leaves dip_leaves->dry_leaves setup_assay Place Leaf & Larva in Petri Dish dry_leaves->setup_assay incubate Incubate under Controlled Conditions setup_assay->incubate record_data Record Mortality (24h, 48h) incubate->record_data analyze Probit Analysis (LC₅₀) Calculate Synergism Ratio record_data->analyze end End analyze->end

Caption: Workflow for evaluating this compound synergism via leaf-dip bioassay.

Troubleshooting Logic Diagram

G problem Problem: Inconsistent Results check_insects Are insects uniform (age, size, health)? problem->check_insects check_env Are environmental conditions stable? problem->check_env check_proc Is application procedure consistent? problem->check_proc sol_insects_yes Yes check_insects->sol_insects_yes Yes sol_insects_no No: Standardize test population check_insects->sol_insects_no No sol_env_yes Yes check_env->sol_env_yes Yes sol_env_no No: Use controlled environment chamber check_env->sol_env_no No sol_proc_yes Yes: Review reagent preparation & storage check_proc->sol_proc_yes Yes sol_proc_no No: Calibrate equipment and standardize technique check_proc->sol_proc_no No

Caption: Decision tree for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Optimizing Precocene II Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of precocene II extraction from its natural sources.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low this compound Yield Incorrect Plant Species or Part: Ageratum conyzoides is often rich in precocene I, while Ageratum houstonianum can have more balanced levels of precocene I and II.[1][2] The highest concentrations are typically found in the leaves and flowering heads.[1]Verify the plant species and use the leaves and flowering parts for extraction. For a higher this compound to I ratio, consider using A. houstonianum.
Suboptimal Extraction Solvent: The polarity of the solvent significantly impacts extraction efficiency.For general extraction, methanol-based solvent systems are effective.[3] Experiment with solvents of varying polarities like hexane, dichloromethane, and methanol to find the optimal one for your specific plant material.[4]
Inadequate Extraction Time or Temperature: Insufficient time or non-optimal temperature can lead to incomplete extraction.Optimize extraction time and temperature. For solvent extractions, temperatures between 60-80°C are often optimal for phenolic compounds, but be aware that higher temperatures can sometimes lead to degradation.[5][6]
Degradation of this compound: this compound can be sensitive to heat and light.Minimize exposure to high temperatures and direct light during the extraction and purification process.[7]
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other secondary metabolites.Employ a multi-step extraction process starting with a non-polar solvent like hexane to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent. Consider using techniques like solid-phase extraction (SPE) for cleanup.
Emulsion Formation during Liquid-Liquid Extraction Presence of Surfactant-like Compounds: Samples with high levels of lipids, proteins, or phospholipids can form stable emulsions.[8]To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel.[8] If an emulsion forms, it can sometimes be broken by adding a small amount of a different organic solvent, using centrifugation, or employing phase separation filter papers.[8]
Difficulty in Compound Identification and Quantification Inadequate Analytical Method: Improper chromatographic conditions or detection parameters can lead to poor resolution and inaccurate quantification.Utilize validated analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) for accurate identification and quantification.[3]

Frequently Asked Questions (FAQs)

1. Which natural source provides the highest yield of this compound?

Ageratum houstonianum is reported to contain more balanced amounts of precocene I and this compound (23-32% and 24-44% respectively in the essential oil), whereas Ageratum conyzoides is typically rich in precocene I (around 80%) and has very low levels of this compound (less than 1%).[1] The leaves and flowering heads generally contain the highest concentrations of precocenes.[1]

2. What is the most effective method for extracting this compound?

The choice of method depends on the desired scale and purity.

  • Solvent Extraction: Methanol-based systems are commonly used for extracting this compound from plant tissues.[3] Dichloromethane and hexane have also been utilized.[4]

  • Hydrodistillation: This method is suitable for obtaining essential oils rich in precocenes.

  • In Vitro Shoot Culture with Elicitation: For a controlled and potentially higher yield, Ageratum conyzoides shoot cultures treated with methyl jasmonate (MeJa) have been shown to produce significantly more this compound compared to wild plants.[3][9][10]

3. How can I increase the yield of this compound from in vitro cultures?

Elicitation with methyl jasmonate (MeJa) has been demonstrated to significantly increase this compound production in Ageratum conyzoides shoot cultures. Treatment of 60-day-old shoots with 100 µM MeJa in a liquid MS medium for 10 days can result in a three-fold increase in this compound levels.[3][10]

4. What are the optimal conditions for quantifying this compound using HPLC?

A common method involves using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and 0.1% methanolic acid.[3] Detection is typically performed using a UV detector at 280 nm.[3]

5. Are there any known issues with this compound stability during extraction?

While specific data on this compound degradation pathways during extraction is limited, it is a good practice to avoid prolonged exposure to high temperatures and strong light, as these conditions can degrade many natural products.[7]

Quantitative Data Summary

The following tables summarize quantitative data on this compound yields from different sources and methods.

Table 1: Precocene Content in Ageratum Species (Essential Oil)

Plant SpeciesPlant PartPrecocene I (%)This compound (%)Reference
Ageratum houstonianumAerial Parts3224[2]
Ageratum conyzoidesAerial Parts810.2[2]
Ageratum conyzoides (from Nepal)Aerial Parts61.723.5[11]
Ageratum conyzoidesFlower50.310.5[2]
Ageratum conyzoidesLeaf72.33.1[2]

Table 2: this compound Yield from Ageratum conyzoides In Vitro Shoot Culture

TreatmentGC-MS Peak Area (%)HPLC Quantification (µg/mg)Reference
Control Shoots13.444 ± 0.002[3][10]
MeJa-Elicited Shoots29.9213.5 ± 0.007[3][10]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Ageratum Leaves

  • Plant Material Preparation: Air-dry fresh leaves of Ageratum houstonianum in the shade for 7-10 days. Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate 100g of the powdered leaf material in 500 mL of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Purification (Optional):

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate to yield the purified compound.

  • Quantification:

    • Analyze the purified compound and crude extract using HPLC-UV at 280 nm for quantification.[3]

Protocol 2: In Vitro Culture and Elicitation for Enhanced this compound Production

  • Shoot Induction:

    • Culture shoot tip explants of Ageratum conyzoides on Murashige and Skoog (MS) medium supplemented with 4.6 µM kinetin for shoot multiplication.[3]

    • Maintain cultures at 25 ± 2°C with a 16-hour photoperiod.

  • Elicitation:

    • After 60 days, transfer the multiplied shoots to a liquid MS medium.

    • Add methyl jasmonate (MeJa) to a final concentration of 100 µM.[3][10]

    • Incubate for 10 days.

  • Extraction:

    • Harvest the shoots and homogenize them in methanol.

    • Filter and concentrate the extract as described in Protocol 1.

  • Analysis:

    • Analyze the extract using GC-MS and HPLC to determine the percentage and quantity of this compound.[3][10]

Visualizations

experimental_workflow start Start: Plant Material Selection (Ageratum sp.) plant_prep Plant Material Preparation (Drying, Grinding) start->plant_prep extraction_choice Extraction Method plant_prep->extraction_choice solvent_ext Solvent Extraction (e.g., Methanol) extraction_choice->solvent_ext Chemical hydrodistillation Hydrodistillation extraction_choice->hydrodistillation Physical invitro_culture In Vitro Culture extraction_choice->invitro_culture Biotechnological filtration Filtration solvent_ext->filtration crude_extract Crude Extract hydrodistillation->crude_extract Essential Oil shoot_induction Shoot Induction (MS Medium + Kinetin) invitro_culture->shoot_induction concentration Concentration (Rotary Evaporator) filtration->concentration concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification elicitation Elicitation (Methyl Jasmonate) shoot_induction->elicitation harvesting Harvesting & Homogenization elicitation->harvesting harvesting->crude_extract analysis Analysis (HPLC, GC-MS) purification->analysis end End: Purified this compound analysis->end signaling_pathway cluster_mito Mitochondrial Effects precocene This compound vdac Voltage-Dependent Anion Channel (VDAC) (Mitochondrial Outer Membrane) precocene->vdac Binds to mitochondria Mitochondria precocene->mitochondria  Acts on vdac->mitochondria superoxide Increased Mitochondrial Superoxide (O2⁻) mitochondria->superoxide jh_inhibition Inhibition of Juvenile Hormone (JH) Biosynthesis (in Insects) mitochondria->jh_inhibition Disrupts function leading to protein_oxidation Increased Protein Oxidation superoxide->protein_oxidation tri6_suppression Suppression of Tri6 mRNA superoxide->tri6_suppression May influence trichothecene_inhibition Inhibition of Trichothecene Production (in Fungi) protein_oxidation->trichothecene_inhibition tri6_suppression->trichothecene_inhibition

References

Refining protocols for the chemical synthesis of precocene II.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of precocene II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely recommended method is a one-pot synthesis from 3,4-dimethoxyphenol and 3-methyl-2-butenal (prenal). This reaction is typically catalyzed by phenylboronic acid and a Brønsted acid co-catalyst, such as benzoic acid, and proceeds via a benzodioxaborinine intermediate. This method is favored for its high regioselectivity and yields, which can exceed 90%.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The starting material, 3,4-dimethoxyphenol, is more polar and will have a lower Retention Factor (Rf) value, while the product, this compound, is less polar and will have a higher Rf value. The reaction is considered complete when the spot corresponding to the 3,4-dimethoxyphenol has disappeared.

Q3: What are the key parameters to control for a successful synthesis?

Optimal reaction conditions are crucial for maximizing the yield and purity of this compound. Key parameters to control include:

  • Temperature: The reaction is typically run at elevated temperatures (80-110 °C) to ensure the formation of the chromene ring.

  • Catalyst Loading: Phenylboronic acid is generally used in catalytic amounts (e.g., 20 mol%).

  • Solvent: An inert solvent that allows for azeotropic removal of water, such as toluene or benzene, is preferred to drive the reaction to completion.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the starting materials and intermediates.

Q4: How is the crude this compound purified after the reaction?

After the reaction is complete, a standard work-up procedure is followed, which typically involves washing the reaction mixture with an aqueous solution to remove the catalyst and other water-soluble impurities. The crude product is then purified using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is commonly used to separate this compound from any remaining starting materials or side products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation (as indicated by TLC) 1. Inactive catalyst. 2. Wet starting materials or solvent. 3. Insufficient reaction temperature or time. 4. Degradation of starting materials or product.1. Use fresh, high-purity phenylboronic acid. 2. Ensure all glassware is oven-dried. Use anhydrous solvents. 3. Increase the reaction temperature to the recommended range (80-110 °C) and monitor the reaction for a longer period. 4. Run the reaction under an inert atmosphere.
Multiple spots on TLC, indicating side products 1. Polymerization of the aldehyde. 2. Formation of regioisomers or other byproducts. 3. Oxidation of the phenol.1. Add the aldehyde slowly to the reaction mixture. 2. Ensure the correct catalyst and reaction conditions are used to favor the desired isomer. Optimize the catalyst loading. 3. Use an inert atmosphere.
Difficulty in purifying the product 1. Co-elution of impurities with the product during column chromatography. 2. Oily product that is difficult to handle.1. Optimize the solvent system for column chromatography. Try a shallower gradient or a different solvent system (e.g., dichloromethane/hexane). 2. If the product is an oil, ensure complete removal of the solvent under high vacuum. The product should solidify upon standing.
Yield is significantly lower than reported in the literature 1. Incomplete reaction. 2. Loss of product during work-up and purification. 3. Inaccurate measurement of starting materials.1. Confirm reaction completion by TLC before work-up. 2. Be careful during the extraction and chromatography steps to minimize losses. 3. Accurately weigh all reagents.

Data Presentation

Comparison of Synthetic Methods for this compound
Method Starting Materials Catalyst/Reagents Reaction Conditions Yield (%) Reference
One-Pot Boronic Acid Catalysis 3,4-Dimethoxyphenol, 3-Methyl-2-butenalPhenylboronic acid, Benzoic acidToluene, 100 °C92[1]
Two-Step Synthesis 2,4-dihydroxy-5,6-dimethoxyacetophenone3-methylbut-2-enoic acid, NaBH4, p-TsOHPyridine, Benzene53-61 (overall)[2]
Copper-Catalyzed Synthesis 3,4-Dimethoxycinnamic acidCopper-based catalyst, Isopropanol, 1,4-Dicyanonaphthalene80-120 °C, Irradiation>50[3]

Experimental Protocols

Detailed Methodology for One-Pot Synthesis of this compound via Boronic Acid Catalysis[1]

Materials:

  • 3,4-Dimethoxyphenol

  • 3-Methyl-2-butenal (Prenal)

  • Phenylboronic Acid

  • Benzoic Acid

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,4-dimethoxyphenol (1.0 eq), phenylboronic acid (0.2 eq), and benzoic acid (0.2 eq).

  • Addition of Reagents: Add anhydrous toluene to the flask to dissolve the solids.

  • Reaction Initiation: Heat the mixture to 100 °C. Once the solution is refluxing, add 3-methyl-2-butenal (2.0 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 9:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).

  • Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a pale yellow oil, which should solidify upon standing. Confirm the identity and purity of the product using NMR and mass spectrometry.

Mandatory Visualization

precocene_ii_synthesis_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol Reaction_Vessel Reaction Vessel (Toluene, 100°C) 3,4-Dimethoxyphenol->Reaction_Vessel 3-Methyl-2-butenal 3-Methyl-2-butenal 3-Methyl-2-butenal->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Reaction Completion Catalysts Phenylboronic Acid Benzoic Acid Catalysts->Reaction_Vessel Purification Column Chromatography Workup->Purification Precocene_II This compound Purification->Precocene_II

Caption: Workflow for the one-pot synthesis of this compound.

References

Validation & Comparative

Precocene II: Confirming Anti-Juvenile Hormone Effects Through Hormone Replacement Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Precocene II, a naturally derived chromene from the plant Ageratum houstonianum, has been a subject of significant interest in insect endocrinology and pest management due to its potent anti-juvenile hormone (AJH) activity. This guide provides a comparative analysis of the effects of this compound and demonstrates how hormone replacement therapy can unequivocally confirm its mechanism of action. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies.

Executive Summary

This compound acts as an "anti-hormone" by selectively destroying the corpora allata, the glands responsible for synthesizing juvenile hormone (JH) in insects. This leads to a JH deficiency, resulting in premature metamorphosis in larval stages and sterilization in adults. The definitive confirmation of this mechanism is achieved through "rescue" experiments, where the detrimental effects of this compound are reversed by the subsequent application of exogenous juvenile hormone. This guide will delve into the quantitative effects of this compound, the restorative impact of JH replacement, and the detailed protocols required to conduct these confirmatory studies.

Data Presentation: Quantitative Effects of this compound and Juvenile Hormone Replacement

The following tables summarize the quantitative data from various studies, illustrating the impact of this compound on insect development and the reversal of these effects with juvenile hormone (JH) supplementation.

SpeciesInstar TreatedTreatmentConcentration/Dose% Precocious Metamorphosis% MortalityCitation
Rhodnius prolixus-This compound-Induced-[1]
This compound + JH-Prevented-[1]
Triatoma dimidiata-This compound-Induced-[1]
This compound + JH-Prevented-[1]
Euprepocnemis plorans plorans2ndThis compound10 µg/cm²3.33% (skipped 3rd instar)-[2]
4thThis compound20-40 µg/cm²Observed (adultoids)-[2]
Spodoptera littoralis4thThis compoundLC50: 128.53 mg/lMorphogenic abnormalities50%[3]

Table 1: Effects of this compound on Metamorphosis and Mortality. This table highlights the induction of precocious metamorphosis and mortality rates following this compound treatment in various insect species. The data clearly shows that hormone replacement can prevent these effects.

SpeciesInstar/Stage TreatedTreatmentConcentration/DoseEffect on ReproductionCitation
Rhodnius prolixusAdult FemaleThis compound-Prevented oogenesis[1]
Oncopeltus fasciatusAdult FemaleThis compound-Inhibition of vitellogenesis[4]
This compound + JH I-Effects counteracted[4]
Schistocerca gregaria5th Instar & AdultThis compound150 µg (cumulative)Inhibited pheromone production[5]

Table 2: Effects of this compound on Reproduction. This table demonstrates the sterilizing effects of this compound on adult insects and the potential for reversal with JH application.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for investigating the anti-juvenile hormone effects of this compound and its confirmation with hormone replacement.

Topical Application
  • Preparation of Solutions:

    • Dissolve this compound in a suitable solvent, typically acetone, to achieve the desired concentrations (e.g., 10, 20, 40, 60 µg/µl).

    • Prepare a solution of juvenile hormone (e.g., JH I or JH III) in the same solvent.

  • Application:

    • Apply a small, precise volume (e.g., 1-5 µl) of the this compound solution to the dorsal or ventral abdomen of the insect using a calibrated micropipette.

    • For the hormone replacement group, apply the JH solution to a separate cohort of this compound-treated insects, typically 24 hours after the initial treatment.

    • A control group should be treated with the solvent alone.

  • Observation:

    • Monitor the insects daily for signs of precocious metamorphosis (e.g., premature development of adult characteristics), mortality, and behavioral changes.

    • Record the duration of each instar and the timing of molting.

Injection Method
  • Preparation of Solutions:

    • Dissolve this compound in a carrier oil (e.g., olive oil) to the desired concentration.

    • Prepare a separate JH solution in the same carrier.

  • Injection:

    • Using a fine glass needle and a microinjector, inject a small volume (e.g., 5 µl) of the this compound solution into the insect's hemocoel, typically between the abdominal sternites.

    • For the hormone replacement group, inject the JH solution into this compound-treated insects.

    • The control group receives an injection of the carrier oil only.

  • Post-injection Care and Observation:

    • House the insects under standard rearing conditions.

    • Observe and record developmental and reproductive parameters as described for topical application.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the underlying signaling pathway, providing a clear visual representation of the concepts discussed.

G cluster_0 Experimental Groups cluster_1 Treatment Application cluster_2 Observed Outcomes A Control Group (Solvent Only) D Topical Application or Injection A->D B This compound Group B->D C This compound + JH Replacement Group C->D E Normal Development & Reproduction D->E F Precocious Metamorphosis & Sterility D->F G Rescue of Normal Phenotype D->G

Experimental workflow for confirming anti-JH effects.

G cluster_0 Endocrine Gland cluster_1 Hormone & Anti-Hormone cluster_2 Cellular Target cluster_3 Physiological Response cluster_4 Hormone Replacement CA Corpora Allata JH Juvenile Hormone (JH) CA->JH biosynthesis Receptor JH Receptor (Met/Gce) JH->Receptor binds Meta Metamorphosis JH->Meta inhibits P2 This compound P2->CA destroys Larval Maintenance of Larval Characters Receptor->Larval activates JH_rep Exogenous JH JH_rep->Receptor binds & rescues

Juvenile hormone signaling and this compound intervention.

Conclusion

The collective evidence strongly supports the role of this compound as a potent anti-juvenile hormone agent. Its ability to induce precocious metamorphosis and sterility, coupled with the consistent reversal of these effects by juvenile hormone replacement therapy, provides a robust model for studying JH-regulated processes in insects. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the intricacies of insect endocrinology and develop novel pest management strategies. The targeted destruction of the corpora allata by this compound remains a compelling mechanism for disrupting insect development and reproduction, underscoring its value as a tool in both basic and applied entomological research.

References

Precocene II Outperforms Precocene I in Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Precocene II demonstrates superior efficacy over its structural analog, Precocene I, in both insecticidal and antifungal applications, according to a comprehensive review of available experimental data. This heightened potency is attributed to distinct mechanisms of action at the cellular level. While both compounds are recognized for their anti-juvenile hormone (anti-JH) activity in insects, this compound exhibits a broader and more potent range of biological effects.

Precocene I and this compound are naturally occurring chromene derivatives isolated from the plant Ageratum houstonianum. Their ability to disrupt insect development by interfering with juvenile hormone synthesis has made them subjects of interest for pest management strategies. However, comparative studies reveal significant differences in their biological activity.

Quantitative Comparison of Efficacy

Experimental data highlights the superior performance of this compound in various bioassays.

CompoundTarget OrganismAssay TypeEfficacy Metric (LC50/EC50)Reference
Precocene I Aedes albopictus (4th instar larvae)Larvicidal Activity43.55 µg/ml[1]
This compound Aedes albopictus (4th instar larvae)Larvicidal Activity41.63 µg/ml[1]
Precocene I Aspergillus nigerAntifungal Activity (Mycelial Growth)~3x less effective than this compound[2]
This compound Aspergillus nigerAntifungal Activity (Mycelial Growth)More effective than Precocene I[2]
Precocene I Spodoptera littoralis (5th instar larvae)Insecticidal Activity (Topical)LD50: 70.48 µ g/larva [3]
This compound Spodoptera littoralis (4th instar larvae)Insecticidal Activity (Leaf Dipping)LC50: 128.53 mg/l[4]
Precocene I Eurygaster integriceps (5-day old eggs)Ovicidal ActivityLC50: 15 µg/mL[5]

Disclaimer: The insecticidal data for Spodoptera littoralis and Eurygaster integriceps are from separate studies with different methodologies and cannot be directly compared for potency. However, they are presented to illustrate the range of activities of each compound.

The data clearly indicates that while both compounds are effective, this compound shows a slight edge in larvicidal activity against Aedes albopictus and is significantly more potent in its antifungal action against Aspergillus niger.[1][2]

Mechanisms of Action: A Tale of Two Pathways

The differing efficacy of Precocene I and II can be traced to their distinct molecular interactions.

Precocene I primarily functions as an inhibitor of cytochrome P450 enzymes within the insect's corpora allata, the glands responsible for juvenile hormone synthesis.[6][7] By disrupting these enzymes, Precocene I effectively halts the production of juvenile hormone, leading to premature metamorphosis in larval stages and sterility in adults.[8]

Precocene I Precocene I Corpora Allata Corpora Allata Precocene I->Corpora Allata Inhibition Inhibition Precocene I->Inhibition Cytochrome P450 Enzymes Cytochrome P450 Enzymes Corpora Allata->Cytochrome P450 Enzymes Juvenile Hormone Synthesis Juvenile Hormone Synthesis Cytochrome P450 Enzymes->Juvenile Hormone Synthesis Catalyzes Disrupted Development Disrupted Development Juvenile Hormone Synthesis->Disrupted Development Leads to Normal Development Inhibition->Cytochrome P450 Enzymes Inhibits Inhibition->Juvenile Hormone Synthesis Blocks

Precocene I Mechanism of Action

This compound , while also exhibiting anti-JH effects, possesses a secondary and potent mechanism of action, particularly evident in its antifungal properties. It has been shown to bind to the Voltage-Dependent Anion Channel (VDAC) in the mitochondrial outer membrane.[9][10][11] This binding event leads to an increase in mitochondrial superoxide levels, inducing oxidative stress and subsequent cellular damage.[9][10][11] This mitochondrial disruption is thought to contribute to its broader biological activity and may also play a role in its insecticidal effects.[9]

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion VDAC VDAC This compound->VDAC Binds to Mitochondrion->VDAC Superoxide (ROS) Production Superoxide (ROS) Production VDAC->Superoxide (ROS) Production Increases Oxidative Stress Oxidative Stress Superoxide (ROS) Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

This compound Mitochondrial Mechanism

Experimental Protocols

Insecticidal Bioassay (Larvicidal Activity)

This protocol is adapted from studies on the larvicidal effects of precocenes on mosquito larvae.[1]

cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Prepare Test Containers Test Containers Serial Dilutions->Test Containers Add to Introduce Larvae Introduce Larvae Test Containers->Introduce Larvae 20-25 larvae/container Incubation Incubation Introduce Larvae->Incubation 24h at 27±2°C Mortality Count Mortality Count Incubation->Mortality Count LC50 Calculation LC50 Calculation Mortality Count->LC50 Calculation Probit Analysis

Workflow for Larvicidal Bioassay
  • Preparation of Test Solutions: Stock solutions of Precocene I and this compound are prepared in a suitable solvent (e.g., ethanol). A series of dilutions are then made to achieve the desired test concentrations.

  • Experimental Setup: Twenty to twenty-five 4th instar larvae are placed in beakers containing the test solutions. A control group with the solvent alone is also prepared. Each concentration is tested in triplicate.

  • Incubation: The beakers are maintained at a constant temperature (e.g., 27 ± 2°C) for 24 hours.

  • Data Collection and Analysis: After the incubation period, the number of dead larvae in each beaker is recorded. The percentage mortality is calculated and corrected using Abbott's formula. The LC50 (lethal concentration required to kill 50% of the population) is then determined using probit analysis.

Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is based on the poisoned food technique used to assess the antifungal activity of precocenes.[2]

  • Preparation of Poisoned Media: Precocene I and this compound are dissolved in a solvent and added to molten potato dextrose agar (PDA) at various concentrations. The agar is then poured into sterile Petri plates.

  • Inoculation: A mycelial disc from a young, actively growing culture of the test fungus (e.g., Aspergillus niger) is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28 ± 2°C) for a specified period.

  • Data Measurement and Analysis: The radial growth of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to a control plate containing no precocene. The EC50 (effective concentration to inhibit 50% of growth) is determined from the dose-response curve.

Conclusion

The available evidence strongly suggests that this compound is a more potent bioactive compound than Precocene I. Its dual mechanism of action, targeting both juvenile hormone synthesis and mitochondrial function, likely contributes to its enhanced efficacy. This makes this compound a more promising candidate for the development of novel insecticides and antifungal agents. Further research focusing on direct, side-by-side comparisons of their insecticidal activity across a broader range of pest species is warranted to fully elucidate their relative potential in agricultural and public health applications.

References

A Comparative Analysis of Precocene II and Methoprene as Insect Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of insect pest management, insect growth regulators (IGRs) represent a class of compounds that disrupt the normal developmental processes of insects, offering a more targeted and potentially safer alternative to conventional insecticides. Among these, Precocene II and Methoprene stand out due to their distinct mechanisms of action on the endocrine system of insects. This guide provides a detailed comparison of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Mechanism of Action: A Tale of Two Hormonal Modulators

The fundamental difference between this compound and Methoprene lies in their opposing effects on juvenile hormone (JH), a critical regulator of insect development and reproduction.

This compound: An Anti-Juvenile Hormone Agent

This compound, a chromene derivative isolated from the plant Ageratum houstonianum, acts as an anti-juvenile hormone agent.[1] It functions by inhibiting the biosynthesis of juvenile hormone in the corpora allata, the endocrine glands responsible for JH production.[2][3] This inhibition is believed to occur through a process of lethal metabolism within the corpora allata cells, where this compound is converted into a reactive epoxide that alkylates cellular macromolecules, leading to cell death and a subsequent deficiency in JH.[4] This JH deficit induces premature metamorphosis in immature insects and can cause sterility in adults.[2][4]

Methoprene: A Juvenile Hormone Analog

In contrast, Methoprene is a juvenile hormone analog (JHA), meaning it mimics the structure and biological activity of natural JH.[5][6] By binding to JH receptors, Methoprene artificially maintains a high titer of JH-like activity in the insect's hemolymph. This sustained hormonal signal disrupts the precise timing of developmental events.[7] In immature insects, the presence of Methoprene at a time when JH levels should be low prevents the molt to the adult stage, leading to the formation of non-viable larval-pupal intermediates or preventing adult emergence.[6][8][9] It can also interfere with reproduction and diapause in adult insects.[10]

Comparative Efficacy and Effects

The differing modes of action of this compound and Methoprene result in a range of distinct and sometimes overlapping biological effects.

FeatureThis compoundMethoprene
Primary Effect Induces precocious metamorphosis, sterilityInhibits metamorphosis, disrupts reproduction
Target Life Stage Primarily early larval instarsPrimarily late larval/pupal stages
Observed Effects Production of "precocious" miniature adults, inhibition of oogenesis, antifeedant activity[2][11]Formation of larval-pupal intermediates, failure of adult emergence, termination of diapause[8][9][10]
Toxicity Can be cytotoxic to corpora allata cells[4] and has shown toxicity to vertebrates in high doses[12]Generally low acute toxicity to vertebrates, but can have sublethal effects on non-target organisms[5][7]

Experimental Data Summary

The following table summarizes quantitative data from various studies to provide a comparative overview of the potency of this compound and Methoprene. It is important to note that direct comparisons of efficacy can be challenging due to variations in experimental protocols, target species, and formulation of the compounds.

CompoundInsect SpeciesParameterValueReference
This compound Spodoptera littoralis (Cotton Leafworm)LC105.59 mg/l[13]
LC2524.69 mg/l[13]
LC50128.53 mg/l[13]
Methoprene Aedes aegypti (Yellow Fever Mosquito)IE50 (Inhibition of Emergence)0.505 ppb[14]
IE90 (Inhibition of Emergence)4.559 ppb[14]
Culex pipiens (Common House Mosquito)IE50 (Inhibition of Emergence)0.428 ppb[14]
Aedes albopictus (Asian Tiger Mosquito)IE50 (Inhibition of Emergence)1.818 ppb[14]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound and Methoprene.

Protocol 1: Evaluation of this compound Toxicity in Spodoptera littoralis

Objective: To determine the lethal concentrations (LC10, LC25, LC50) of this compound on the 4th instar larvae of the cotton leafworm, Spodoptera littoralis.

Methodology:

  • Insect Rearing: S. littoralis larvae are reared on a castor oil plant leaf-based diet under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 12:12 L:D photoperiod).

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations to be tested.

  • Bioassay:

    • Fourth instar larvae of uniform age and size are selected for the experiment.

    • Castor oil plant leaves are dipped in the respective this compound solutions for a standardized duration (e.g., 10 seconds) and allowed to air dry. Control leaves are dipped in the solvent alone.

    • Treated leaves are placed in individual Petri dishes, and one larva is introduced into each dish.

    • A sufficient number of larvae (e.g., 30) are used for each concentration and the control.

  • Data Collection and Analysis:

    • Larval mortality is recorded at 24-hour intervals for a specified period (e.g., 72 hours).

    • The corrected mortality is calculated using Abbott's formula to account for any mortality in the control group.

    • The mortality data is subjected to probit analysis to determine the LC10, LC25, and LC50 values.[13]

Protocol 2: Evaluation of Methoprene Efficacy (Inhibition of Emergence) in Mosquitoes

Objective: To determine the concentration of Methoprene that inhibits the emergence of 50% (IE50) and 90% (IE90) of adult mosquitoes.

Methodology:

  • Mosquito Rearing: Mosquito larvae (e.g., Aedes aegypti) are reared in enamel pans with a standard larval diet under controlled conditions (e.g., 27±2°C, 80±10% RH, 14:10 L:D photoperiod).

  • Preparation of Methoprene Solutions: A stock solution of Methoprene is prepared in a suitable solvent (e.g., ethanol). A series of dilutions are made in distilled water to achieve the desired test concentrations.

  • Bioassay:

    • Late 3rd or early 4th instar larvae are selected for the bioassay.

    • A specified number of larvae (e.g., 25) are placed in beakers containing a standard volume of distilled water (e.g., 100 ml).

    • The appropriate amount of the Methoprene solution is added to each beaker to achieve the target concentration. A control group with only the solvent is also included.

    • A small amount of larval food is added to each beaker.

  • Data Collection and Analysis:

    • The beakers are monitored daily. The number of dead larvae, dead pupae, and successfully emerged adults are recorded.

    • The inhibition of emergence is calculated as the total mortality (larval and pupal) plus the number of incompletely emerged adults.

    • The corrected inhibition of emergence is calculated using Abbott's formula.

    • The data is subjected to probit analysis to determine the IE50 and IE90 values.[14][15]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hormonal signaling pathways affected by this compound and Methoprene, and a typical experimental workflow for evaluating these compounds.

G cluster_precocene This compound Pathway cluster_methoprene Methoprene Pathway P2 This compound CA Corpora Allata P2->CA Inhibits JH_Synth Juvenile Hormone Biosynthesis CA->JH_Synth JH Juvenile Hormone JH_Synth->JH Metho Methoprene JHR Juvenile Hormone Receptor Metho->JHR Mimics JH & Binds Gene_Exp Gene Expression JHR->Gene_Exp Maintains Larval Gene Program Dev Normal Development (Metamorphosis) Gene_Exp->Dev Inhibits

Figure 1: Contrasting mechanisms of this compound and Methoprene.

G cluster_workflow IGR Evaluation Workflow start Insect Rearing prep Prepare IGR Solutions start->prep bioassay Perform Bioassay (e.g., Larval Exposure) start->bioassay prep->bioassay data Record Mortality/ Emergence Inhibition bioassay->data analysis Statistical Analysis (e.g., Probit) data->analysis results Determine LC50/IE50 analysis->results

Figure 2: A generalized experimental workflow for IGR evaluation.

References

A Comparative Guide to Validating Precocene II Binding to the Voltage-Dependent Anion Channel (VDAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Precocene II and other known ligands that bind to the Voltage-Dependent Anion Channel (VDAC), a key protein in the outer mitochondrial membrane that regulates metabolism and apoptosis. We present available binding data, detail common experimental protocols for validation, and illustrate relevant biological pathways and workflows.

Introduction to VDAC and this compound

The Voltage-Dependent Anion Channel (VDAC) is a crucial gatekeeper of the mitochondria, controlling the flux of ions and metabolites between the mitochondria and the cytosol.[1] In mammals, three isoforms (VDAC1, VDAC2, and VDAC3) have been identified, with VDAC1 being the most abundant and a key player in mitochondria-mediated apoptosis.[1] The modulation of VDAC activity through small molecules presents a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.

This compound, a compound found in essential oils, has been identified as a VDAC-binding molecule.[2][3] Research indicates that its interaction with VDAC in the fungus Fusarium graminearum leads to an increase in mitochondrial superoxide levels, which in turn inhibits the production of trichothecene mycotoxins.[2][4] While the binding has been confirmed through affinity purification methods, direct quantitative binding affinity data, such as a dissociation constant (Kd), is not yet available in the scientific literature. However, a study has reported a half-maximal inhibitory concentration (IC50) of 1.2 µM for the downstream effect of inhibiting trichothecene production.[2]

Comparative Analysis of VDAC Ligands

To provide a clear comparison, the following table summarizes the binding affinities of several known VDAC inhibitors. It is important to note that the IC50 value for this compound represents a functional outcome rather than a direct binding affinity, and thus is not directly comparable to the Kd values of the other compounds.

CompoundTarget VDAC Isoform(s)Binding Affinity (Kd)Comments
This compound VDAC (in F. graminearum)Not ReportedIC50 for inhibition of trichothecene production is 1.2 µM.[2]
Erastin VDAC2, VDAC3112 nMA potent inducer of ferroptosis; does not interact with VDAC1.
AKOS-22 VDAC115.4 µMInhibits VDAC1 oligomerization and apoptosis.
VBIT-4 VDAC117 µMInhibits VDAC1 oligomerization.
VBIT-3 VDAC131.3 µMAn inhibitor of VDAC1 oligomerization.
DIDS VDAC1Not ReportedInteraction confirmed by affinity chromatography. An inhibitor of anion exchange.

Experimental Protocols for Validating Protein-Ligand Binding

To determine the binding affinity of compounds like this compound to VDAC, several biophysical techniques can be employed. Below are detailed methodologies for two common and robust approaches: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., small molecule) and an analyte (e.g., protein) by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Protein Immobilization:

    • Recombinantly express and purify the VDAC protein.

    • Activate the surface of a sensor chip (e.g., a CM5 chip) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified VDAC protein (typically 20-50 µg/mL in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule ligand (e.g., this compound) in a suitable running buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

    • Inject the ligand solutions over the immobilized VDAC surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time, which are recorded as a sensorgram (response units vs. time).

    • Regenerate the sensor surface between injections with a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound ligand.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Methodology:

  • Sample Preparation:

    • Express and purify the VDAC protein. Dialyze the protein extensively against the desired buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve the small molecule ligand (e.g., this compound) in the same dialysis buffer to minimize heat of dilution effects.

    • Thoroughly degas both the protein and ligand solutions before the experiment.

  • Titration:

    • Load the purified VDAC protein into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to calculate the Ka (and thus Kd = 1/Ka), ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Visualizing Workflows and Pathways

To better illustrate the processes involved in validating VDAC-ligand binding and the potential downstream consequences, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Purify VDAC Protein p3 Immobilize VDAC on SPR Sensor Chip p1->p3 p2 Prepare Ligand Stock (e.g., this compound) r1 Inject Ligand over Immobilized VDAC p2->r1 p3->r1 r2 Measure Association/ Dissociation r1->r2 Repeat with different concentrations r3 Regenerate Surface r2->r3 Repeat with different concentrations a1 Generate Sensorgrams r2->a1 r3->r1 Repeat with different concentrations a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, Kd a2->a3

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

G precocene This compound vdac VDAC precocene->vdac Binds to ros Increased Mitochondrial Superoxide (ROS) vdac->ros Leads to stress Oxidative Stress ros->stress inhibition Inhibition of Trichothecene Production stress->inhibition

Caption: Putative signaling pathway of this compound action in F. graminearum.[2]

Conclusion

Validating the binding of small molecules like this compound to VDAC is a critical step in understanding their mechanism of action and potential for therapeutic development. While direct quantitative binding data for this compound is currently lacking, its confirmed interaction with VDAC and its downstream biological effects make it an interesting compound for further study. The use of robust biophysical methods such as SPR and ITC will be essential in fully characterizing its binding profile and enabling a more direct comparison with other VDAC ligands. This guide provides the foundational information and experimental frameworks necessary for researchers to pursue these validation studies.

References

Cross-Species Sensitivity to Precocene II in Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensitivity of various insect species to Precocene II, a naturally occurring anti-juvenile hormone agent. By summarizing key experimental data, detailing methodologies, and illustrating relevant biological pathways and workflows, this document serves as a valuable resource for researchers investigating insect endocrinology and developing novel pest control strategies.

Data Presentation: Comparative Sensitivity to this compound

The following table summarizes the reported lethal and effective doses of this compound across a range of insect species from different orders. This quantitative data highlights the significant variation in sensitivity to this anti-juvenile hormone compound.

Insect OrderSpeciesDevelopmental StageBioassay MethodEndpointValueReference
Hemiptera Rhodnius prolixusNymphsFumigationEC50 (Precocious Metamorphosis)Similar to T. dimidiata[1]
Triatoma dimidiataNymphsContact/FumigationEC50 (Precocious Metamorphosis)Not specified, similar to R. prolixus[1]
Oncopeltus fasciatus2nd Instar NymphsPetri Dish CoatingPrecocious Metamorphosis0.4 - 0.7 µg/cm²[2]
Lepidoptera Spodoptera littoralis4th Instar LarvaeLeaf DippingLC105.59 mg/L[3]
LC2524.69 mg/L[3]
LC50128.53 mg/L[3]
Orthoptera Euprepocnemis plorans plorans2nd Instar NymphsContactLD500.388 µg/cm²[4]
4th Instar NymphsContactLD5017.022 µg/cm²[4]
Heteracris littoralis4th Instar NymphsTopical ApplicationED50 (Precocious Metamorphosis)33 µ g/nymph [5]
5th Instar NymphsTopical ApplicationED50 (Precocious Metamorphosis)45 µ g/nymph [5]
Blattodea Periplaneta americanaAdultIn vitro (Corpora Allata)JH Biosynthesis Inhibition≥ 1 mM
Diptera Drosophila melanogasterAdult FemalesMediumInhibition of VitellogenesisDose-dependent[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of common protocols used to assess this compound sensitivity in insects.

Topical Application

This method involves the direct application of a known concentration of this compound, typically dissolved in a solvent like acetone, to the dorsal thorax or abdomen of an insect.

  • Preparation of this compound Solution: A stock solution of this compound is prepared in a volatile solvent (e.g., acetone). Serial dilutions are made to obtain the desired concentrations.

  • Application: A micropipette or microsyringe is used to apply a precise volume (e.g., 1 µL) of the solution to the insect's cuticle. Control insects are treated with the solvent alone.

  • Observation: Treated insects are housed under controlled conditions (temperature, humidity, photoperiod) and monitored for effects such as mortality, developmental abnormalities (e.g., precocious metamorphosis), and reproductive changes.[5]

Contact Exposure

In this method, insects are exposed to a surface treated with this compound.

  • Petri Dish Coating: A solution of this compound in a volatile solvent is evenly applied to the inner surface of a Petri dish.[2] After the solvent evaporates, insects are introduced into the dish.

  • Fumigation: Insects are placed in a sealed container with a source of this compound, allowing for exposure to the vapor phase of the compound.[1][7]

  • Leaf Dipping: For herbivorous insects, leaves are dipped into a this compound solution for a set period (e.g., 30 seconds), allowed to dry, and then provided as food to the insects.[3]

Dietary Assay

This compound is incorporated into the insect's artificial diet.

  • Diet Preparation: A stock solution of this compound is mixed into the artificial diet medium before it solidifies. The final concentration in the diet is calculated.

  • Feeding: The prepared diet is provided to the insects. A control group receives a diet containing only the solvent.

  • Assessment: The effects on development, mortality, and other physiological parameters are recorded over time.[8]

Signaling Pathways and Mechanisms

The primary mechanism of action of this compound is the inhibition of juvenile hormone (JH) biosynthesis through a cytotoxic effect on the corpora allata, the glands responsible for JH production.

Juvenile_Hormone_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Farnesol Farnesol FPP->Farnesol Farnesal Farnesal Farnesol->Farnesal FarnesoicAcid Farnesoic Acid Farnesal->FarnesoicAcid MethylFarnesoate Methyl Farnesoate FarnesoicAcid->MethylFarnesoate JH acid methyltransferase JHIII Juvenile Hormone III MethylFarnesoate->JHIII Epoxidase PrecoceneII This compound EpoxidaseNode Epoxidase (in Corpora Allata) PrecoceneII->EpoxidaseNode ReactiveEpoxide This compound Reactive Epoxide EpoxidaseNode->ReactiveEpoxide CellDeath Corpora Allata Cell Death ReactiveEpoxide->CellDeath Cytotoxicity CellDeath->JHIII Inhibition of JH Biosynthesis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis InsectRearing Insect Rearing (Synchronized Population) Bioassay Bioassay (e.g., Topical, Contact, Dietary) InsectRearing->Bioassay PrecocenePrep This compound Stock Solution Preparation PrecocenePrep->Bioassay ControlGroup Control Group (Solvent Only) Bioassay->ControlGroup TreatmentGroups Treatment Groups (Serial Dilutions of this compound) Bioassay->TreatmentGroups DataCollection Data Collection (Mortality, Development, etc.) ControlGroup->DataCollection TreatmentGroups->DataCollection StatisticalAnalysis Statistical Analysis (e.g., Probit Analysis for LD50/LC50) DataCollection->StatisticalAnalysis

References

A Comparative Analysis of Precocene II and Pyriproxyfen on Insect Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between insect growth regulators is paramount for effective and targeted pest management strategies. This guide provides a detailed comparative analysis of two prominent compounds, Precocene II and Pyriproxyfen, focusing on their divergent mechanisms of action and resultant impacts on insect development.

This compound, a naturally derived chromene, acts as an anti-juvenile hormone agent, inducing premature metamorphosis and sterilizing adult insects by destroying the very source of juvenile hormone (JH). In stark contrast, pyriproxyfen, a pyridine-based synthetic molecule, functions as a potent juvenile hormone mimic, disrupting the normal developmental programming of insects and leading to fatal abnormalities during metamorphosis and a significant reduction in reproductive fitness. This guide will delve into the quantitative differences in their biological activity, provide detailed experimental protocols for their evaluation, and visualize their distinct signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the lethal concentrations and effects on reproduction for this compound and Pyriproxyfen across various insect species, providing a clear comparison of their potency and spectrum of activity.

Table 1: Comparative Larvicidal and Nymphalidal Activity (LC50)

CompoundInsect SpeciesDevelopmental StageLC50Reference
This compound Spodoptera littoralis4th Instar Larvae128.53 mg/L[1][2]
Euprepocnemis plorans plorans2nd Instar Nymphs0.388 µg/cm²[3]
Euprepocnemis plorans plorans4th Instar Nymphs17.022 µg/cm²[3]
Pyriproxyfen Aedes aegyptiLarvae1.009 ppm[4]
Aedes albopictus3rd Instar Larvae0.029 µg/L[5]
Spodoptera mauritia3rd Instar Larvae14.13 µ g/larva [6]
Spodoptera mauritia4th Instar Larvae15.85 µ g/larva [6]
Spodoptera mauritia5th Instar Larvae39.81 µ g/larva [6]
Spodoptera mauritia6th Instar Larvae316.20 µ g/larva [6]
Agrotis ipsilon4th Instar Larvae65.95 ppm[7]
Agrotis ipsilon5th Instar Larvae99.90 ppm[7]

Table 2: Comparative Effects on Insect Reproduction

CompoundInsect SpeciesEffectQuantitative DataReference
This compound Rhodnius prolixusOogenesis PreventionTreatment of newly emerged females prevented oogenesis.[8]
Triatoma dimidiataOogenesis PreventionHighly toxic to adult females, preventing oogenesis.[8]
Sarcophaga ruficornisOvarian MorphologyCaused degeneration of follicles and abnormal ovarian fusion.[5]
Pyriproxyfen Aedes aegyptiFecundity & Fertility InhibitionFecundity inhibition: 24.0% - 34.3%; Fertility inhibition: 40.0% - 55.0%[9]
Aedes albopictusFecundity & Hatch Rate ReductionFecundity: ~50% reduction; Hatch rate: ~80-90% reduction[10][11]
Bombyx moriFecundity & Hatch Rate Reduction1 µg/L: Average eggs/moth decreased from 459 to 370; Hatch rate decreased from 98.47% to 89.43%[12][13]
Spodoptera lituraFecundity & Longevity100 µg topical dose decreased egg laying and shortened lifespan.[14][15][16]
Drosophila melanogasterReproduction ReductionSignificant decrease in reproduction observed.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for evaluating the effects of this compound and Pyriproxyfen.

Protocol 1: Topical Application Bioassay for Larvicidal/Nymphalidal Activity

This protocol is adapted for determining the lethal dose (LD50) of a compound when applied directly to the insect cuticle.[3][9][17][18][19]

1. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound (this compound or Pyriproxyfen) in a suitable solvent (e.g., acetone).
  • Perform serial dilutions of the stock solution to obtain a range of 5-7 concentrations that are expected to cause between 10% and 90% mortality.
  • A solvent-only control must be included.

2. Insect Rearing and Selection:

  • Rear insects under controlled conditions of temperature, humidity, and photoperiod.
  • Select healthy, uniformly sized larvae or nymphs of the desired instar for the assay.

3. Application of the Compound:

  • Anesthetize the insects briefly using CO2 or by chilling them on a cold plate.
  • Using a micro-applicator or a fine-tipped syringe, apply a precise volume (e.g., 0.2-1.0 µL) of the test solution to the dorsal thorax of each insect.
  • Treat a minimum of 20-30 insects per concentration and for the control group.

4. Post-Treatment Observation:

  • Place the treated insects in clean containers with access to food and water.
  • Maintain the insects under the same controlled environmental conditions as rearing.
  • Record mortality at 24, 48, and 72 hours post-treatment. Mortality is defined as the inability to move when gently prodded with a fine brush.

5. Data Analysis:

  • Correct for control mortality using Abbott's formula if it is between 5% and 20%.
  • Perform probit analysis on the mortality data to calculate the LD50 values and their 95% confidence intervals.

Protocol 2: Fecundity and Fertility Bioassay

This protocol is designed to quantify the sublethal effects of the compounds on the reproductive capacity of adult insects.[10][11][15][20][21]

1. Insect Treatment:

  • Treat newly emerged adult females with a sublethal concentration of the test compound, determined from previous toxicity assays. Application can be topical (as in Protocol 1) or through feeding (by incorporating the compound into the diet).
  • A control group treated with solvent or an untreated diet must be maintained.

2. Mating and Oviposition:

  • Pair individual treated females with untreated, sexually mature males in separate oviposition chambers.
  • Provide an appropriate oviposition substrate (e.g., filter paper, cotton ball soaked in a specific solution, or a host plant leaf).
  • Provide a continuous supply of food and water.

3. Data Collection:

  • Fecundity: Count the total number of eggs laid by each female throughout her lifespan or a defined period.
  • Fertility: Collect the eggs and incubate them under optimal conditions. Count the number of hatched larvae to determine the hatch rate (fertility).

4. Data Analysis:

  • Calculate the average number of eggs laid per female for both treated and control groups.
  • Calculate the average percentage of egg hatch for both groups.
  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences in fecundity and fertility between the treated and control groups.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the molecular mechanisms of action and a typical experimental workflow.

precocene_pathway cluster_insect Insect Endocrine System cluster_action This compound Action CA Corpora Allata JH Juvenile Hormone (JH) CA->JH Biosynthesis Target Target Tissues (e.g., Epidermis) JH->Target Binds to Receptor Dev Normal Larval Development & Metamorphosis Target->Dev Regulates Gene Expression Precocene This compound Epoxide Reactive Epoxide (Metabolite) Precocene->Epoxide Metabolic Activation in CA Destroyed_CA Destroyed Corpora Allata Epoxide->Destroyed_CA Cytotoxic Alkylation No_JH JH Deficiency Destroyed_CA->No_JH Precocious Precocious Metamorphosis & Sterility No_JH->Precocious

Caption: Signaling Pathway of this compound.

pyriproxyfen_pathway cluster_normal_signaling Normal JH Signaling cluster_pyriproxyfen_action Pyriproxyfen Action JH Juvenile Hormone (JH) Met JH Receptor (Met) JH->Met Binds JH_Met JH-Met Complex Met->JH_Met DNA DNA (JH Response Elements) JH_Met->DNA Transcription Transcription of JH-responsive genes DNA->Transcription Normal_Dev Normal Development Transcription->Normal_Dev Pyriproxyfen Pyriproxyfen (JH Mimic) Met2 JH Receptor (Met) Pyriproxyfen->Met2 Binds as Agonist Pyr_Met Pyriproxyfen-Met Complex (Constitutively Active) Met2->Pyr_Met DNA2 DNA (JH Response Elements) Pyr_Met->DNA2 Abnormal_Transcription Continuous Transcription of JH-responsive genes DNA2->Abnormal_Transcription Disrupted_Dev Disrupted Metamorphosis & Reduced Reproduction Abnormal_Transcription->Disrupted_Dev

Caption: Signaling Pathway of Pyriproxyfen.

experimental_workflow cluster_setup Experimental Setup cluster_bioassays Bioassays cluster_data Data Collection & Analysis cluster_results Results Insect_Rearing Insect Rearing (Controlled Environment) Topical_Assay Topical Application Assay (Larvae/Nymphs) Insect_Rearing->Topical_Assay Repro_Assay Reproductive Assay (Adults) Insect_Rearing->Repro_Assay Compound_Prep Compound Preparation (this compound & Pyriproxyfen Serial Dilutions) Compound_Prep->Topical_Assay Compound_Prep->Repro_Assay Mortality Mortality Assessment (24, 48, 72h) Topical_Assay->Mortality Fecundity Fecundity Measurement (Egg Count) Repro_Assay->Fecundity Analysis Statistical Analysis (Probit, ANOVA) Mortality->Analysis Fertility Fertility Measurement (Hatch Rate) Fecundity->Fertility Fertility->Analysis LC50 LC50 Determination Analysis->LC50 Repro_Effects Quantification of Reproductive Effects Analysis->Repro_Effects Comparison Comparative Analysis LC50->Comparison Repro_Effects->Comparison

Caption: Experimental Workflow for Comparative Analysis.

Conclusion

The choice between this compound and Pyriproxyfen for insect control or research purposes depends critically on the desired outcome and the target insect's physiology. This compound offers a unique "anti-hormone" approach, effectively shutting down a key endocrine gland, which can be particularly useful for studying the roles of juvenile hormone and for controlling species where premature adulthood is lethal or prevents damage. Pyriproxyfen, with its potent juvenile hormone mimicry, provides a powerful tool for disrupting metamorphosis and reproduction, often at very low concentrations. Its effectiveness as a larvicide and its impact on adult fertility make it a valuable component of integrated pest management programs.[22] This guide provides the foundational data and methodologies to aid researchers in making informed decisions and designing robust experiments for the comparative analysis of these two important insect growth regulators.

References

A Comparative Guide to the Antifungal Specificity of Precocene II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the antifungal specificity of precocene II, a naturally occurring benzopyran derivative. By comparing its performance with established antifungal agents and presenting supporting experimental data, this document aims to inform research and development efforts in the field of mycology and drug discovery.

Mechanism of Action: A Unique Mitochondrial Target

This compound exerts its antifungal effects through a distinct mechanism of action that sets it apart from conventional antifungal drugs. Instead of targeting the cell wall or ergosterol biosynthesis, this compound's primary molecular target is the Voltage-Dependent Anion Channel (VDAC) , a protein located on the outer mitochondrial membrane.[1][2][3]

The binding of this compound to VDAC leads to a cascade of events within the fungal cell:

  • VDAC Interaction: this compound specifically binds to the VDAC protein.[2]

  • Increased Mitochondrial Superoxide: This binding event disrupts the normal function of the channel, causing a significant increase in the level of superoxide radicals within the mitochondria.[2]

  • Oxidative Stress and Disruption of Fungal Processes: The resulting oxidative stress is believed to be the primary driver of its antifungal effects. In fungi like Fusarium graminearum, this leads to the inhibition of mycotoxin production without necessarily halting fungal growth.[2][4] In other fungi, this mitochondrial disruption contributes to growth inhibition.[1]

This mechanism, centered on inducing mitochondrial dysfunction, represents a potentially valuable alternative to existing antifungal strategies, particularly in the context of growing resistance to conventional drugs.

G This compound Signaling Pathway in Fungi cluster_0 Mitochondrion precocene This compound vdac Voltage-Dependent Anion Channel (VDAC) (Outer Mitochondrial Membrane) precocene->vdac Binds to superoxide Increased Superoxide (O₂⁻) Levels vdac->superoxide Induces mito Mitochondrion ox_stress Oxidative Stress superoxide->ox_stress Leads to inhibition Inhibition of Fungal Processes (e.g., Mycotoxin Synthesis, Growth) ox_stress->inhibition

Caption: Proposed mechanism of action for this compound in fungal cells.

Quantitative Data on Antifungal Specificity

The specificity of this compound has been evaluated against several fungal species, primarily plant pathogens. The data, presented in terms of EC₅₀ (Effective Concentration causing 50% inhibition) and IC₅₀ (Inhibitory Concentration causing 50% inhibition), are summarized below.

Table 1: Antifungal Activity of this compound against Various Fungal Species

Fungal Species Common Association Parameter Value Reference(s)
Aspergillus niger Plant pathogen, Food contaminant EC₅₀ 106.8 µg/mL (~485 µM) [5]
Aspergillus niger Plant pathogen, Food contaminant EC₅₀ 0.8 µM [1]
Rhizoctonia solani Plant pathogen EC₅₀ 4.94 µg/mL (~22.4 µM) [5]
Fusarium graminearum Plant pathogen (mycotoxin producer) IC₅₀ 1.2 µM (for mycotoxin inhibition) [4]

| Sclerotium rolfsii | Plant pathogen | - | Complete inhibition at 80-100 ppm | |

Note on Aspergillus niger data: The significant discrepancy in reported EC₅₀ values may be due to differences in experimental protocols, strains, or endpoints measured. Researchers should consider these variations when designing experiments.

Comparison with Conventional Antifungal Agents

A direct comparison of this compound with market-leading antifungal drugs in a single study is not currently available in published literature. However, by juxtaposing the available data for this compound with typical MIC (Minimum Inhibitory Concentration) ranges for standard drugs, we can provide a preliminary assessment of its relative potency and spectrum.

Table 2: Comparative Antifungal Profiles

Antifungal Agent Class Primary Mechanism of Action Target Fungi Typical MIC/EC₅₀ Range
This compound Benzopyran VDAC binding, induces oxidative stress Aspergillus niger, Rhizoctonia solani, Fusarium graminearum ~22-485 µM
Fluconazole Azole Inhibits lanosterol 14-α-demethylase Candida spp., Cryptococcus neoformans 0.25 - 64 µg/mL

| Amphotericin B | Polyene | Binds to ergosterol, forming pores | Broad spectrum (yeasts and molds) | 0.03 - 2.0 µg/mL |

Disclaimer: The data in this table are compiled from different studies and should not be interpreted as a direct head-to-head comparison. The efficacy of any antifungal agent can vary significantly based on the fungal strain, inoculum size, and testing methodology.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antifungal activity.

Antifungal Susceptibility Testing: Poisoned Food Technique

This method is commonly used to evaluate the effect of a compound on the mycelial growth of filamentous fungi.

  • Materials:

    • Potato Dextrose Agar (PDA) or Czapek-Dox Agar (CDA)

    • This compound stock solution (in a suitable solvent like DMSO)

    • Sterile Petri dishes (90 mm)

    • Fungal culture of the test organism (e.g., Aspergillus niger, Rhizoctonia solani)

    • Sterile cork borer (5 mm diameter)

    • Incubator

  • Procedure:

    • Prepare the fungal growth medium (e.g., PDA) and sterilize by autoclaving.

    • Cool the medium to approximately 45-50°C.

    • Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate containing the same concentration of solvent (e.g., DMSO) used for the stock solution.

    • Mix gently and pour the agar into sterile Petri dishes. Allow the plates to solidify.

    • Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture.

    • Place the mycelial disc, face down, in the center of the prepared agar plates (both control and treated).

    • Incubate the plates at an optimal temperature for the test fungus (e.g., 25±2°C) for a period sufficient for the control plate to show full growth (typically 4-7 days).

    • Measure the radial growth (colony diameter) of the fungus in both control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] x 100 Where C = average diameter of the colony in the control plate, and T = average diameter of the colony in the treated plate.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the concentration.

G Workflow for Poisoned Food Technique start Start prep_media Prepare & Sterilize Fungal Growth Medium start->prep_media add_cpd Add this compound to Molten Agar at Various Concentrations prep_media->add_cpd pour_plates Pour Agar into Petri Dishes add_cpd->pour_plates inoculate Inoculate Center of Plates with Fungal Disc pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth (Colony Diameter) incubate->measure calculate Calculate % Inhibition and Determine EC₅₀ measure->calculate end End calculate->end

Caption: Experimental workflow for antifungal susceptibility testing.

Mycotoxin Production Inhibition Assay (Broth-Based)

This protocol is adapted from studies on Fusarium graminearum.

  • Materials:

    • Liquid growth medium suitable for mycotoxin production.

    • Fungal spore suspension of the test organism.

    • This compound stock solution.

    • Shaking incubator.

    • Analytical equipment for mycotoxin quantification (e.g., HPLC, LC-MS).

  • Procedure:

    • Prepare and sterilize the liquid growth medium.

    • Dispense the medium into sterile flasks.

    • Inoculate the flasks with a standardized fungal spore suspension.

    • Add this compound to the flasks to achieve the desired final concentrations. Include a solvent control.

    • Incubate the flasks in a shaking incubator under conditions known to promote mycotoxin production (e.g., 28°C for 4-7 days).

    • After incubation, separate the mycelium from the culture filtrate by filtration.

    • Dry the mycelium to determine the fungal biomass (to assess if the compound inhibits growth).

    • Extract the mycotoxin from the culture filtrate using an appropriate solvent (e.g., ethyl acetate).

    • Quantify the mycotoxin concentration using a calibrated analytical method like HPLC.

    • Calculate the percentage of mycotoxin inhibition relative to the solvent control and determine the IC₅₀ value.

Conclusion

This compound demonstrates a specific and, in some cases, potent antifungal activity, particularly against plant pathogenic fungi. Its unique mitochondrial-targeting mechanism offers a compelling area for further investigation, especially as a potential alternative to conventional antifungals facing resistance issues.

However, the current body of evidence reveals several key gaps:

  • Limited Spectrum Data: There is a notable lack of quantitative data on the activity of this compound against clinically significant yeasts and molds, such as Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus.

  • Absence of Direct Comparative Studies: Head-to-head studies comparing this compound with standard-of-care antifungal agents are needed to accurately position its efficacy.

  • Toxicity Profile: While it shows specificity for fungal mitochondria, a comprehensive toxicological profile against mammalian cells is required for any consideration in therapeutic development.

For drug development professionals, this compound and its derivatives represent a scaffold with a novel mechanism of action. Future research should focus on expanding the spectrum analysis to include clinically relevant pathogens and on optimizing the structure to enhance potency and minimize potential off-target effects.

References

Replicating Precocene II's Impact on Insect Reproduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Precocene II's effects on insect reproduction with alternative insect growth regulators. The information presented is curated from a range of experimental studies to assist in the design and replication of research in this field. We will delve into the mode of action, present comparative data on reproductive parameters, and provide detailed experimental protocols.

Mode of Action: Disrupting the Endocrine Cascade

This compound is a chromene derivative that acts as an anti-juvenile hormone (anti-JH) agent in many insect species. Its primary mode of action is the targeted destruction of the corpora allata, the endocrine glands responsible for synthesizing juvenile hormone (JH). By inhibiting JH biosynthesis, this compound disrupts a multitude of physiological processes crucial for normal development and reproduction.

The absence of JH in adult female insects typically leads to the inhibition of vitellogenesis (yolk protein formation), preventing ovarian development and oogenesis (egg production).[1][2] In immature stages, this compound can induce precocious metamorphosis, where larvae or nymphs molt into sterile adultoids, prematurely halting their development.[3]

The proposed mechanism involves the metabolic activation of this compound within the corpora allata cells to a highly reactive epoxide. This epoxide then alkylates essential cellular macromolecules, leading to cell death and the subsequent cessation of JH production.

PrecoceneII_Signaling_Pathway cluster_TargetTissues Target Tissues (e.g., Fat Body, Ovaries) Vitellogenesis Vitellogenesis & Oogenesis Reproduction Normal Reproduction Vitellogenesis->Reproduction PrecoceneII PrecoceneII Metabolism Metabolism PrecoceneII->Metabolism Enters Cell ReactiveEpoxide ReactiveEpoxide Metabolism->ReactiveEpoxide Macromolecules Macromolecules ReactiveEpoxide->Macromolecules Alkylates CellDeath CellDeath Macromolecules->CellDeath Leads to JHBiosynthesis JHBiosynthesis CellDeath->JHBiosynthesis Inhibits JH JH JHBiosynthesis->JH Produces JH->Vitellogenesis Stimulates

Comparative Efficacy: this compound vs. Juvenile Hormone Analogs

Direct comparative studies of this compound against juvenile hormone analogs (JHAs) like methoprene, pyriproxyfen, and fenoxycarb under identical conditions are limited in the available literature. The following tables summarize data from various studies to provide an overview of their respective impacts on insect reproduction. It is crucial to consider the differences in insect species, application methods, and experimental conditions when interpreting these data.

Table 1: Effects of this compound on Insect Reproduction

Insect SpeciesLife Stage TreatedApplication Method & DoseObserved Effects on ReproductionReference
Euprepocnemis plorans plorans (Grasshopper)4th Instar NymphsTopical (10-60 µg/cm²)Precocious metamorphosis into sterile adultoids.[4]
Rhodnius prolixus (Triatomine Bug)Newly Emerged Adult FemalesContactPrevention of oogenesis.[3]
Triatoma dimidiata (Triatomine Bug)NymphsContact/FumigationPrecocious metamorphosis.[3]
Eurygaster integriceps (Sunn Pest)EggsTopical (LC50: 15-15.4 µg/mL)Increased egg and nymphal mortality.[5]
Bombus terrestris (Bumble Bee)Adult WorkersTopicalDecreased JH titer and ovarian activation.[6]

Table 2: Effects of Juvenile Hormone Analogs on Insect Reproduction

CompoundInsect SpeciesLife Stage TreatedApplication Method & DoseObserved Effects on ReproductionReference
Methoprene Aedes aegyptiAdultsTopical/AerosolSignificant reduction in fecundity and egg hatch at lower dosages.[7]
Anastrepha ludens (Mexican Fruit Fly)AdultsFeedingAcceleration in sexual maturation, reduced survival.[8]
Cydia pomonella (Codling Moth)5th Instar LarvaeTopical (0.01 µg)Reduced fecundity of surviving adults.[9]
Pyriproxyfen Spodoptera litura (Common Cutworm)Newly Emerged Adult FemalesTopical (20-100 µg)Decreased egg laying, shortened oviposition period.[10]
Aedes aegyptiAdultsFumigant (EI40)Reduced fertility and fecundity.[1]
Bombyx mori (Silkworm)LarvaeTopical (1 µg/L)Decreased number of eggs and hatching rate.[11]
Fenoxycarb Spodoptera mauritiaEggs (0-24h old)Topical (LD50: 0.002 µM)Reduced egg hatchability, delayed post-embryonic development.[12][13]
Corcyra cephalonica (Rice Moth)Last Instar LarvaeTopical (0.025-1.0%)Reduced fecundity and hatchability in emerged females.[14]
Daphnia magna (Water Flea)Dormant EggsExposure (EC50: 1,300 µg/L)Delayed or stopped hatching, developmental abnormalities.[15]

Experimental Protocols for Replication Studies

To facilitate the replication of studies on the effects of this compound and other insect growth regulators on insect reproduction, a generalized experimental workflow and a detailed protocol are provided below.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Application cluster_DataCollection Data Collection & Observation cluster_Analysis Data Analysis InsectRearing 1. Insect Rearing (Controlled Environment) CompoundPrep 2. Compound Preparation (this compound & Alternatives) InsectRearing->CompoundPrep DoseRange 3. Dose-Response Range Finding CompoundPrep->DoseRange Application 4. Topical Application/ Dietary Exposure/ Contact Assay DoseRange->Application ControlGroup 5. Control Group (Solvent Only) Application->ControlGroup Mortality 6. Mortality Assessment (Daily) Application->Mortality ReproParams 7. Reproductive Parameter Measurement (Fecundity, Fertility) Mortality->ReproParams Morphology 8. Morphological Observation (e.g., Precocious Metamorphosis) ReproParams->Morphology Stats 9. Statistical Analysis (e.g., Probit, ANOVA) Morphology->Stats Results 10. Results Interpretation & Comparison Stats->Results

Detailed Methodology for a Standard Replication Study

This protocol outlines a standard procedure for assessing the impact of an insect growth regulator on the reproductive capacity of a target insect species.

1. Insect Rearing and Maintenance:

  • Species: Select a target insect species with a relatively short life cycle and established laboratory rearing protocols (e.g., Tribolium castaneum, Spodoptera littoralis, Aedes aegypti).

  • Colony Maintenance: Maintain a healthy, age-synchronized colony in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).

  • Diet: Provide a standardized artificial or natural diet appropriate for the species.

2. Preparation of Test Compounds:

  • Stock Solutions: Prepare stock solutions of this compound and comparator compounds (e.g., methoprene, pyriproxyfen) in a suitable solvent (e.g., acetone, ethanol).

  • Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations for dose-response assays.

3. Treatment Application:

  • Topical Application: For contact effects, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual insects using a calibrated micro-applicator.

  • Dietary Exposure: For oral effects, incorporate the test compound into the artificial diet at known concentrations.

  • Contact Assay: Treat a surface (e.g., filter paper, glass vial) with the test compound and introduce the insects after the solvent has evaporated.

  • Control Group: Treat a control group with the solvent alone to account for any effects of the solvent.

4. Experimental Design:

  • Replication: Use a sufficient number of replicates for each treatment group and the control (e.g., 3-5 replicates of 10-20 insects each).

  • Randomization: Randomly assign insects to treatment groups to minimize bias.

5. Data Collection and Assessment:

  • Mortality: Record mortality daily for a predetermined period.

  • Fecundity: For surviving adult females, pair them with untreated males and collect eggs daily. Count the total number of eggs laid per female over her lifetime.

  • Fertility/Hatchability: Incubate the collected eggs under optimal conditions and record the number of hatched larvae. Calculate the percentage of viable eggs.

  • Morphological Effects: Observe and record any developmental abnormalities, such as precocious metamorphosis, malformed pupae, or adults.

6. Statistical Analysis:

  • Dose-Response: Analyze mortality data using probit analysis to determine LD50 or LC50 values.

  • Reproductive Parameters: Analyze fecundity and fertility data using appropriate statistical tests, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD), to compare treatment groups with the control.

By following these standardized protocols and utilizing the comparative data provided, researchers can effectively design and execute studies to further elucidate the effects of this compound and other insect growth regulators on insect reproduction, contributing to the development of novel and targeted pest management strategies.

References

Precocene II vs. Other Natural Insecticides: A Comparative Guide for Pest Control Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Precocene II against a selection of other prominent natural insecticides: Azadirachtin, Pyrethrin, Rotenone, and Nicotine. The following sections detail their mechanisms of action, comparative efficacy through quantitative data, and the experimental protocols used to generate this data. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of these compounds.

Executive Summary

This compound, a chromene derivative, distinguishes itself from other natural insecticides through its unique mode of action as an anti-juvenile hormone agent. This mechanism disrupts insect development and reproduction, offering a targeted approach to pest control. In contrast, other natural insecticides like Pyrethrin and Nicotine are neurotoxins, while Rotenone inhibits cellular respiration, and Azadirachtin exhibits a multi-faceted approach including growth regulation and antifeedant properties. The choice of insecticide depends on the target pest, desired speed of action, and specific application. This guide presents the data to inform such decisions.

Mechanisms of Action

The efficacy of an insecticide is intrinsically linked to its mechanism of action. Below is a comparative overview of how this compound and other selected natural insecticides exert their effects on target pests.

  • This compound: This compound acts as an anti-juvenile hormone (JH) agent.[1][2] It inhibits the biosynthesis of juvenile hormone in insects, which is crucial for regulating metamorphosis, reproduction, and other developmental processes.[2][3] This disruption leads to premature metamorphosis, the emergence of sterile or malformed adults, and can also prevent oogenesis.[3] Some studies suggest that this compound may bind to the voltage-dependent anion channel (VDAC) in mitochondria, leading to increased superoxide levels, which could in turn inhibit juvenile hormone production.[4]

  • Azadirachtin: The primary active ingredient in neem oil, Azadirachtin, is a potent insect growth regulator.[5][6] It functions by disrupting the insect's endocrine system, specifically by mimicking ecdysteroids and interfering with the ecdysone signaling pathway, which is essential for molting.[5][6] This leads to incomplete or abnormal molting and ultimately death.[5] Azadirachtin also acts as a powerful antifeedant, deterring insects from feeding, and can inhibit reproduction.[5][7]

  • Pyrethrin: A natural extract from chrysanthemum flowers, pyrethrins are fast-acting neurotoxins.[8][9] They target the voltage-gated sodium channels in the nerve cells of insects, forcing them to remain open.[9] This leads to a constant state of nerve excitement, causing paralysis and rapid "knockdown" of the insect.[10]

  • Rotenone: This isoflavonoid, extracted from the roots of several plant species, is a mitochondrial poison.[11][12] It specifically inhibits the electron transport chain at mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3] This blockage of cellular respiration prevents the production of ATP, leading to a lack of energy and eventual death of the insect.[13]

  • Nicotine: A well-known alkaloid from tobacco plants, nicotine is a potent neurotoxin that mimics the neurotransmitter acetylcholine.[14][15] It binds to and activates nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[16] This leads to overstimulation of the nervous system, resulting in tremors, convulsions, paralysis, and death.[16]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways and mechanisms of action for each insecticide.

Precocene_II_Pathway cluster_Corpus_Allatum Corpus Allatum Cell cluster_Insect_Development Insect Physiology Precocene_II This compound Mitochondrion Mitochondrion Precocene_II->Mitochondrion Enters Cell VDAC VDAC Precocene_II->VDAC Binds to Mitochondrion->VDAC Contains Superoxide Increased Superoxide (O2-) VDAC->Superoxide Leads to JH_Biosynthesis Juvenile Hormone Biosynthesis Pathway Superoxide->JH_Biosynthesis Inhibits JH Juvenile Hormone (JH) JH_Biosynthesis->JH Produces Disrupted_Development Premature Metamorphosis, Sterility, Deformities JH_Biosynthesis->Disrupted_Development Inhibition Leads to Normal_Development Normal Larval Development & Reproduction JH->Normal_Development Regulates

This compound's anti-juvenile hormone action.

Azadirachtin_Pathway cluster_Cell Insect Cell Azadirachtin Azadirachtin Ecdysone_Receptor Ecdysone Receptor (EcR/Usp) Azadirachtin->Ecdysone_Receptor Mimics Ecdysone & Binds to Hormone_Response_Element Hormone Response Element (HRE) Ecdysone_Receptor->Hormone_Response_Element Fails to properly bind to Gene_Expression Molting Gene Expression Hormone_Response_Element->Gene_Expression Disrupts Molting_Process Normal Molting Gene_Expression->Molting_Process Normal activation leads to Abnormal_Molting Abnormal Molting & Death Gene_Expression->Abnormal_Molting Disruption leads to

Azadirachtin's disruption of the ecdysone signaling pathway.

Neurotoxic_Insecticides cluster_Pyrethrin Pyrethrin Action cluster_Nicotine Nicotine Action Pyrethrin Pyrethrin Na_Channel Voltage-Gated Sodium Channel Pyrethrin->Na_Channel Binds to Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening Causes Hyperexcitation Nerve Hyperexcitation Prolonged_Opening->Hyperexcitation Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Continuous_Stimulation Continuous Receptor Activation nAChR->Continuous_Stimulation Causes Continuous_Stimulation->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Neurotoxic action of Pyrethrin and Nicotine.

Rotenone_Pathway cluster_Mitochondrion Mitochondrial Electron Transport Chain Rotenone Rotenone Complex_I Complex I (NADH Dehydrogenase) Rotenone->Complex_I Inhibits Ubiquinone Ubiquinone (CoQ) Complex_I->Ubiquinone Electron Transfer Blocked_Flow Blocked Electron Flow & No ATP Production Complex_I->Blocked_Flow Inhibition leads to Electron_Flow Electron Flow ATP_Production ATP Production Electron_Flow->ATP_Production

Rotenone's inhibition of mitochondrial Complex I.

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) values of this compound and the other selected natural insecticides against two economically important insect pests: the cotton leafworm (Spodoptera littoralis) and the green peach aphid (Myzus persicae). LC50 represents the concentration of a substance required to kill 50% of a test population. Lower LC50 values indicate higher toxicity.

Table 1: Comparative LC50 Values against Spodoptera littoralis (4th Instar Larvae)

InsecticideLC50 (mg/L)Exposure TimeCitation(s)
This compound128.5348 hours[5][17]
Azadirachtin8.69 days[4]
PyrethrinNot Found--
Rotenone>20 µg/mL (73.33% mortality at 20 µg/mL)3 days[18]
NicotineNot Found--

Table 2: Comparative LC50 Values against Aphids (various species)

InsecticideLC50 (mg/L)Target Aphid SpeciesCitation(s)
This compoundNot Found--
Azadirachtin0.44 µg/cm²Myzus persicae[19]
Pyrethrin0.064% (recommended concentration)Myzus persicae[20]
Rotenone4.03 - 4.61Aphis glycines[21]
NicotineNot Found--

Sublethal and Other Effects

Beyond acute toxicity, these natural insecticides can have significant sublethal effects on insect populations.

Table 3: Summary of Sublethal and Other Reported Effects

InsecticideEffectTarget Pest(s)Citation(s)
This compound Morphogenic abnormalities (wrinkled larvae, larval-pupal intermediates, deformed adults), increased chitinase and protease activity.Spodoptera littoralis[4][5]
Prevents oogenesis.Rhodnius prolixus[3]
Induces precocious metamorphosis.Rhodnius prolixus, Triatoma dimidiata[3]
Azadirachtin Reduced pupal weight, prolonged larval and pupal duration, reduced adult longevity and fecundity.Helicoverpa armigera, Spodoptera littoralis[10]
Moulting disruptions, morphological anomalies.Spodoptera littoralis[8]
Reduced food intake and conversion efficiency.Spodoptera littoralis[6]
Pyrethrin Reproductive effects in aquatic insects with long-term exposure.Water fleas[22]
Rotenone Induces oxidative stress and apoptosis.General[13]
Nicotine Delayed toxic effects, affects locomotion and foraging behavior.Aquatic Diptera, ants[23]
Can have phagostimulant effects at certain concentrations.German cockroach[24]

Experimental Protocols

The following are detailed methodologies for two key bioassays used to determine the efficacy of insecticides.

Leaf-Dip Bioassay for Spodoptera littoralis

This protocol is a standard method for assessing the toxicity of insecticides against lepidopteran larvae.

Leaf_Dip_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure and Observation cluster_analysis Data Analysis Prep_Solutions 1. Prepare serial dilutions of the test insecticide in a suitable solvent (e.g., acetone) and then in distilled water with a surfactant (e.g., Triton X-100). Dip_Leaves 4. Dip each leaf into a specific insecticide concentration for a standardized time (e.g., 30 seconds). Prep_Solutions->Dip_Leaves Prep_Leaves 2. Select fresh, untreated leaves (e.g., castor bean) of uniform size. Prep_Leaves->Dip_Leaves Prep_Insects 3. Use synchronized 4th instar larvae of S. littoralis, starved for a few hours prior to the assay. Add_Larvae 8. Introduce a set number of larvae (e.g., 10) into each container. Prep_Insects->Add_Larvae Dry_Leaves 6. Air-dry the treated and control leaves on a clean surface. Dip_Leaves->Dry_Leaves Control_Leaves 5. Dip control leaves in the solvent-surfactant solution without the insecticide. Control_Leaves->Dry_Leaves Introduce_Larvae 7. Place one treated or control leaf into a petri dish or ventilated container. Dry_Leaves->Introduce_Larvae Introduce_Larvae->Add_Larvae Incubate 9. Incubate under controlled conditions (e.g., 25°C, 65% RH, 12:12 L:D). Add_Larvae->Incubate Observe 10. Record mortality at set intervals (e.g., 24, 48, 72 hours). Incubate->Observe Correct_Mortality 11. Correct mortality data using Abbott's formula. Observe->Correct_Mortality Probit_Analysis 12. Perform Probit analysis to determine LC50 and other toxicity parameters. Correct_Mortality->Probit_Analysis

Workflow for a leaf-dip bioassay.
Aphid Bioassay (Leaf-Dip/Disc Method)

This method is adapted for assessing insecticide efficacy against aphids.

Aphid_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure and Observation cluster_analysis Data Analysis Prep_Solutions 1. Prepare serial dilutions of the insecticide in distilled water, with a surfactant if needed. Dip_Discs 4. Dip each leaf disc into a specific insecticide concentration for a standardized time (e.g., 10 seconds). Prep_Solutions->Dip_Discs Prep_Discs 2. Cut leaf discs from untreated host plants (e.g., bell pepper for Myzus persicae) to a uniform size. Prep_Discs->Dip_Discs Prep_Plates 3. Prepare petri dishes with a layer of agar (e.g., 1.5%) to maintain leaf turgidity. Place_Discs 7. Place one dried leaf disc onto the agar in each petri dish. Prep_Plates->Place_Discs Dry_Discs 6. Air-dry the treated and control leaf discs. Dip_Discs->Dry_Discs Control_Discs 5. Dip control discs in water (with surfactant if used in treatments). Control_Discs->Dry_Discs Dry_Discs->Place_Discs Introduce_Aphids 8. Transfer a set number of apterous (wingless) adult aphids (e.g., 10-20) onto each leaf disc. Place_Discs->Introduce_Aphids Incubate 9. Incubate under controlled conditions (e.g., 22°C, 16:8 L:D). Introduce_Aphids->Incubate Observe 10. Record mortality after a set period (e.g., 48 or 72 hours). Aphids that are motionless or unable to right themselves are considered dead. Incubate->Observe Correct_Mortality 11. Correct mortality data using Abbott's formula. Observe->Correct_Mortality Probit_Analysis 12. Perform Probit analysis to determine LC50 values. Correct_Mortality->Probit_Analysis

Workflow for an aphid leaf-dip bioassay.

Conclusion

This compound presents a compelling case for its inclusion in integrated pest management (IPM) strategies, primarily due to its distinct anti-juvenile hormone activity. This mode of action provides a more targeted approach compared to the broad-spectrum neurotoxicity of Pyrethrin and Nicotine, or the respiratory inhibition of Rotenone. While Azadirachtin offers a multi-pronged attack, the specific developmental disruption caused by this compound can be particularly effective against certain pests at specific life stages.

The quantitative data presented herein indicates that while some natural insecticides may exhibit higher acute toxicity (lower LC50 values) against certain pests, the sublethal and developmental effects of this compound can lead to significant population reduction over time. The choice of insecticide will ultimately depend on the specific pest, the crop, and the overall management strategy. Further research focusing on direct comparative efficacy studies across a wider range of pests and field trials is warranted to fully elucidate the potential of this compound in modern, sustainable agriculture.

References

Precocene II: A Meta-Analysis of its Insecticidal Efficacy and Comparative Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the insecticidal effectiveness of precocene II, a naturally derived chromene with notable anti-juvenile hormone activity. By summarizing quantitative data from various studies, this document offers an objective comparison of this compound's performance against other insecticidal alternatives, supported by detailed experimental protocols and visual representations of its mechanism of action.

Comparative Efficacy of this compound

This compound exhibits a range of insecticidal activities, primarily through the disruption of the juvenile hormone (JH) pathway, which is crucial for insect development and reproduction.[1][2][3][4] Its efficacy varies significantly across different insect species and developmental stages.

Lethal and Sublethal Doses

The toxicity of this compound has been quantified in several studies, with lethal concentrations (LC50) and lethal doses (LD50) determined for various insect pests. For the cotton leafworm (Spodoptera littoralis), the LC50 has been reported to be 128.53 mg/l.[1][5] In the case of the grasshopper Euprepocnemis plorans plorans, the LD50 for 2nd instar nymphs is 0.388 µg/cm², while for 4th instar nymphs, it is 17.022 µg/cm², indicating a higher sensitivity in earlier developmental stages.[4]

Beyond direct mortality, this compound induces significant sublethal effects, including premature metamorphosis, sterilization, and morphogenetic abnormalities.[1][2][3] For instance, in the milkweed bug (Oncopeltus fasciatus), topical application of this compound at concentrations of 0.4 and 0.7 µg/cm² induces precocious metamorphosis in second-stage nymphs.[6] Similarly, it has been shown to prevent oogenesis in adult female Rhodnius prolixus.[3]

Table 1: Comparative Toxicity of this compound and Other Insecticides

Insect SpeciesInsecticideMetricValueReference
Spodoptera littoralisThis compoundLC50128.53 mg/l[1][5]
Spodoptera littoralisThis compoundLC2524.69 mg/l[1][5]
Spodoptera littoralisThis compoundLC105.59 mg/l[1][5]
Euprepocnemis plorans plorans (2nd Instar)This compoundLD500.388 µg/cm²[4]
Euprepocnemis plorans plorans (4th Instar)This compoundLD5017.022 µg/cm²[4]
Spodoptera lituraPrecocene ILC5078.05 mg ai/L[7]
Spodoptera lituraλ-cyhalothrinLC5091.89 mg/L[7]
Spodoptera lituraPrecocene I + PBOLC5061.06 mg ai/L[7]
Melipona scutellarisImidaclopridLD50 (24h)2.41 ng/bee[8]
Melipona scutellarisImidaclopridLD50 (48h)1.29 ng/bee[8]
Melipona scutellarisImidaclopridLC50 (24h)2.01 ng a.i./µL[8]
Melipona scutellarisImidaclopridLC50 (48h)0.81 ng a.i./µL[8]

Note: PBO (Piperonyl butoxide) is a synergist.

Mechanism of Action: Anti-Juvenile Hormone Activity

This compound's primary mode of action is the inhibition of juvenile hormone biosynthesis in the corpora allata of insects.[2][9] This disruption leads to a range of developmental and reproductive issues. The following diagram illustrates the simplified signaling pathway.

PrecoceneII_Pathway cluster_gland Corpora Allata JH_Biosynthesis Juvenile Hormone Biosynthesis JH Juvenile Hormone JH_Biosynthesis->JH Produces Disrupted_Development Precocious Metamorphosis, Sterility, Morphogenetic Defects JH_Biosynthesis->Disrupted_Development Inhibition leads to Precocene_II This compound Precocene_II->JH_Biosynthesis Inhibits Target_Tissues Target Tissues (e.g., Epidermis, Ovaries) JH->Target_Tissues Acts on Normal_Development Normal Development & Reproduction Target_Tissues->Normal_Development Leads to LeafDip_Workflow Start Start Prep_Solutions Prepare this compound Serial Dilutions Start->Prep_Solutions Dip_Leaves Dip Castor Bean Leaves in Solutions (30s) Prep_Solutions->Dip_Leaves Dry_Leaves Air Dry Treated Leaves Dip_Leaves->Dry_Leaves Introduce_Larvae Introduce 4th Instar S. littoralis Larvae Dry_Leaves->Introduce_Larvae Incubate Incubate for 48 hours Introduce_Larvae->Incubate Record_Mortality Record Mortality Incubate->Record_Mortality Analyze_Data Correct with Abbott's Formula & Perform Probit Analysis Record_Mortality->Analyze_Data End LC50 Determined Analyze_Data->End

References

Verifying the Mode of Action of Synthetic Precocene II Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of synthetic precocene II analogs with the naturally occurring this compound. It is designed to assist researchers and professionals in the fields of insecticide and fungicide development by presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and its Analogs

This compound, a chromene derivative first isolated from the plant Ageratum houstonianum, is a naturally occurring compound known for its potent biological activities. It exhibits significant anti-juvenile hormone effects in insects, leading to precocious metamorphosis and sterilization, and also demonstrates antifungal properties against a range of plant pathogenic fungi. These effects have spurred interest in the synthesis of this compound analogs with potentially enhanced efficacy, selectivity, or improved physicochemical properties.

The primary modes of action of this compound are twofold. In insects, it inhibits the biosynthesis of juvenile hormone (JH), a critical hormone for regulating development and reproduction[1][2][3]. In fungi, this compound has been shown to bind to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. This interaction leads to an increase in mitochondrial superoxide levels, causing oxidative stress and subsequent inhibition of fungal growth and toxin production.

This guide will delve into the comparative performance of several synthetic this compound analogs, focusing on their antifungal and cytotoxic activities.

Data Presentation: Comparative Efficacy of this compound and Synthetic Analogs

The following table summarizes the antifungal activity of this compound and several of its synthetic alkoxy analogs against two common plant pathogenic fungi, Aspergillus niger and Rhizoctonia solani. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that causes a 50% reduction in fungal growth.

CompoundStructureTarget OrganismEC50 (µg/mL)[4]
This compound (7b) 6,7-dimethoxy-2,2-dimethyl-2H-chromeneAspergillus niger106.8
Rhizoctonia solani4.94
Analog 7a 6-methoxy-7-ethoxy-2,2-dimethyl-2H-chromeneAspergillus niger97.18
Rhizoctonia solani35.30
Analog 7d 6-ethoxy-7-methoxy-2,2-dimethyl-2H-chromeneAspergillus niger170.58
Rhizoctonia solaniNot reported
Precocene I (11a) 7-methoxy-2,2-dimethyl-2H-chromeneAspergillus nigerNot reported
Rhizoctonia solaniNot reported
Analog 11b 7-ethoxy-2,2-dimethyl-2H-chromeneAspergillus nigerNot reported
Rhizoctonia solaniNot reported

Note: Lower EC50 values indicate higher antifungal activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to verify the mode of action and efficacy of this compound and its analogs.

Antifungal Activity Assay (Poison Food Technique)

This method is used to determine the EC50 values of the compounds against fungal growth.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Fungal cultures (Aspergillus niger, Rhizoctonia solani)

  • This compound and synthetic analogs

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations. A control plate with DMSO alone should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) of the test fungus, taken from the periphery of a fresh culture.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, or until the fungal growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The EC50 values are then calculated by probit analysis of the concentration-response data.

Mitochondrial Superoxide Measurement (MitoSOX Red Assay)

This assay quantifies the levels of superoxide in the mitochondria of fungal cells, providing insight into the oxidative stress induced by the test compounds.

Materials:

  • Fungal cell culture

  • This compound or synthetic analogs

  • MitoSOX™ Red mitochondrial superoxide indicator

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or a suitable buffer

  • Fluorescence microscope or microplate reader

Procedure:

  • Culture fungal cells to the desired density.

  • Treat the cells with the test compounds at various concentrations for a specified duration. Include an untreated control.

  • Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.

  • Prepare a working solution of MitoSOX™ Red (typically 1-5 µM) in a suitable buffer (e.g., HBSS).

  • Remove the culture medium from the cells and wash them with the buffer.

  • Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells gently three times with the warm buffer.

  • Measure the fluorescence using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a fluorescence microplate reader.

  • Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the viability of cells after treatment with the test compounds, providing a measure of their cytotoxicity.

Materials:

  • Mammalian or insect cell line (e.g., HeLa cells)

  • Cell culture medium

  • This compound or synthetic analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key biological pathways and experimental workflows relevant to the mode of action of this compound analogs.

Antifungal_Mode_of_Action cluster_Mitochondrion Mitochondrion VDAC VDAC Superoxide Superoxide (O2⁻) VDAC->Superoxide increases Fungal_Cell_Inhibition Fungal Cell Growth Inhibition Superoxide->Fungal_Cell_Inhibition leads to Precocene_Analog This compound Analog Precocene_Analog->VDAC binds to

Caption: Antifungal mode of action of this compound analogs.

Insecticidal_Mode_of_Action cluster_Corpora_Allata Corpora Allata JH_Biosynthesis Juvenile Hormone Biosynthesis Precocious_Metamorphosis Precocious Metamorphosis JH_Biosynthesis->Precocious_Metamorphosis lack of JH leads to Precocene_Analog This compound Analog Precocene_Analog->JH_Biosynthesis inhibits Experimental_Workflow_EC50 start Start prep_compounds Prepare Compound Dilutions start->prep_compounds prep_plates Prepare Fungal Plates with Amended Media prep_compounds->prep_plates inoculate Inoculate Plates with Fungal Discs prep_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate analyze Probit Analysis to Determine EC50 calculate->analyze end End analyze->end

References

A Comparative Analysis of the Genotoxicity of Precocene II and Other Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of precocene II with other commonly used pesticides. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Executive Summary

Data Presentation: Genotoxicity Comparison

The following tables summarize the genotoxic effects of this compound and other selected pesticides as determined by the Drosophila SMART assay and other standard genotoxicity tests. It is important to note that direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

Table 1: Genotoxicity in the Drosophila melanogaster Wing Spot Test (SMART)

Pesticide ClassCompoundResultObservationsReference(s)
Chromene This compound Genotoxic Significantly increased the frequency of mosaic spots, suggesting chromosome breakage and mitotic recombination. Specific quantitative data on spot frequency from the primary study is not available in the abstract.[1][2]
OrganophosphateDiazinonGenotoxicInduced a significant increase in the frequency of total spots.[3][4]
OrganophosphateDichlorvosGenotoxicShowed a positive genotoxic effect.[3][4]
OrganophosphateMethyl ParathionGenotoxicDemonstrated genotoxic activity.[3][4]
OrganophosphateAzamethiphosGenotoxicFound to be genotoxic.[3][4]
HerbicideAtrazineGenotoxicInduced significant increases in small and total spots.[5][6]
HerbicideGlyphosateGenotoxicIncreased the mutation frequency for small single spots in the standard cross.[7][8]
HerbicideParaquatGenotoxicInduced significant increases in small and total spots.[5]

Table 2: Genotoxicity in Other Standard Assays (Ames, Micronucleus, Comet)

Pesticide ClassCompoundAmes TestMicronucleus TestComet Assay
Chromene This compound No data available No data available No data available
OrganophosphateVariousOften negative; limitations due to cytotoxicity to bacteria[9].Positive for many, indicating clastogenic and/or aneugenic effects.Positive for many, indicating DNA strand breaks.
Herbicide (Triazine)AtrazineGenerally negative.Negative in some in vivo studies.Positive, indicating DNA damage.
Herbicide (Bipyridyl)ParaquatGenerally negative; high cytotoxicity to bacteria[9].Positive in some studies.Positive, indicating DNA damage.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are provided below.

Drosophila melanogaster Somatic Mutation and Recombination Test (SMART)

The SMART assay is an in vivo short-term test that assesses the induction of genetic damage in the somatic cells of Drosophila melanogaster larvae, which is then observed as mosaic spots on the wings of adult flies[10][11][12][13].

Experimental Workflow:

SMART_Workflow A Crosses of Drosophila strains with recessive wing markers (mwh and flr). B Collection of trans-heterozygous eggs. A->B C Larval feeding on medium containing the test compound. B->C D Pupation of surviving larvae. C->D E Emergence of adult flies. D->E F Mounting and microscopic analysis of wings for mutant spots. E->F G Statistical analysis of spot frequencies. F->G

Experimental workflow for the Drosophila SMART assay.

Detailed Steps:

  • Fly Crosses: Virgin females of a flare-3 (flr3) strain are crossed with males of a multiple wing hair (mwh) strain to produce trans-heterozygous (mwh + / + flr3) larvae[14][15].

  • Egg Collection and Larval Treatment: Eggs are collected over an 8-hour period. After 72 hours, third-instar larvae are transferred to vials containing a standard instant medium mixed with the test compound at various concentrations[16][17]. A negative (solvent) and a positive control (e.g., ethyl methanesulfonate - EMS) are run in parallel.

  • Development: Larvae feed on the medium until pupation.

  • Scoring: Adult flies are collected, and their wings are mounted on microscope slides. The wings are examined under a microscope at 400x magnification for the presence of mosaic spots, which are clones of cells expressing the mwh or flr3 phenotype[18].

  • Data Analysis: The frequency of different types of spots (small single, large single, and twin spots) per wing is calculated and statistically compared to the negative control group[12].

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[1][4][6][16][18][19][20].

Experimental Workflow:

Ames_Test_Workflow A Preparation of bacterial tester strains (e.g., S. typhimurium TA98, TA100). B Incubation of bacteria with the test compound, with and without S9 metabolic activation mix. A->B C Plating of the mixture on minimal agar plates lacking histidine. B->C D Incubation of plates for 48-72 hours. C->D E Counting of revertant colonies (his+). D->E F Comparison of revertant counts to negative and positive controls. E->F

Experimental workflow for the Ames test.

Detailed Steps:

  • Strain Preparation: Overnight cultures of the appropriate Salmonella typhimurium strains are prepared.

  • Exposure: The test compound, bacterial culture, and (if required) a liver S9 fraction for metabolic activation are mixed in a tube.

  • Plating: The mixture is combined with molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes of bone marrow or peripheral blood of treated animals, usually rodents[8][10][12][13][14][21][22].

Experimental Workflow:

Micronucleus_Test_Workflow A Administration of the test compound to rodents (e.g., mice or rats). B Collection of bone marrow or peripheral blood at appropriate time points. A->B C Preparation and staining of slides. B->C D Microscopic analysis of polychromatic erythrocytes (PCEs) for the presence of micronuclei. C->D E Calculation of the frequency of micronucleated PCEs. D->E F Statistical comparison to negative and positive controls. E->F

Experimental workflow for the in vivo micronucleus test.

Detailed Steps:

  • Animal Dosing: The test substance is administered to the animals, typically by oral gavage or intraperitoneal injection, at several dose levels.

  • Sample Collection: At specific time points after dosing (e.g., 24 and 48 hours), bone marrow is flushed from the femurs or peripheral blood is collected.

  • Slide Preparation: The cells are centrifuged, and smears are prepared on microscope slides. The slides are then stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: Under a microscope, at least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to total erythrocytes is also determined as a measure of cytotoxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates genotoxicity.

In Vivo Alkaline Comet Assay (OECD 489)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells[2][3][5][7][11][15][23][24][25].

Experimental Workflow:

Comet_Assay_Workflow A Isolation of single cells from tissues of treated animals. B Embedding of cells in agarose on a microscope slide. A->B C Cell lysis to remove membranes and histones. B->C D Alkaline unwinding of DNA. C->D E Electrophoresis to separate fragmented DNA. D->E F Staining of DNA and visualization by fluorescence microscopy. E->F G Image analysis to quantify DNA damage (e.g., % tail DNA). F->G

Experimental workflow for the in vivo alkaline comet assay.

Detailed Steps:

  • Tissue Collection and Cell Isolation: Tissues of interest are collected from treated and control animals, and single-cell suspensions are prepared.

  • Slide Preparation: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to disrupt cell and nuclear membranes.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with a high pH buffer to unwind the DNA and then subjected to an electric field.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the "comets" are visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA migration (the "comet tail") is quantified using image analysis software. A common metric is the percentage of DNA in the tail. A significant increase in DNA damage in treated animals compared to controls indicates genotoxicity.

Signaling Pathways and Mechanisms of Genotoxicity

This compound

The genotoxic effects of this compound are believed to be mediated through the induction of oxidative stress. Specifically, this compound has been shown to bind to the voltage-dependent anion channel (VDAC) in the mitochondrial outer membrane. This interaction leads to an increase in the production of superoxide radicals within the mitochondria, which can then cause damage to DNA and other cellular components, ultimately leading to chromosome breaks and mitotic recombination[17][23].

PrecoceneII_Pathway PrecoceneII This compound VDAC Mitochondrial VDAC PrecoceneII->VDAC Binds to Superoxide Increased Mitochondrial Superoxide (O2-) VDAC->Superoxide Leads to OxidativeStress Oxidative Stress Superoxide->OxidativeStress DNADamage DNA Damage (Strand Breaks) OxidativeStress->DNADamage ChromosomeAberrations Chromosome Aberrations (Mitotic Recombination) DNADamage->ChromosomeAberrations Genotoxicity Genotoxicity ChromosomeAberrations->Genotoxicity

Proposed genotoxicity pathway of this compound.

Organophosphate Pesticides

The genotoxicity of organophosphate pesticides is often linked to the induction of oxidative stress and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This can lead to apoptosis and DNA damage.

Organophosphate_Pathway Organophosphates Organophosphates ROS Increased ROS Production Organophosphates->ROS MAPK MAPK Pathway Activation (JNK, p38, ERK) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis DNADamage DNA Damage MAPK->DNADamage Genotoxicity Genotoxicity Apoptosis->Genotoxicity DNADamage->Genotoxicity

Genotoxicity pathway of organophosphate pesticides.

Triazine Herbicides (e.g., Atrazine)

The genotoxic mechanism of triazine herbicides is less clear-cut and may involve multiple pathways. Some studies suggest they can act as endocrine disruptors by interfering with signaling pathways such as the relaxin hormone signaling pathway, leading to a disruption of nitric oxide (NO) homeostasis. This disruption could potentially contribute to cellular stress and DNA damage.

Triazine_Pathway Triazines Triazine Herbicides Receptor Hormone Receptors (e.g., RXFP1) Triazines->Receptor Interferes with Signaling Altered Intracellular Signaling (e.g., PI3K/AKT, ERK) Receptor->Signaling Inhibits NO_Homeostasis Disrupted NO Homeostasis Signaling->NO_Homeostasis CellularStress Cellular Stress NO_Homeostasis->CellularStress DNADamage DNA Damage CellularStress->DNADamage Genotoxicity Genotoxicity DNADamage->Genotoxicity

References

Safety Operating Guide

Proper Disposal of Precocene II: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Precocene II, a chromene derivative utilized in various research applications, including as an anti-juvenile hormone in insects.

This compound, while a valuable tool in scientific investigation, requires careful handling and disposal to mitigate potential environmental and health risks.[1][2] Although the full toxicological properties of this material have not been exhaustively investigated, it is known to cause potential irritation to the eyes, skin, and respiratory tract.[1] Adherence to the following protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This includes the use of personal protective equipment (PPE) and adherence to standard laboratory safety practices.

Hazard CategoryPersonal Protective Equipment (PPE) and Handling Precautions
Eye and Face Contact Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
Skin Contact Wear appropriate protective gloves and clothing to prevent skin exposure.[1] In case of contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
Inhalation Use with adequate ventilation to keep airborne concentrations low.[1] In case of inhalation, move the individual to fresh air immediately.[1]
Ingestion May cause irritation of the digestive tract.[1] If ingested, do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following steps provide a general framework for its proper disposal.

Waste Identification and Segregation

Properly identify and segregate this compound waste. It should be collected in a designated, well-labeled, and suitable container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

Chemical Waste Disposal

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2] This can be achieved by:

  • Licensed Chemical Destruction Plant: The material can be sent to a facility that is permitted to handle and destroy chemical waste.[2]

  • Controlled Incineration: Disposal via controlled incineration with flue gas scrubbing is another acceptable method.[2]

Crucially, do not discharge this compound into sewer systems or allow it to contaminate water, foodstuffs, animal feed, or seeds. [2]

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal. A triple-rinse procedure is recommended:

  • Initial Rinse: Empty the container as much as possible. Add a suitable solvent (e.g., water, or as recommended by your EHS office) until the container is about one-quarter full.

  • Agitate: Securely cap and shake the container vigorously for at least 30 seconds.

  • Collect Rinsate: Pour the rinsate into a designated chemical waste container for proper disposal.

  • Repeat: Repeat the rinsing process two more times.

After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[2] Combustible packaging materials may be disposed of through controlled incineration.[2]

Spill Management

In the event of a spill, immediately clean it up while observing all safety precautions outlined in the PPE section.[1] Avoid generating dust and ensure adequate ventilation.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PrecoceneII_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Designated Labeled Container ppe->segregate is_container_empty Is the Container Empty? segregate->is_container_empty chemical_disposal Dispose of Chemical Waste is_container_empty->chemical_disposal No triple_rinse Triple-Rinse Container is_container_empty->triple_rinse Yes licensed_facility Send to Licensed Chemical Destruction Plant chemical_disposal->licensed_facility incineration Controlled Incineration with Flue Gas Scrubbing chemical_disposal->incineration end Disposal Complete licensed_facility->end incineration->end dispose_container Dispose of Empty Container triple_rinse->dispose_container recycle Recycle or Recondition dispose_container->recycle landfill Sanitary Landfill dispose_container->landfill recycle->end landfill->end

Caption: Workflow for the safe disposal of this compound and its containers.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
precocene II
Reactant of Route 2
Reactant of Route 2
precocene II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。